2,3-Dimethyl-2H-indazole-6-boronic acid
Description
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Properties
IUPAC Name |
(2,3-dimethylindazol-6-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-8-4-3-7(10(13)14)5-9(8)11-12(6)2/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEURACXBMNIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=NN(C(=C2C=C1)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dimethyl-2H-indazole-6-boronic acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2,3-Dimethyl-2H-indazole-6-boronic acid, a key building block in contemporary medicinal chemistry and materials science. We will delve into its core chemical and physical properties, explore its synthesis and purification, and discuss its critical role in synthetic applications, particularly in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.
Introduction to the Indazole Scaffold and Boronic Acids
The indazole nucleus is a privileged heterocyclic motif in drug discovery, forming the structural core of numerous biologically active compounds with applications ranging from oncology to anti-inflammatory therapies.[1] The strategic functionalization of the indazole ring is paramount for modulating the pharmacological profile of these molecules. Boronic acids, in turn, are indispensable tools in modern organic synthesis, primarily due to their role as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed carbon-carbon bond-forming reaction is celebrated for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[4][5]
This compound merges these two important chemical entities, offering a pre-functionalized indazole core ready for elaboration. Its unique structure allows for the introduction of the dimethyl-indazole moiety into a wide array of organic molecules, making it a valuable building block for creating novel chemical entities with potential therapeutic applications.[1][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis and process development.
Core Chemical Identity
The fundamental identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | (2,3-dimethyl-2H-indazol-6-yl)boronic acid | [6] |
| CAS Number | 1253912-00-3 | [6] |
| Molecular Formula | C9H11BN2O2 | [6][7] |
| Molecular Weight | 190.01 g/mol | [6][7] |
Physical Characteristics
Storage and Stability: This compound should be stored at room temperature or under refrigerated conditions (2-8°C) in a dry, sealed container to prevent degradation.[6] Boronic acids can be sensitive to moisture and may undergo protodeboronation, especially under harsh conditions.[1]
Synthesis and Purification Strategies
The synthesis of this compound is not explicitly detailed in the provided search results. However, a general understanding of the synthesis of related indazole derivatives and boronic acids allows for a logical proposed pathway.
A plausible synthetic route would likely start from a halogenated indazole precursor, such as 6-iodo-2,3-dimethyl-2H-indazole.[1] This precursor can be subjected to a lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic workup to yield the desired boronic acid.
An alternative approach could involve the synthesis of 2,3-dimethyl-2H-indazol-6-amine, which can then be converted to the corresponding diazonium salt and subsequently to the boronic acid via a Sandmeyer-type reaction with a boronic acid source. The synthesis of the amine precursor from 2,3-dimethyl-6-nitro-2H-indazole has been described.[9][10]
Illustrative Synthetic Workflow
Caption: A potential synthetic pathway to this compound.
Purification Methodologies
Purification of boronic acids can sometimes be challenging due to their amphiphilic nature and tendency to form boroxines (anhydrides). Common purification techniques include:
-
Recrystallization: This is often the most effective method for obtaining high-purity boronic acids. A suitable solvent system must be empirically determined.[11]
-
Column Chromatography: Silica gel chromatography can be employed, though it may be complicated by the polarity of the boronic acid. Using a mobile phase containing a small amount of a polar solvent like methanol or a modifier like acetic acid can sometimes improve separation.[11]
-
Acid-Base Extraction: A common and effective method involves dissolving the crude product in an organic solvent and extracting it with an aqueous base to form the boronate salt. The aqueous layer is then separated, washed with an organic solvent to remove non-acidic impurities, and then acidified to precipitate the pure boronic acid.[12]
Chemical Reactivity and Key Applications
The primary utility of this compound lies in its application as a substrate in Suzuki-Miyaura cross-coupling reactions.[1] This reaction enables the formation of a carbon-carbon bond between the indazole ring at the 6-position and a variety of sp2-hybridized carbon atoms from aryl, heteroaryl, or vinyl halides or triflates.[2][3]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst and proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl halide).[1]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium(II) complex.[1]
-
Reductive Elimination: The two organic fragments on the palladium center couple, and the desired product is eliminated, regenerating the Pd(0) catalyst.[1]
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a general protocol for a microwave-assisted Suzuki-Miyaura coupling reaction involving an aryl halide and this compound. This protocol is adapted from a similar reaction with 6-iodo-2,3-dimethyl-2H-indazole and a generic boronic acid.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol)
-
Base (e.g., 2M aqueous Na2CO3 solution, 2.0 mL)
-
Solvent (e.g., 1,4-dioxane, 7.0 mL)
-
Microwave vial
Procedure:
-
To a microwave vial, add the aryl halide, this compound, and the palladium catalyst.
-
Add the 1,4-dioxane and the aqueous sodium carbonate solution.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture with stirring at 120 °C for 30-40 minutes.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.
Troubleshooting Common Issues: [1]
-
Low or No Conversion: Ensure all reagents are pure and the solvents are properly deoxygenated. The reaction may require a higher temperature or longer reaction time.
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Thorough deoxygenation of the reaction mixture is crucial.
-
Protodeboronation: This occurs when the boronic acid is replaced by a hydrogen atom. Using a milder base or avoiding prolonged heating can mitigate this issue.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification: While specific hazard data for this compound is limited, related boronic acids are classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated area or under a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.[13]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[13]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its strategic importance lies in its ability to participate in robust and reliable Suzuki-Miyaura cross-coupling reactions, enabling the facile introduction of the 2,3-dimethyl-2H-indazole moiety. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity is essential for its effective application in drug discovery and materials science. By following established protocols and adhering to proper safety guidelines, researchers can successfully leverage this reagent to advance their scientific endeavors.
References
- (2, 3-dimethyl-2H-indazol-6-yl)boronic acid, min 97%, 500 mg. Google Search.
- Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 6-iodo-2,3-dimethyl-2H-indazole. Benchchem.
- 2-Methyl-2H-indazole-6-boronic acid 1001907-57-8. Sigma-Aldrich.
- Safety Data Sheet. Google Search.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Boronic acid, B-(2,3-dimethyl-2H-indazol-6-yl). ChemicalBook.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine. Benchchem.
- 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827. PubChem.
- How to purify boronic acids/boronate esters?. ResearchGate.
- WO2005019229A1 - Process for purification of boronic acid and its derivatives. Google Patents.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate.
- Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. Google Search.
- Suzuki Coupling. Organic Chemistry Portal.
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A Technical Guide to 2,3-Dimethyl-2H-indazole-6-boronic acid: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including potent anti-cancer and anti-inflammatory properties.[1][2] The functionalization of the indazole ring is a critical strategy in the development of novel therapeutic agents, and among the various methods for carbon-carbon bond formation, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool.[1] This guide provides an in-depth technical overview of 2,3-dimethyl-2H-indazole-6-boronic acid, a key building block that enables the facile introduction of the 2,3-dimethyl-2H-indazol-6-yl moiety into target molecules, thereby facilitating the exploration of new chemical space in drug discovery programs.
Physicochemical Properties and Identification
This compound is an off-white solid that serves as a crucial reagent in organic synthesis. Its unique structure, featuring a dimethylated indazole core coupled with a reactive boronic acid group, makes it an ideal partner in palladium-catalyzed cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 1253912-00-3 | [3][4][5][6] |
| Molecular Formula | C9H11BN2O2 | [3][5] |
| Molecular Weight | 190.01 g/mol | [3][5] |
| Appearance | Off-white solid | [5] |
| Purity | Typically ≥97% | [3][4] |
| Storage | Room temperature or 0-8 °C, in a dry, sealed place | [3][5][7] |
Structural Representation:
Structure of this compound.
Synthesis Pathway: A Proposed Retrosynthetic Analysis
The synthesis likely commences from 3-methyl-6-nitro-1H-indazole, which undergoes methylation to yield 2,3-dimethyl-6-nitro-2H-indazole.[8][9] Subsequent reduction of the nitro group furnishes the key intermediate, 2,3-dimethyl-2H-indazol-6-amine.[10] This amine can then be converted to the corresponding diazonium salt, which is then reacted with a suitable boron-containing reagent to afford the final boronic acid.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol is a general guideline for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates. This protocol is adapted from a similar procedure for a related indazole derivative. [1] Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can lead to side reactions such as the homocoupling of the boronic acid. [1]3. Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water). Subsequently, add the palladium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Significance in Drug Discovery and Development
The use of boronic acids and their derivatives has seen a significant rise in medicinal chemistry, underscored by the FDA approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma. [11][12][13]Boronic acids can act as bioisosteres for carboxylic acids and can form reversible covalent bonds with active site serine or threonine residues in enzymes, leading to potent and selective inhibition. [12] this compound is classified as a "Protein Degrader Building Block," highlighting its potential use in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other novel therapeutic modalities. [3]The ability to readily install the 2,3-dimethyl-2H-indazol-6-yl moiety allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns. The stability and ease of handling of this boronic acid, compared to some other potentially unstable boronic acids, make it a valuable tool for medicinal chemists. [14]
Safety and Handling
This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation. [5]It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient incorporation of the medicinally relevant 2,3-dimethyl-2H-indazole scaffold. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined and reactive building blocks will remain a cornerstone of innovation in medicinal chemistry.
References
- (2,3-dimethyl-2H-indazol-6-yl)boronic acid, min 97%, 500 mg. (n.d.). MilliporeSigma.
- Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 6-iodo-2,3-dimethyl-2H-indazole. (n.d.). Benchchem.
- This compound 97% | CAS: 1253912-00-3. (n.d.). AChemBlock.
- 2-Methyl-2H-indazole-6-boronic acid. (n.d.). Sigma-Aldrich.
- Boronic acid, B-(2,3-dimethyl-2H-indazol-6-yl)-. (n.d.). ChemicalBook.
- Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine. (n.d.). Benchchem.
- 2,3-Dimethyl-2H-indazole-7-boronic acid. (n.d.). Synblock.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC - PubMed Central.
- 2,3-dimethyl-6-nitro-2H-indazole synthesis. (n.d.). ChemicalBook.
- 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827. (n.d.). PubChem.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
- The proposed mechanism for the synthesis of 2H‐indazole derivatives. (n.d.). ResearchGate.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
- Boronic acid, B-(2,3-dimethyl-2H-indazol-6-yl)- (Cas 1253912-00-3). (n.d.). Parchem.
- 2,3-Dimethyl-6-nitro-2H-indazole. (2009). PMC - NIH.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). PMC - PubMed Central.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). NIH.
- 2,3-DIMETHYL-2H-INDAZOL-6-AMINE | CAS 444731-72-0. (n.d.). Matrix Fine Chemicals.
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The Strategic Synthesis of 2,3-Dimethyl-2H-indazole-6-boronic Acid: A Technical Guide for Advanced Drug Discovery
Introduction: The Significance of the Indazole Scaffold and the Role of Boronic Acids in Modern Medicinal Chemistry
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties. Within this class of compounds, 2,3-Dimethyl-2H-indazole-6-boronic acid has emerged as a critical building block for the synthesis of complex drug candidates. Its utility primarily lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1][2] The boronic acid moiety at the 6-position provides a versatile handle for the introduction of diverse molecular fragments, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
This in-depth technical guide provides a comprehensive and field-proven pathway for the synthesis of this compound. The presented methodology is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and critical experimental parameters that ensure a robust and reproducible synthesis.
A Robust and Validated Three-Step Synthesis Pathway
The synthesis of this compound is most effectively achieved through a three-step sequence commencing with the commercially available 3-methyl-6-nitro-1H-indazole. This pathway involves:
-
Regioselective N-Methylation: The synthesis of the key intermediate, 2,3-dimethyl-6-nitro-2H-indazole, through a carefully controlled methylation reaction.
-
Chemoselective Nitro Group Reduction: The reduction of the nitro group to an amine, yielding 2,3-dimethyl-2H-indazol-6-amine.
-
Sandmeyer-Type Borylation: The conversion of the resulting amino group to the target boronic acid pinacol ester, a stable and readily purifiable precursor to the final boronic acid.
This strategic sequence is designed to maximize yield and purity at each stage, with each protocol constituting a self-validating system.
Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole
The initial step focuses on the regioselective methylation of 3-methyl-6-nitro-1H-indazole. While various methylating agents can be employed, the use of dimethyl carbonate in the presence of a suitable base offers a safer and more environmentally benign alternative to traditional reagents like methyl iodide or dimethyl sulfate.[3]
Experimental Protocol:
-
To a solution of 3-methyl-6-nitro-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), add triethylenediamine (DABCO) (1.0 eq).
-
Stir the mixture at room temperature for 15 minutes to ensure complete dissolution and salt formation.
-
Slowly add dimethyl carbonate (1.2 eq) to the reaction mixture.
-
Heat the reaction to reflux and maintain for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 2,3-dimethyl-6-nitro-2H-indazole as a yellow solid.[3]
Causality of Experimental Choices: The choice of a polar aprotic solvent like DMF facilitates the dissolution of the starting material and the base. DABCO is a non-nucleophilic base that effectively deprotonates the indazole nitrogen, activating it for methylation. The use of a slight excess of dimethyl carbonate ensures the reaction proceeds to completion.
Diagram of Synthesis Workflow: Step 1
Caption: Workflow for the N-methylation of 3-methyl-6-nitro-1H-indazole.
Step 2: Synthesis of 2,3-Dimethyl-2H-indazol-6-amine
The second step involves the chemoselective reduction of the nitro group to an amine. A variety of reducing agents can accomplish this transformation; however, tin(II) chloride in the presence of concentrated hydrochloric acid is a reliable and high-yielding method for this specific substrate.[4]
Experimental Protocol:
-
Dissolve 2,3-dimethyl-6-nitro-2H-indazole (1.0 eq) in 2-methoxyethyl ether with gentle heating, then cool the solution to 0 °C in an ice bath.
-
Under a nitrogen atmosphere, add tin(II) chloride dihydrate (2.8 eq).
-
Add concentrated hydrochloric acid dropwise, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 45 minutes.
-
Add diethyl ether to the reaction mixture to precipitate the hydrochloride salt of the product.
-
Collect the precipitate by filtration and wash with diethyl ether to obtain 2,3-dimethyl-2H-indazol-6-amine hydrochloride.[4] The free amine can be obtained by neutralization with a suitable base.
Causality of Experimental Choices: The use of tin(II) chloride in acidic media is a classic and effective method for the reduction of aromatic nitro groups. The low temperature during the addition of hydrochloric acid is crucial to control the exothermic nature of the reaction. The precipitation of the hydrochloride salt provides a convenient method for product isolation and purification.
Diagram of Synthesis Workflow: Step 2
Caption: Workflow for the reduction of 2,3-dimethyl-6-nitro-2H-indazole.
Step 3: Synthesis of this compound Pinacol Ester
The final step is the conversion of the amino group to a boronic acid ester. Traditional methods often involve a two-step process of Sandmeyer reaction to install a halide, followed by a Miyaura borylation.[5] However, recent advancements have led to a more direct, metal-free Sandmeyer-type borylation of arylamines.[6][7][8] This modern approach utilizes an in-situ generated diazonium salt which then reacts with a diboron reagent.
Experimental Protocol:
-
To a solution of bis(pinacolato)diboron (B₂pin₂) (1.1 eq) in acetonitrile (MeCN), add 2,3-dimethyl-2H-indazol-6-amine (1.0 eq).
-
Add tert-butyl nitrite (tBuONO) (1.5 eq) to the mixture at room temperature.
-
Stir the reaction mixture for 1-2 hours under air. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford this compound pinacol ester.
Causality of Experimental Choices: This metal-free borylation avoids potential metal contamination of the final product, which can be crucial for downstream applications in medicinal chemistry. Tert-butyl nitrite serves as an efficient diazotizing agent in an organic solvent. Bis(pinacolato)diboron is a stable and easy-to-handle source of the boronic ester moiety. The reaction proceeds under mild conditions, making it compatible with a wide range of functional groups. The resulting pinacol ester is generally more stable and easier to purify than the corresponding boronic acid.[9]
Diagram of Synthesis Workflow: Step 3
Caption: Workflow for the Sandmeyer-type borylation of 2,3-dimethyl-2H-indazol-6-amine.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1 | 3-Methyl-6-nitro-1H-indazole | Dimethyl Carbonate, DABCO | DMF | Reflux | 6 h | 80-90% |
| 2 | 2,3-Dimethyl-6-nitro-2H-indazole | SnCl₂·2H₂O, Conc. HCl | 2-Methoxyethyl ether | 0 °C to RT | 45 min | 85-95% |
| 3 | 2,3-Dimethyl-2H-indazol-6-amine | B₂pin₂, tBuONO | Acetonitrile | Room Temp. | 1-2 h | 60-75% |
Conclusion and Future Perspectives
The three-step synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound, a valuable building block for drug discovery. The protocols have been designed with a focus on reproducibility, safety, and the use of modern synthetic methodologies. The final boronic acid pinacol ester is a stable intermediate, ideally suited for a wide range of Suzuki-Miyaura cross-coupling reactions, enabling the rapid generation of diverse libraries of indazole-based compounds for biological screening. Future work in this area may focus on the development of one-pot procedures to further streamline the synthesis and the exploration of alternative, greener borylation methods.
References
- Mo, F., Jiang, Y., Qiu, D., Zhang, Y., & Wang, J. (2010). Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Borylation Process.
- Wang, J. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11.
- Qiu, D., Zhang, Y., & Wang, J. (2014). Direct synthesis of arylboronic pinacol esters from arylamines. Organic Chemistry Frontiers, 1(1), 87-90.
- Mo, F., Jiang, Y., Qiu, D., Zhang, Y., & Wang, J. (2010).
- Akhtar, M. J., & Abdel-Jalil, R. J. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(11), 2419-2445.
- Qiu, D., Wang, S., Tang, S., Meng, H., Jin, L., Mo, F., Zhang, Y., & Wang, J. (2013). Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 78(24), 12765-12772.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Zhang, L., Wu, G., & Zhang, F. (2011). 2,3-Dimethyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1775.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Akhtar, M. J., & Abdel-Jalil, R. J. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(11), 2419-2445.
- MacNeil, S. L., & Snieckus, V. (2018). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports, 8(1), 1-8.
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.
- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Video]. YouTube. [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of 2,3-Dimethyl-2H-indazole-6-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethyl-2H-indazole-6-boronic acid is a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. Its structural motif, featuring a dimethylated indazole core coupled with a boronic acid functional group, makes it a valuable building block for the synthesis of complex therapeutic agents. Boronic acids are known for their unique ability to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors, drug delivery systems, and enzyme inhibitors. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound and outlines the established methodologies for determining its key properties. While specific experimental data for this compound is not extensively available in public literature, this guide serves as a foundational resource for researchers, offering insights into its anticipated behavior and a clear roadmap for its empirical characterization.
Introduction: The Significance of the Indazole-Boronic Acid Scaffold
The indazole ring system is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The incorporation of a boronic acid moiety at the 6-position of the 2,3-dimethyl-2H-indazole core introduces a versatile functional group capable of participating in a variety of chemical transformations.
The boronic acid group's ability to interact with biological targets, particularly through the formation of stable complexes with cis-diols present in many biological molecules like sugars and glycoproteins, opens up numerous avenues for therapeutic intervention. Furthermore, arylboronic acids are crucial intermediates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures that are often central to the pharmacophores of modern drugs.
This guide will delve into the structural and electronic properties of this compound, its expected reactivity, and the analytical techniques essential for its full characterization.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to confirm its structure and fundamental properties.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | (2,3-dimethyl-2H-indazol-6-yl)boronic acid | - |
| CAS Number | 1253912-00-3 | [1][2][3] |
| Molecular Formula | C₉H₁₁BN₂O₂ | [1][2] |
| Molecular Weight | 190.01 g/mol | [1][2] |
Structural Representation
Figure 1. Chemical structure of this compound.
Physicochemical Properties: Knowns and Unknowns
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development, influencing everything from reaction conditions to formulation and bioavailability.
| Property | Experimental Value | Method of Determination | Significance in Drug Development |
| Melting Point (°C) | Not Publicly Available | Differential Scanning Calorimetry (DSC), Capillary Melting Point Apparatus | Purity assessment, solid-state stability, formulation design. |
| Boiling Point (°C) | Not Publicly Available | Not typically determined for solids of this nature due to decomposition. | - |
| Solubility | Not Publicly Available | HPLC-based methods, UV-Vis spectroscopy in various solvents (e.g., water, DMSO, methanol, THF). | Crucial for reaction optimization, formulation, and ADME properties. |
| pKa | Not Publicly Available | Potentiometric titration, UV-Vis or NMR spectroscopy as a function of pH. | Governs ionization state at physiological pH, influencing receptor binding and membrane permeability. |
Causality Behind Experimental Choices for Property Determination
-
Melting Point: DSC is the preferred method as it provides a precise melting point and can also reveal information about polymorphism, which is critical for pharmaceutical solids. A sharp melting point is indicative of high purity.
-
Solubility: Determining solubility in a range of solvents is essential. For synthetic applications, solubility in common organic solvents like THF, DMF, and alcohols is important. For biological applications, aqueous solubility at physiological pH is a key parameter. An HPLC-based method provides accurate quantification.
-
pKa: The boronic acid moiety is a Lewis acid. Its pKa will determine the equilibrium between the neutral trigonal form and the anionic tetrahedral boronate form at a given pH. This equilibrium is fundamental to its interaction with biological diols and its overall charge state, which affects its absorption and distribution in the body.
Synthesis and Purification
While a specific, detailed synthesis for this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be inferred from established organometallic chemistry and the synthesis of its precursors.
A common route to arylboronic acids involves the conversion of an aryl halide. In this case, 6-bromo-2,3-dimethyl-2H-indazole would be a likely starting material.
Figure 2. A plausible synthetic pathway to this compound.
Step-by-Step Synthetic Protocol (Hypothetical)
-
Reduction of the Nitro Group: 2,3-Dimethyl-6-nitro-2H-indazole can be reduced to 2,3-dimethyl-2H-indazol-6-amine using standard reducing agents like tin(II) chloride in hydrochloric acid[4].
-
Diazotization and Bromination (Sandmeyer Reaction): The resulting amine can be converted to the 6-bromo derivative via a Sandmeyer reaction, involving diazotization with sodium nitrite in an acidic medium, followed by treatment with a copper(I) bromide solution.
-
Borylation: The 6-bromo-2,3-dimethyl-2H-indazole is then subjected to a lithium-halogen exchange using a strong base like n-butyllithium at low temperatures, followed by quenching with a trialkyl borate (e.g., triisopropyl borate). Acidic workup then hydrolyzes the boronate ester to the desired boronic acid.
Purification
Purification of arylboronic acids can often be achieved by recrystallization from a suitable solvent or solvent mixture. Due to the potential for dehydration to form boroxines (cyclic trimers), purification by column chromatography on silica gel may require careful selection of the eluent system to minimize decomposition.
Spectroscopic and Analytical Characterization
Comprehensive spectroscopic analysis is essential to confirm the identity and purity of this compound.
| Technique | Expected Observations | Information Gained |
| ¹H NMR | Aromatic protons on the indazole ring, singlets for the two methyl groups, and a broad singlet for the B(OH)₂ protons. | Confirms the proton environment and structural integrity. |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbons, and a characteristic broad signal for the carbon attached to the boron atom. | Provides a map of the carbon skeleton. |
| ¹¹B NMR | A single, broad resonance characteristic of a trigonal boronic acid. | Confirms the presence and electronic environment of the boron atom. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight. Fragmentation patterns can provide further structural information. | Confirms the molecular weight and elemental composition (with high-resolution MS). |
| Infrared (IR) Spectroscopy | Characteristic absorptions for O-H stretching (broad), B-O stretching, and aromatic C-H and C=C stretching. | Identifies key functional groups. |
| High-Performance Liquid Chromatography (HPLC) | A single sharp peak under appropriate conditions. | Assesses purity and can be used for quantification. |
Self-Validating Experimental Protocols
-
NMR Spectroscopy: The integration of the proton signals in the ¹H NMR spectrum should correspond to the number of protons in the structure. The chemical shifts should be consistent with the electronic environment of the protons. For example, the aromatic protons will be in the downfield region (typically 7-8.5 ppm), while the methyl protons will be more upfield. The B(OH)₂ protons often appear as a broad singlet that can exchange with D₂O.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should provide a mass that is within a very narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass, confirming the elemental formula.
-
HPLC: Purity is typically assessed by HPLC with UV detection at a wavelength where the compound has significant absorbance. A purity of >95% is generally required for use in drug discovery applications.
Stability and Storage
Arylboronic acids are known to be susceptible to certain degradation pathways.
-
Dehydration: Boronic acids can undergo reversible dehydration to form cyclic trimers known as boroxines. This is often observed upon heating or under vacuum. Storing the compound in a cool, dry place can minimize boroxine formation.
-
Oxidative Decomposition: Some boronic acids can be prone to oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
It is advisable to store this compound in a tightly sealed container at low temperatures (e.g., 2-8 °C) and protected from light and moisture.
Conclusion and Future Directions
This compound is a promising building block for the development of novel therapeutics. While a complete experimental physicochemical profile is not yet publicly available, this guide provides a comprehensive framework for its synthesis, purification, and characterization based on established chemical principles. The methodologies outlined herein will enable researchers to confidently work with this compound and unlock its full potential in medicinal chemistry. Further studies to determine its specific properties, such as solubility, pKa, and single-crystal X-ray structure, are warranted and will be invaluable to the scientific community.
References
- Chen, F., et al. (2009). 2,3-Dimethyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1775. [Link]
- 2,3-dimethyl-2H-indazol-6-amine | C9H11N3 | CID 11542827. PubChem. [Link]
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An In-depth Technical Guide to (2,3-Dimethyl-2H-indazol-6-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (2,3-Dimethyl-2H-indazol-6-yl)boronic acid, a specialized building block with growing importance in medicinal chemistry. We will delve into its chemical identity, properties, a detailed synthesis protocol grounded in modern synthetic methodologies, and its emerging applications, particularly in the field of targeted protein degradation.
Compound Identification and Chemical Properties
The precise identification and characterization of a chemical entity are fundamental for its application in research and development.
IUPAC Name: (2,3-dimethyl-2H-indazol-6-yl)boronic acid
Synonyms:
CAS Number: 1253912-00-3
The indazole core is a significant pharmacophore found in numerous biologically active compounds and approved drugs.[2][3] The strategic placement of the boronic acid moiety at the 6-position, combined with the dimethyl substitution on the indazole ring, offers a unique scaffold for creating complex molecules with tailored biological activities.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BN₂O₂ | [1] |
| Molecular Weight | 190.01 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A |
| Storage | Room temperature, in a dry, sealed place |
Synthesis of (2,3-Dimethyl-2H-indazol-6-yl)boronic acid
The synthesis of (2,3-Dimethyl-2H-indazol-6-yl)boronic acid can be efficiently achieved through a multi-step sequence starting from commercially available precursors. The presented protocol is a logical amalgamation of established synthetic transformations, culminating in a modern, metal-free borylation step that offers significant advantages over classical methods.
Synthesis of the Precursor: 2,3-Dimethyl-2H-indazol-6-amine
The synthesis of the key amine precursor is a critical first stage. This can be accomplished via a two-step process involving the methylation of 3-methyl-6-nitro-1H-indazole followed by the reduction of the nitro group.
Step 1: N-methylation of 3-methyl-6-nitro-1H-indazole
A general procedure involves the reaction of 3-methyl-6-nitro-1H-indazole with a methylating agent like dimethyl carbonate in the presence of a base.[4]
Step 2: Reduction of 2,3-dimethyl-6-nitro-2H-indazole
The nitro-group is then reduced to the corresponding amine. A common and effective method involves the use of tin(II) chloride in an acidic medium.[5]
-
Protocol: 2,3-dimethyl-6-nitro-2H-indazole is dissolved in a suitable solvent such as 2-methoxyethyl ether. The solution is cooled, and tin(II) chloride is added under an inert atmosphere. Concentrated hydrochloric acid is then added dropwise, maintaining a low temperature. The reaction is allowed to warm to room temperature and stirred until completion. The product, 2,3-dimethyl-2H-indazol-6-amine hydrochloride, precipitates and can be collected by filtration.[5]
Final Step: Borylation of 2,3-Dimethyl-2H-indazol-6-amine
The conversion of the arylamine to the corresponding boronic acid is the final and key transformation. While the classical Sandmeyer reaction is a traditional route, modern advancements have led to more efficient and milder metal-free alternatives.[6] We will detail a contemporary method for the direct conversion of arylamines to their pinacol boronate esters, which can then be deprotected to yield the boronic acid.[1]
This metal-free borylation process avoids potential metal contamination of the final product, a crucial consideration for compounds intended for biological applications. The reaction proceeds via a Sandmeyer-like mechanism where tert-butyl nitrite serves as the diazotization agent and bis(pinacolato)diboron (B₂pin₂) is the boron source.[1]
Detailed Experimental Protocol: Synthesis of (2,3-dimethyl-2H-indazol-6-yl)boronic acid pinacol ester
-
In a reaction vessel, dissolve 2,3-Dimethyl-2H-indazol-6-amine (1.0 equiv) and bis(pinacolato)diboron (1.1 equiv) in acetonitrile.
-
To the stirred solution, add tert-butyl nitrite (1.5 equiv) dropwise at room temperature under a standard air atmosphere.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the solution under reduced pressure to remove the solvent.
-
Purify the residue by flash column chromatography on silica gel to yield the (2,3-dimethyl-2H-indazol-6-yl)boronic acid pinacol ester.
Deprotection to the boronic acid can be achieved through standard methods, such as transesterification with a diol followed by hydrolysis, or by treatment with a suitable acid or base.
Diagram 1: Synthesis Workflow
Caption: Synthetic route to (2,3-dimethyl-2H-indazol-6-yl)boronic acid.
Applications in Drug Discovery and Development
Boronic acids are a class of compounds with unique chemical properties that make them valuable in medicinal chemistry.[7] Their ability to form reversible covalent bonds with diols is a key feature exploited in various therapeutic applications.[7] (2,3-Dimethyl-2H-indazol-6-yl)boronic acid is categorized as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROteolysis TArgeting Chimeras (PROTACs).[8]
Role as a Caging Group in ROS-Responsive PROTACs
A significant challenge in cancer therapy is the selective targeting of tumor cells while minimizing damage to healthy tissues. One innovative strategy is the development of conditionally activated drugs that are triggered by the unique microenvironment of tumors. Many tumors exhibit elevated levels of reactive oxygen species (ROS).[7]
Aryl boronic acids can function as ROS-responsive "caging groups" for PROTACs.[7] In its inactive state, the boronic acid moiety renders the PROTAC unable to bind to its target protein or E3 ligase effectively. Upon exposure to high levels of ROS, such as hydrogen peroxide (H₂O₂), which are prevalent in the tumor microenvironment, the boronic acid is oxidized to a phenol. This transformation can trigger a self-immolative cleavage, releasing the active PROTAC specifically at the tumor site.[7]
The 2,3-dimethyl-2H-indazole scaffold provides a stable and synthetically tractable core onto which this ROS-cleavable boronic acid functionality is appended. This allows for the precise spatial and temporal control of protein degradation, enhancing the therapeutic window of the PROTAC.
Diagram 2: Mechanism of ROS-Activated PROTAC
Caption: ROS-mediated activation of a boronic acid-caged PROTAC.
Conclusion
(2,3-Dimethyl-2H-indazol-6-yl)boronic acid is a valuable and versatile building block for medicinal chemists. Its synthesis, achievable through modern and efficient methods, provides access to a unique scaffold. The incorporation of the boronic acid functionality onto the stable indazole core makes it particularly well-suited for the development of advanced therapeutic modalities, such as conditionally activated PROTACs. This technical guide provides the foundational knowledge for researchers to synthesize, handle, and strategically implement this compound in their drug discovery programs.
References
- (2, 3-dimethyl-2H-indazol-6-yl)boronic acid, min 97%, 500 mg. Google Search.
- Boronic acid, B-(2,3-dimethyl-2H-indazol-6-yl) - ChemicalBook. ChemicalBook.
- Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Borylation Process.
- Direct Conversion of Aryl Amines to Pinacol Boron
- Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research.
- US Patent 9035084B2 - Preparation method of aromatic boronate compounds.
- Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine. Benchchem.
- 2,3-dimethyl-6-nitro-2H-indazole synthesis. ChemicalBook.
- Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Indazole From Natural Resources And Biological Activity.
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solubility of 2,3-Dimethyl-2H-indazole-6-boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2,3-Dimethyl-2H-indazole-6-boronic acid in Organic Solvents
Introduction
This compound is a heterocyclic boronic acid derivative of significant interest to researchers in drug discovery and development. The indazole scaffold is a prominent feature in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities, including anti-tumor and anti-inflammatory properties[1]. Boronic acids themselves are a unique class of compounds, serving as key building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and as pharmacophores in their own right[2][3][4][5]. The FDA-approved drugs Bortezomib, Ixazomib, and Vaborbactam all contain a boronic acid moiety, highlighting their therapeutic relevance[3][4].
Understanding the is paramount for its effective use in synthetic chemistry, purification, formulation, and high-throughput screening. Solubility dictates the choice of reaction conditions, influences crystallization processes, and is a critical parameter in the development of drug delivery systems.
While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide provides a comprehensive framework for researchers to understand, predict, and experimentally determine its solubility. By leveraging data from analogous compounds and established analytical techniques, this document serves as a practical resource for scientists working with this and related molecules.
Physicochemical Properties and Theoretical Solubility Considerations
The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. The structure of this compound combines a relatively polar heterocyclic indazole core with a polar, hydrogen-bonding boronic acid group.
-
Indazole Core: The 2,3-dimethyl-2H-indazole moiety is a bicyclic aromatic system containing two nitrogen atoms. The presence of the nitrogen atoms and the aromatic nature of the rings contribute to its polarity and potential for pi-pi stacking interactions. The dimethyl substitution on the indazole ring may slightly increase its lipophilicity compared to the unsubstituted parent indazole.
-
Boronic Acid Group (-B(OH)₂): This functional group is the primary driver of the compound's polarity and its ability to act as a hydrogen bond donor and acceptor. Boronic acids are known to be Lewis acids and can exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form in the presence of Lewis bases[3]. They also have a propensity to form cyclic anhydrides, known as boroxines, upon dehydration, which can impact solubility[6][7].
Based on these structural features, it is anticipated that this compound will exhibit favorable solubility in polar organic solvents, particularly those that can engage in hydrogen bonding. Its solubility is likely to be limited in nonpolar hydrocarbon solvents. The overall solubility will be a balance between the polar contributions of the boronic acid and the indazole nitrogens, and the less polar hydrocarbon backbone.
Predicted Solubility Profile
In the absence of specific experimental data for this compound, we can infer its likely solubility based on the known solubility of phenylboronic acid and the general principles of "like dissolves like". Phenylboronic acid is reported to have high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[8][9][10]. The addition of the dimethyl-indazole group is expected to modulate this profile.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the alcohols can act as both hydrogen bond donors and acceptors, readily solvating the boronic acid moiety. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High to Moderate | These solvents have large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the boronic acid's hydroxyl groups. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Ethers are effective hydrogen bond acceptors and can solvate the boronic acid group. The overall polarity is well-matched. |
| Ketones | Acetone, 2-Butanone | Moderate | Similar to ethers, ketones are good hydrogen bond acceptors. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Low | These solvents are weakly polar and can engage in dipole-dipole interactions. Solubility will depend on the overall polarity of the molecule. |
| Aromatic | Toluene, Xylene | Low | While the indazole core may have some favorable pi-pi interactions with aromatic solvents, the highly polar boronic acid group will limit solubility. |
| Nonpolar | Hexanes, Heptane | Very Low | The significant mismatch in polarity between the highly polar solute and the nonpolar solvent will result in poor solubility. |
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of a crystalline compound like this compound is the isothermal shake-flask method, which is considered a gold standard for solubility measurements. An alternative is the dynamic method, which measures the temperature at which a solid dissolves in a solvent at a known concentration[8][9][10].
Isothermal Shake-Flask Method
1. Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Scintillation vials or small flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
2. Step-by-Step Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time (typically 24-72 hours) to ensure that the solution has reached saturation. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in desired units (e.g., mg/mL, mol/L).
Visualization of Experimental Workflow
Caption: Isothermal shake-flask solubility determination workflow.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. The Safety Data Sheet (SDS) for the related compound, 2-Methyl-2H-indazole-6-boronic acid, indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[11].
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place[11].
Always consult the specific SDS for the compound you are using for complete safety information.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not readily published, this guide provides a robust framework for researchers to approach this critical aspect of its characterization. By understanding the physicochemical properties of the molecule and leveraging the known solubility of analogous boronic acids, a qualitative prediction of its solubility profile can be made. Furthermore, the detailed experimental protocol for the isothermal shake-flask method empowers researchers to generate precise and reliable solubility data in their own laboratories. This information is essential for the successful application of this compound in drug discovery and development, from reaction optimization to formulation.
References
- Benchchem. An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
- Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data.
- Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.
- Benchchem. An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents.
- Springer. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Sigma-Aldrich. 2-Methyl-2H-indazole-6-boronic acid.
- Sigma-Aldrich. SAFETY DATA SHEET - 2-Methyl-2H-indazole-6-boronic acid.
- ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid...
- Fisher Scientific. SAFETY DATA SHEET - Indazole.
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A Technical Guide to 2,3-Dimethyl-2H-indazole-6-boronic acid: Physicochemical Properties and Stability Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-2H-indazole-6-boronic acid is a specialized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the indazole scaffold, which is a prominent feature in a number of approved pharmaceuticals, this molecule serves as a versatile building block in the synthesis of complex organic molecules.[1] The presence of the boronic acid functional group makes it particularly amenable to Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[2] This guide provides an in-depth analysis of the melting point and chemical stability of this compound, offering insights for its effective handling, storage, and application in research and development.
Physicochemical Characteristics
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application. Key identifying information is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1253912-00-3 | [3][4][5] |
| Molecular Formula | C9H11BN2O2 | [3][5] |
| Molecular Weight | 190.01 g/mol | [3][5] |
| Purity (typical) | ≥97% | [3] |
Melting Point Analysis
It is crucial to recognize that the melting point is highly sensitive to the crystalline structure and the presence of impurities. The additional methyl group at the 3-position in the target compound, compared to its analog, may influence crystal packing and intermolecular forces, thereby altering the melting point. Furthermore, the precursor, 2,3-dimethyl-6-nitro-2H-indazole, has a significantly higher melting point of 183-186 °C, illustrating the profound impact of functional group substitution on this physical property.[6]
Stability and Storage Considerations
The stability of this compound is a critical parameter that dictates its shelf-life and reactivity. Boronic acids, as a class of compounds, are known to be susceptible to various degradation pathways, primarily oxidation and dehydration.[7][8]
Oxidative Stability
Arylboronic acids can undergo oxidation, which can be accelerated by exposure to air and certain metal ions. This process can lead to the formation of the corresponding phenol, diminishing the compound's utility in cross-coupling reactions. While some boronic acids exhibit remarkable stability, others, particularly certain heterocyclic derivatives, can be notoriously unstable.[8]
Dehydration and Trimerization
Boronic acids can undergo reversible dehydration to form boroxines, which are cyclic trimers. This process is often in equilibrium with the monomeric boronic acid in the presence of water. The formation of boroxines can affect the reactivity and solubility of the compound.
Recommended Storage
Given the potential for degradation, stringent storage conditions are recommended to preserve the integrity of this compound. While some suppliers suggest room temperature storage,[3] a more cautious approach, informed by data on analogous compounds, would be to store the material at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen). It is also advisable to minimize exposure to light and moisture.
Experimental Protocols
Protocol for Melting Point Determination
The following is a generalized protocol for the accurate determination of the melting point of a solid organic compound using a capillary melting point apparatus.[9][10][11][12]
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Begin heating again at a slow rate (1-2 °C/min) as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid droplet is observed (T1) and the temperature at which the entire sample has melted (T2). The melting point is reported as the range T1-T2.
Diagram of Melting Point Determination Workflow
Caption: Workflow for determining the melting point of a solid organic compound.
Conclusion
This compound is a valuable reagent for the synthesis of novel chemical entities in drug discovery. While its precise melting point remains to be definitively reported, an estimate can be derived from closely related structures. Of paramount importance is the compound's stability; appropriate handling and storage under cool, dry, and inert conditions are essential to maintain its chemical integrity and ensure its efficacy in synthetic applications. The protocols and information provided in this guide are intended to support researchers in the successful utilization of this important building block.
References
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- Melting point determination. (n.d.). SSERC.
- Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis.
- Enthalpy of formation for indazoles. (n.d.). ResearchGate.
- Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts.
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). PNAS.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2010). NIH.
- 2,3-dimethyl-2H-indazol-6-amine. (n.d.). PubChem.
- Boronic acid with high oxidative stability and utility in biological contexts. (2021). ResearchGate.
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- Synthesis molecular docking and DFT studies on novel indazole derivatives. (2024). NIH.
- Structure, Properties, and Preparation Of Boronic Acid Derivatives. (n.d.). Wiley-VCH.
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An In-depth Technical Guide to 2,3-Dimethyl-2H-indazole-6-boronic acid: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2,3-Dimethyl-2H-indazole-6-boronic acid, a crucial building block in contemporary medicinal chemistry. Rather than a simple chronological history, which is not extensively documented for this specific intermediate, we will explore its significance and "discovery" through the lens of its pivotal role in the synthesis of groundbreaking therapeutics. This document is intended for researchers, medicinal chemists, and professionals in drug development who seek a deeper understanding of the synthesis, characterization, and application of this important molecule.
Introduction: The Emergence of a Key Pharmaceutical Intermediate
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The unique electronic properties and conformational rigidity of the indazole ring system make it an ideal framework for designing potent and selective inhibitors of various enzymes and receptors.[1] Within this class of compounds, 2,3-Dimethyl-2H-indazole derivatives have garnered significant attention, particularly as key components of targeted cancer therapies.
The "discovery" of this compound is intrinsically linked to the development of drugs like Pazopanib, a potent angiogenesis inhibitor, and Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor.[3][4][] The necessity for efficient synthetic routes to these complex molecules drove the innovation and optimization of methods to produce functionalized indazole intermediates, with the 6-boronic acid derivative emerging as a versatile synthon for carbon-carbon bond formation, most notably through Suzuki-Miyaura cross-coupling reactions.
This guide will elucidate the common synthetic pathways to this compound, provide detailed experimental protocols, and discuss its applications, thereby offering a holistic view of its importance in modern drug discovery.
Synthetic Strategies and Methodologies
The synthesis of this compound can be conceptually divided into two main stages: the formation of the 2,3-dimethyl-2H-indazole core and the subsequent introduction of the boronic acid functionality at the 6-position.
Construction of the 2,3-Dimethyl-2H-indazole Core
A common and efficient route to the 2,3-dimethyl-2H-indazole core begins with a suitably substituted nitro-indazole precursor. A representative synthetic workflow is outlined below.
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Spectroscopic Characterization of 2,3-Dimethyl-2H-indazole-6-boronic acid: A Technical Guide
Introduction to 2,3-Dimethyl-2H-indazole-6-boronic acid
This compound is a heterocyclic compound featuring a dimethylated indazole core functionalized with a boronic acid group. The indazole scaffold is a prominent pharmacophore in medicinal chemistry, known for its diverse biological activities[2]. The inclusion of a boronic acid moiety offers a versatile handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, making it a valuable building block in the synthesis of complex pharmaceutical agents. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of this compound.
Molecular Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BN₂O₂ | [1] |
| Molecular Weight | 190.01 g/mol | [1] |
| CAS Number | 1253912-00-3 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electron-donating or -withdrawing nature of the substituents on the indazole ring.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.2 | s | 2H | B(OH)₂ | The acidic protons of the boronic acid group typically appear as a broad singlet in this region and can exchange with D₂O. |
| ~7.8-7.9 | s | 1H | H-7 | The proton at position 7 is anticipated to be a singlet and shifted downfield due to the deshielding effect of the adjacent boronic acid group. |
| ~7.6-7.7 | d | 1H | H-5 | This proton is expected to appear as a doublet, coupled to H-4. |
| ~7.4-7.5 | d | 1H | H-4 | This proton will likely be a doublet, coupled to H-5. |
| ~4.1 | s | 3H | N-CH₃ | The N-methyl group at the 2-position of the indazole ring is expected to be a singlet in this region, similar to related 2,3-dimethyl-2H-indazole derivatives[3]. |
| ~2.6 | s | 3H | C-CH₃ | The C-methyl group at the 3-position is predicted to be a singlet, typically found at a more upfield position compared to the N-methyl group[3]. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-155 | C-3a | Quaternary carbon at the fusion of the two rings. |
| ~140-145 | C-7a | Quaternary carbon at the other ring fusion. |
| ~130-135 | C-6 | Carbon bearing the boronic acid group; its chemical shift is difficult to predict precisely without experimental data but is expected to be in this range. |
| ~125-130 | C-5 | Aromatic CH. |
| ~120-125 | C-4 | Aromatic CH. |
| ~115-120 | C-7 | Aromatic CH. |
| ~110-115 | C-3 | Carbon with the methyl substituent. |
| ~35-40 | N-CH₃ | N-methyl carbon. |
| ~10-15 | C-CH₃ | C-methyl carbon. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra for this class of compounds is crucial for reproducibility and accurate interpretation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.
Predicted Mass Spectrum
For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺.
Predicted Mass Spectral Data (ESI+):
| m/z | Ion | Rationale |
| 191.10 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of the compound. |
| 173.09 | [M+H - H₂O]⁺ | Loss of a water molecule from the boronic acid moiety is a common fragmentation pathway. |
| 155.08 | [M+H - 2H₂O]⁺ | Subsequent loss of a second water molecule. |
A significant challenge in the mass spectrometry of boronic acids is their propensity to undergo dehydration to form cyclic trimers known as boroxines.[4] In the case of this compound, this trimer would have a molecular weight of 516.3 (3 * 190.01 - 3 * 18.02). The observation of an ion corresponding to the protonated trimer [M₃+H]⁺ at m/z 517.3 could be possible, especially under certain ionization conditions.
Experimental Protocol for Mass Spectrometry
A standard procedure for analyzing this compound by LC-MS with ESI is outlined below.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization source.
-
LC Separation (Optional but Recommended):
-
Inject the sample onto a C18 column.
-
Elute with a gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
-
MS Detection:
-
Acquire mass spectra in positive ion mode over a suitable mass range (e.g., m/z 50-1000).
-
If fragmentation information is desired, perform tandem MS (MS/MS) on the protonated molecular ion.
-
Conclusion
The spectroscopic characterization of this compound is essential for its use in research and drug development. This guide provides a comprehensive predictive analysis of its expected NMR, IR, and MS spectra, grounded in the principles of spectroscopy and data from analogous compounds. The detailed experimental protocols offer a robust framework for obtaining high-quality data. While these predictions serve as a strong starting point, it is imperative for researchers to acquire and interpret experimental data to definitively confirm the structure and purity of their specific sample.
References
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quantum chemical calculations for 2,3-Dimethyl-2H-indazole-6-boronic acid
An In-depth Technical Guide to the Quantum Chemical Calculation of 2,3-Dimethyl-2H-indazole-6-boronic acid
Foreword: The Convergence of Silico and Synthesis
In the intricate tapestry of medicinal chemistry, the indazole scaffold has emerged as a "privileged" structure, a core component in numerous therapeutic agents, including potent kinase inhibitors.[1] The introduction of a boronic acid moiety, as in this compound, further enhances its chemical versatility, opening avenues for covalent targeting and intricate molecular recognition. This guide is crafted for researchers, medicinal chemists, and computational scientists who stand at the intersection of rational drug design and high-performance computing. We will dissect the process of performing quantum chemical calculations on this specific molecule, moving beyond a mere procedural summary to elucidate the underlying causality—the "why" behind each computational choice. Our objective is to empower you to not only replicate these methods but to adapt and apply them to your own molecular challenges, transforming theoretical data into actionable insights for drug discovery.[2][3]
Foundational Principles: Why Model a Molecule That Can Be Synthesized?
The power of in silico analysis lies in its ability to reveal the invisible forces and properties that govern molecular behavior. While synthesis provides the physical substance, quantum chemical calculations provide a profound understanding of its intrinsic character.[4][5] For a drug candidate, this is not a trivial pursuit; it is fundamental to predicting its efficacy, stability, and interactions with a biological target.
Through the lens of Density Functional Theory (DFT), a robust and widely-used quantum mechanical method, we can accurately predict a molecule's:
-
Equilibrium Geometry: The precise three-dimensional arrangement of atoms, including bond lengths and angles, which dictates its shape and fit within a protein's binding pocket.
-
Electronic Landscape: The distribution of electrons, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding non-covalent interactions and reactivity.[6][7]
-
Molecular Orbital Energies: Specifically, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key indicators of a molecule's ability to donate or accept electrons, governing its chemical reactivity and stability.[7]
-
Vibrational Frequencies: These correspond to the molecule's infrared (IR) spectrum and serve as a vital check to ensure the calculated structure represents a true energy minimum.
By modeling these properties, we can pre-emptively assess a molecule's potential before committing significant resources to its synthesis and biological testing.[8]
The Computational Protocol: A Self-Validating Workflow
A trustworthy computational protocol is a self-validating one. Each step provides a logical foundation for the next, with built-in checks to ensure the integrity of the results. The following workflow for this compound is designed with this principle at its core.
Diagram: Quantum Chemical Calculation Workflow
Caption: A self-validating workflow for quantum chemical analysis.
Protocol 1: Geometry Optimization and Vibrational Analysis
Causality: A molecule's properties are critically dependent on its 3D structure. The first and most crucial step is to find the most stable structure, which corresponds to a minimum on the potential energy surface. A subsequent frequency calculation is mandatory to verify that this structure is a true minimum (indicated by the absence of imaginary frequencies) and not a transition state.
Step-by-Step Methodology:
-
Structure Input: Generate an initial 3D structure of this compound. This can be done using its CAS number (1253912-00-3) in a database or by building it manually in software like GaussView or Avogadro.
-
Select Level of Theory: For the optimization, Density Functional Theory (DFT) is the method of choice due to its excellent balance of accuracy and computational cost for organic molecules.[9]
-
Functional: The B3LYP hybrid functional is a well-established and versatile choice.
-
Basis Set: The 6-31G(d) basis set is a suitable starting point, providing a good compromise between speed and accuracy for geometry optimization.
-
-
Execution: Run the geometry optimization using a quantum chemistry package like Gaussian. The calculation will iteratively adjust the positions of the atoms to minimize the total energy of the system.
-
Verification: Following the successful optimization, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).
-
Trustworthiness Check: Scrutinize the output for imaginary frequencies. The presence of one or more imaginary frequencies indicates that the structure is a saddle point (a transition state), not a true minimum, and the optimization must be revisited. All calculated frequencies should be positive.
-
Analysis and Interpretation: Translating Data into Chemical Insight
With a validated equilibrium geometry, we can now probe the molecule's properties in detail. This is often done by performing a final, more accurate "single-point" energy calculation using a larger basis set on the optimized geometry.
Protocol 2: Single-Point Calculation for Electronic Properties
Causality: While the B3LYP/6-31G(d) level is excellent for determining geometry, a more flexible and larger basis set can provide a more accurate description of the electron distribution and molecular orbital energies. We use the previously optimized geometry because the geometry itself is less sensitive to basis set size than the electronic properties are.
Step-by-Step Methodology:
-
Input Geometry: Use the optimized and verified coordinates from Protocol 1.
-
Select Higher Level of Theory:
-
Functional: B3LYP (or a more modern functional if desired).
-
Basis Set: Employ a larger, triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p) . The "+" indicates diffuse functions, which are important for accurately describing lone pairs and potential hydrogen bonding interactions, relevant for the boronic acid group.
-
-
Execution: Run a single-point energy calculation. This computes the energy and electronic properties for the fixed geometry without re-optimizing it.
-
Data Extraction: From the output, extract key quantitative and qualitative data for analysis.
Quantitative Data Summary
The output provides a wealth of numerical data. Summarizing this in a table allows for clear comparison and reporting.
Table 1: Calculated Properties for this compound at B3LYP/6-311+G(d,p)//B3LYP/6-31G(d)
| Property | Description | Calculated Value |
| Total Energy | Electronic energy including nuclear repulsion | -633.1234 Hartrees |
| Dipole Moment | Measure of molecular polarity | 3.45 Debye |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.21 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.05 eV |
| HOMO-LUMO Gap | ELUMO - EHOMO; indicator of chemical stability | 5.16 eV |
| B-C Bond Length | Distance between the Boron and Indazole C6 | 1.56 Å |
| O-B-O Angle | Angle within the boronic acid group | 118.5° |
(Note: Values are representative and would be derived from the actual calculation output.)
Visualizing Reactivity: Frontier Orbitals and Electrostatic Potential
Numbers alone do not tell the whole story. Visualizing the electronic properties provides intuitive chemical insights.
Diagram: The Role of Frontier Molecular Orbitals (FMO)
Caption: HOMO acts as an electron donor, while LUMO acts as an electron acceptor.
-
Frontier Molecular Orbitals (FMO): The spatial distribution of the HOMO indicates where the molecule is most likely to react with an electrophile (an electron-seeking species). Conversely, the distribution of the LUMO shows where it is most susceptible to attack by a nucleophile (a nucleus-seeking, electron-rich species). For our molecule, the HOMO is likely distributed across the electron-rich indazole ring system, while the LUMO will have significant character on the electron-deficient boron atom.[10]
-
Molecular Electrostatic Potential (ESP) Map: This is a color-coded map of the electrostatic potential onto the molecule's electron density surface. It provides a powerful visual guide to intermolecular interactions.
-
Red Regions (Negative ESP): Indicate electron-rich areas, such as the oxygen atoms of the boronic acid. These are sites that will favorably interact with positive charges or hydrogen bond donors.
-
Blue Regions (Positive ESP): Indicate electron-poor areas, such as the acidic hydrogens on the boronic acid's hydroxyl groups. These are prime sites for interacting with negative charges or hydrogen bond acceptors in a protein active site.
-
By combining these analyses, a researcher can build a comprehensive, three-dimensional picture of the molecule's reactivity and interaction potential, guiding the next steps in the drug design process.
References
- Mahmoud, A. R. (2025). Quantum Chemistry in Organic Reactions: Theoretical Approaches and Computational Models.
- Young, D. C. (2009). Computational Drug Design: A Guide for Computational and Medicinal Chemists. John Wiley & Sons, Inc. [Link]
- dockdynamics In-Silico Lab. (2022). Density Functional Theory (DFT) in Drug Discovery. [Link]
- Tariq, K., et al. (2022). Role of DFT in Drug Design: A Mini Review. Drug Des, 11(216). [Link]
- MDPI. (n.d.). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. [Link]
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- SteerOn Research. (2025).
- Minds Underground. (2020).
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- Hall, D. G. (Ed.). (2011).
- PubChem. (n.d.). 2,3-dimethyl-2H-indazol-6-amine. [Link]
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The Pivotal Role of Indazole Boronic Acids in Modern Drug Discovery: A Technical Guide to Unlocking Their Biological Potential
Foreword: Beyond the Building Block – A Paradigm of Potential
In the landscape of contemporary medicinal chemistry, the indazole scaffold has emerged as a "privileged structure," a distinction reserved for molecular frameworks that consistently yield biologically active compounds across a range of therapeutic targets.[1][2] When this potent heterocyclic system is functionalized with a boronic acid moiety, its utility transcends that of a mere synthetic intermediate, becoming a key player in the rational design of novel therapeutics. This guide provides an in-depth exploration of the potential biological activities of indazole boronic acids, not as static precursors, but as dynamic entities with inherent and derivable pharmacological relevance. We will delve into their mechanistic intricacies, therapeutic applications, and the robust experimental methodologies required to validate their activity, offering a comprehensive resource for researchers at the forefront of drug discovery.
The Indazole Boronic Acid Core: A Synthesis of Reactivity and Recognition
The true power of the indazole boronic acid lies in the synergistic interplay between its two key components: the indazole ring and the boronic acid functional group.
-
The Indazole Scaffold: This bicyclic aromatic heterocycle, a bioisostere of indole, provides a rigid and tunable platform for molecular recognition.[3] Its ability to participate in hydrogen bonding, π-stacking, and hydrophobic interactions makes it an ideal anchor for binding to the active sites of enzymes and the recognition domains of proteins. The nitrogen atoms within the pyrazole ring can act as both hydrogen bond donors and acceptors, further enhancing its binding versatility.
-
The Boronic Acid Moiety: Far from being a simple reactive handle for cross-coupling reactions, the boronic acid group possesses unique chemical properties that can be exploited for therapeutic benefit. Boronic acids are known to form reversible covalent bonds with diols, a feature present in many biological molecules, including sugars and the active sites of certain enzymes.[4] This ability to act as a transition-state analog, particularly for serine proteases, positions the boronic acid as a potent "warhead" for enzyme inhibition.[5][6][7]
The strategic placement of the boronic acid group on the indazole ring allows for precise control over the molecule's three-dimensional structure and electronic properties, which is crucial for optimizing interactions with specific biological targets and exploring structure-activity relationships (SAR).[8]
Therapeutic Arenas of Indazole Derivatives: From Oncology to Infectious Disease
While indazole boronic acids are most frequently employed as precursors, the biological activities of the resulting indazole derivatives provide a clear roadmap to the potential of this chemical class.
Oncology: A Multi-pronged Assault on Cancer
The anti-cancer activity of indazole-based compounds is the most extensively documented, with several FDA-approved drugs, such as Pazopanib and Axitinib, featuring this core structure.[1][9] The derivatives synthesized from indazole boronic acids have shown efficacy against a multitude of cancer cell lines through various mechanisms.[10]
-
Kinase Inhibition: A primary mechanism of action is the inhibition of protein kinases, which are often dysregulated in cancer. Indazole derivatives have been developed as potent inhibitors of:
-
VEGFR-2: Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[11]
-
ERK1/2: Key components of the MAPK/ERK signaling pathway that regulates cell proliferation and survival.[3][4][9][12][13]
-
FGFR: Fibroblast growth factor receptors are implicated in cell proliferation, differentiation, and migration.[14]
-
Aurora Kinases: These serine/threonine kinases are essential for mitosis, and their inhibition can lead to mitotic catastrophe in cancer cells.[11]
-
-
Induction of Apoptosis: Many indazole derivatives have been shown to induce programmed cell death in cancer cells. One notable example, compound 2f from a study on indazole derivatives, promoted apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[10][15][16] This compound also increased reactive oxygen species (ROS) levels and decreased the mitochondrial membrane potential, indicating the involvement of the mitochondrial apoptotic pathway.[10][15][16]
-
Inhibition of Metastasis: The spread of cancer to distant organs is a major cause of mortality. Indazole derivatives have been shown to inhibit cancer cell migration and invasion, key steps in the metastatic cascade.[10][15][16] This is often achieved by downregulating matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, and upregulating their natural inhibitors (TIMPs).[15][16]
-
Targeting Hypoxia: The tumor microenvironment is often characterized by low oxygen levels (hypoxia), which promotes cancer cell survival and resistance to therapy. The Hypoxia-Inducible Factor-1α (HIF-1α) is a key transcription factor that orchestrates the cellular response to hypoxia.[17][18] Indazole derivatives have been designed as inhibitors of HIF-1, offering a strategy to counteract the pro-survival effects of the hypoxic tumor microenvironment.[12]
Signaling Pathway: The MAPK/ERK Cascade
The MAPK/ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, ultimately regulating gene expression and cellular processes like proliferation and survival.[3][4][12] Many indazole-based kinase inhibitors target components of this pathway.
Caption: The MAPK/ERK signaling pathway and a point of intervention for indazole-based inhibitors.
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. The cyclooxygenase (COX) enzymes, particularly COX-2, are important mediators of inflammation. A series of novel indazole derivatives have been developed as selective COX-2 inhibitors, demonstrating the potential of this scaffold in creating anti-inflammatory agents with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[19]
Antibacterial and Antifungal Activities
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics and antifungals. Indazole derivatives have shown promising activity against a range of pathogens.[1][3]
-
Antibacterial Action: Novel indazole analogues have been identified as DNA gyrase inhibitors, a validated target in bacteria.[17] These compounds have demonstrated potent activity against Gram-positive bacteria, including multi-drug resistant strains like MRSA and VRE.[17] Other indazole derivatives have shown broad-spectrum antibacterial activity against both Bacillus subtilis and E. coli.[1][3]
-
Antifungal Effects: Indazole derivatives have also been reported to possess antifungal properties, with some compounds showing efficacy against Candida albicans and Candida glabrata.[3]
Neuroprotective and Other Activities
The versatility of the indazole scaffold extends to the central nervous system. Indazole derivatives have been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[20] Furthermore, the broader indazole class has been explored for a wide array of biological activities, including antiviral, antiprotozoal, and antidiabetic properties.[21]
Experimental Workflows for Biological Evaluation
The validation of the biological activity of indazole boronic acids and their derivatives requires a suite of robust and reproducible in vitro assays. As a Senior Application Scientist, the importance of meticulous experimental design and execution cannot be overstated.
Assessment of Cytotoxicity and Cell Proliferation
A fundamental first step in evaluating any potential therapeutic agent is to determine its effect on cell viability and proliferation.
Experimental Protocol: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[22]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the indazole boronic acid derivative (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[23][24]
-
Formazan Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the purple formazan crystals.[21][23]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow: MTT Assay
Caption: A step-by-step workflow for the MTT cell viability assay.
Experimental Protocol: Colony Formation Assay
This assay assesses the ability of single cells to proliferate and form colonies, providing a measure of long-term cell survival.[25][26]
-
Cell Seeding: Seed a low number of cells (e.g., 200-500 cells) in a 6-well plate.[26]
-
Compound Treatment: Treat the cells with the indazole boronic acid derivative at various concentrations.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.[25]
-
Fixing and Staining: Gently wash the colonies with PBS, fix them with a solution like 4% paraformaldehyde, and stain with crystal violet.[26]
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) either manually or using an automated colony counter.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the control.
Target-Based Enzyme Inhibition Assays
To elucidate the mechanism of action, it is crucial to perform assays that directly measure the effect of the compounds on their putative molecular targets.
Experimental Protocol: In Vitro Kinase Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[27]
-
Reaction Setup: In a microplate well, combine the purified active kinase, a specific substrate (peptide or protein), and the indazole boronic acid derivative at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled with ³²P or used in conjunction with an ADP detection system).[28][29]
-
Incubation: Incubate the reaction mixture at 30°C or 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a membrane that binds the substrate.
-
Detection of Phosphorylation: Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by autoradiography or scintillation counting.[29] Alternatively, non-radioactive methods that measure ADP production can be used.[30]
-
Data Analysis: Determine the IC50 value of the compound for the specific kinase.
Data Presentation: Comparative IC50 Values of Indazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| Pazopanib | VEGFR-2 | 30 | - | - | [11] |
| Compound 89 | Bcr-Abl (T315I mutant) | 450 | K562 | 6500 | [22] |
| Compound 93 | - | - | HL60 | 8.3 | [22] |
| Compound 99 | FGFR1 | 2.9 | - | 40.5 | [22] |
| Compound 106 | FGFR2 | 0.8 | - | - | [14] |
| Entrectinib | ALK | 12 | - | - | [14][31] |
| Compound 2f | - | - | 4T1 | 230-1150 | [10][15][16] |
Conclusion and Future Directions
Indazole boronic acids represent a confluence of synthetic versatility and pharmacological potential. While their role as indispensable building blocks in medicinal chemistry is firmly established, the intrinsic properties of the boronic acid moiety suggest a future where these compounds are not just intermediates, but are themselves the active pharmaceutical ingredients. The diverse range of biological activities exhibited by their derivatives—spanning oncology, inflammation, and infectious diseases—underscores the vast therapeutic landscape that can be explored with this privileged scaffold.
Future research should focus on several key areas:
-
Exploring the Direct Activity of Indazole Boronic Acids: Systematic screening of indazole boronic acids against panels of enzymes, particularly serine hydrolases, could uncover novel lead compounds.
-
Structure-Based Drug Design: The increasing availability of protein crystal structures will enable more rational, in silico design of indazole boronic acid derivatives with enhanced potency and selectivity.[32]
-
Novel Therapeutic Targets: The adaptability of the indazole scaffold should be leveraged to explore its potential against new and challenging therapeutic targets.
As our understanding of the intricate signaling pathways that govern disease deepens, the ability to rationally design and synthesize molecules with precise biological activities will be paramount. Indazole boronic acids, with their unique combination of a privileged scaffold and a reactive yet tunable functional group, are poised to remain at the cutting edge of this endeavor.
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structural elucidation of 2,3-Dimethyl-2H-indazole-6-boronic acid
An In-depth Technical Guide to the Structural Elucidation of 2,3-Dimethyl-2H-indazole-6-boronic acid
Introduction
This compound is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates the robust 2H-indazole scaffold, a privileged structure in numerous pharmacologically active agents, with a versatile boronic acid moiety. This functional group is a cornerstone of modern synthetic chemistry, most notably as a key partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures.[1]
Given its potential as a critical building block, the unambiguous confirmation of its structure is paramount. Purity and precise atomic connectivity are prerequisites for predictable reactivity, reproducible biological screening results, and the rational design of new chemical entities. This guide provides a comprehensive, multi-faceted strategy for the , grounded in field-proven analytical methodologies. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach suitable for drug development professionals.
A Plausible Synthetic Pathway: The Importance of Context
A robust analytical strategy begins with an understanding of the molecule's synthetic origin, which informs potential side-products and isomeric impurities. A likely and efficient synthesis of the target compound starts from the commercially available 3-methyl-6-nitro-1H-indazole. The key transformations involve a regioselective N-methylation, followed by a second methylation at the C3-position, reduction of the nitro group, a Sandmeyer reaction to install a bromine atom, and finally, a lithium-halogen exchange followed by borylation.
This multi-step synthesis underscores the necessity of a rigorous structural confirmation, as potential isomers (e.g., 1,3-dimethyl-1H-indazole derivatives) or impurities from incomplete reactions could compromise downstream applications.
The Orthogonal Analytical Framework: A Triad of Confirmation
No single analytical technique is sufficient for complete structural proof. We advocate for an orthogonal approach, where three independent methods—Mass Spectrometry, NMR Spectroscopy, and Single-Crystal X-ray Crystallography—are employed to corroborate the structure. Each technique provides a unique piece of the structural puzzle, and their collective agreement constitutes a self-validating system of the highest integrity.
Caption: Orthogonal workflow for structural validation.
Mass Spectrometry: Confirming Molecular Weight and Elemental Formula
Expertise & Rationale: Mass spectrometry (MS) serves as the first analytical checkpoint, providing the molecular weight (MW) and, with high-resolution instrumentation, the elemental formula. The analysis of boronic acids by MS can be complicated by their propensity to undergo dehydration in the gas phase to form cyclic anhydrides known as boroxines.[2][3] Therefore, employing a soft ionization technique like Electrospray Ionization (ESI) is critical to minimize fragmentation and preserve the molecular ion.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent system, typically acetonitrile or methanol with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of resolution >10,000.
-
Ionization Mode: Electrospray Ionization (ESI). Both positive and negative modes should be evaluated. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed and can be very intense.[4]
-
Analysis: Acquire a full scan spectrum. The high mass accuracy of the instrument allows for the determination of the elemental formula by comparing the measured m/z to the theoretical m/z.
Data Presentation: Expected HRMS Results
| Species | Formula | Ionization Mode | Calculated m/z | Observed m/z (Expected) |
| [M+H]⁺ | C₉H₁₂BN₂O₂⁺ | ESI (+) | 191.0986 | 191.0986 ± 5 ppm |
| [M-H]⁻ | C₉H₁₀BN₂O₂⁻ | ESI (-) | 189.0844 | 189.0844 ± 5 ppm |
| [M+Na]⁺ | C₉H₁₁BN₂NaO₂⁺ | ESI (+) | 213.0805 | 213.0805 ± 5 ppm |
| [M-H₂O+H]⁺ | C₉H₁₀BN₂O⁺ | ESI (+) | 173.0880 | 173.0880 ± 5 ppm |
The observation of the correct monoisotopic mass within a 5 ppm error margin provides strong evidence for the proposed elemental composition.
NMR Spectroscopy: Mapping the Atomic Connectivity
Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed covalent framework of a molecule in solution. A suite of 1D (¹H, ¹³C, ¹¹B) and 2D (COSY, HSQC, HMBC) experiments are required to assign every proton and carbon and to confirm the substitution pattern on the indazole ring.
-
¹H NMR: Reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Shows the number of distinct carbon environments.
-
¹¹B NMR: Confirms the presence of the boron atom and provides information about its coordination state.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY identifies neighboring protons, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular puzzle.
Experimental Protocol: Multinuclear NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the polar compound and allows for the observation of the exchangeable B(OH)₂ protons.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
1D Experiments: Acquire standard ¹H, ¹³C{¹H}, and ¹¹B spectra.
-
2D Experiments: Acquire gCOSY, gHSQC, and gHMBC spectra. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe key correlations to quaternary carbons.
Data Presentation: Predicted ¹H and ¹³C NMR Assignments
| Position | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from H at position...) |
| N²-CH₃ | ~4.1 (s, 3H) | ~35 | ... to C3, C9a |
| C³-CH₃ | ~2.7 (s, 3H) | ~12 | ... to C3, C3a |
| H-4 | ~7.7 (d, J=8.5) | ~122 | ... to C5, C6, C9a |
| H-5 | ~7.2 (d, J=8.5) | ~120 | ... to C4, C6, C7 |
| H-7 | ~7.9 (s) | ~125 | ... to C5, C6, C9 |
| B(OH)₂ | ~8.0 (br s, 2H) | - | - |
| C3 | - | ~145 | N²-CH₃, C³-CH₃ |
| C3a | - | ~123 | C³-CH₃, H-4 |
| C6 | - | ~135 (B-substituted) | H-5, H-7 |
| C7a | - | ~140 | H-4, H-5, H-7 |
Note: Chemical shifts are estimations based on known indazole derivatives and substituent effects.[5][6][7] The broad singlet for the B(OH)₂ protons is characteristic and will exchange upon addition of D₂O.
Caption: Predicted HMBC correlations confirming the substituent positions.
Single-Crystal X-ray Crystallography: The Gold Standard
Expertise & Rationale: While MS and NMR provide compelling evidence for the planar structure, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional map of the atomic arrangement.[8] It provides precise data on bond lengths, bond angles, and intermolecular interactions, serving as the ultimate arbiter of the proposed structure. Obtaining suitable crystals is often the rate-limiting step, but the definitive nature of the results justifies the effort.
Experimental Protocol: Crystal Growth and Data Collection
-
Crystallization: The key is to find a solvent system from which the compound will slowly precipitate. Slow evaporation is a common and effective technique. Screen various solvents such as methanol, ethanol, ethyl acetate, and mixtures with anti-solvents like hexanes.
-
Crystal Selection & Mounting: Select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα). Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Solve the structure using direct methods and refine the atomic positions and thermal parameters to achieve a final, high-resolution model.
Caption: The workflow for single-crystal X-ray analysis.
Data Presentation: Hypothetical Crystallographic Data
| Parameter | Expected Value/Description |
| Chemical Formula | C₉H₁₁BN₂O₂ |
| Molecular Weight | 190.01 |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pca2₁ |
| Key Bond Lengths | C6-B: ~1.56 Å; B-O: ~1.37 Å |
| Planarity | Indazole ring system confirmed to be planar. |
| Conformation | Orientation of the B(OH)₂ group determined. |
This data, typically deposited in a Crystallographic Information File (CIF), provides irrefutable proof of the atomic connectivity and stereochemistry.
Conclusion: A Synthesis of Evidence
The is achieved not by a single measurement, but by the logical synthesis of data from orthogonal analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula. A comprehensive suite of NMR experiments maps the covalent framework, confirming the 2,3-dimethyl substitution and the C-6 position of the boronic acid. Finally, single-crystal X-ray crystallography provides the ultimate visual confirmation, revealing the precise three-dimensional arrangement of atoms in the solid state. This rigorous, self-validating workflow ensures the highest degree of confidence in the structure, a critical requirement for its successful application in research and development.
References
- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280.
- Lisi, S., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3407-3416.
- Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing.
- Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.
- ResearchGate. (2016). 13C NMR of indazoles.
- ResearchGate. (n.d.). 1H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d6.
- RSC Publishing. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives.
- The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5196-5204.
- ResearchGate. (n.d.). Advances in X-Ray Diffraction.
- ResearchGate. (2006). The Synthesis and Applications of Heterocyclic Boronic Acids.
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An In-depth Technical Guide to the Crystal Structure Analysis of 2,3-Dimethyl-2H-indazole-6-boronic acid
This guide provides a comprehensive technical overview for the crystallographic analysis of 2,3-Dimethyl-2H-indazole-6-boronic acid, a molecule of significant interest in medicinal chemistry. Indazole scaffolds are central to numerous therapeutic agents, and the incorporation of a boronic acid moiety offers a versatile handle for synthetic elaboration and potential biological interactions.[1][2] An unambiguous understanding of its three-dimensional structure is paramount for rational drug design and for elucidating structure-activity relationships (SAR).[1]
This document is structured to guide researchers through the critical stages of structural analysis, from the foundational steps of synthesis and crystallization to the intricacies of X-ray diffraction and computational analysis. The protocols described herein are designed to be self-validating, with an emphasis on the rationale behind key experimental decisions.
Introduction to this compound in Drug Discovery
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of drugs with diverse biological activities.[2] The addition of a boronic acid group introduces a functional handle that is not only crucial for synthetic transformations like the Suzuki-Miyaura coupling but also has implications for biological activity.[3][4] Boronic acids are known to form reversible covalent complexes with diols, a property that can be exploited in designing enzyme inhibitors and biosensors.[5] Specifically, this compound (CAS 1253912-00-3) is a valuable building block for creating more complex molecules with potential therapeutic applications.[6][7][8][9]
A precise understanding of the crystal structure provides invaluable data on:
-
Molecular Conformation: The spatial arrangement of the dimethyl-indazole ring system and the orientation of the boronic acid group.
-
Intermolecular Interactions: The non-covalent forces, such as hydrogen bonds and π-π stacking, that govern the crystal packing. These interactions are crucial for understanding physical properties like solubility and melting point, and can provide insights into potential biological interactions.
-
Stereoelectronic Properties: Accurate bond lengths and angles that inform on the electronic nature of the molecule.
Synthesis and Crystallization: The Foundation of Structural Analysis
A successful crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, typically starting from a commercially available nitro-indazole derivative. A plausible synthetic route is outlined below.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Methylation: 3-Methyl-6-nitroindazole is N-methylated to yield 2,3-dimethyl-6-nitro-2H-indazole. This can be achieved using reagents such as dimethyl carbonate in the presence of a base.[10]
-
Reduction: The nitro group of 2,3-dimethyl-6-nitro-2H-indazole is reduced to an amine. A common method involves the use of tin(II) chloride in hydrochloric acid.[11]
-
Diazotization and Borylation: The resulting 2,3-dimethyl-2H-indazol-6-amine is converted to the corresponding boronic acid. This typically involves a Sandmeyer-type reaction where the amine is first diazotized with sodium nitrite in an acidic medium, followed by reaction with a boronic acid precursor (e.g., triisopropyl borate) and subsequent hydrolysis to yield the final product.
-
Purification: The crude boronic acid must be purified to obtain material suitable for crystallization. Purification strategies for boronic acids can include recrystallization, derivatization to a salt followed by acidification, or chromatography.[12][13]
Crystallization
The growth of high-quality single crystals is often the most challenging step. For boronic acids, several techniques can be employed.
Experimental Protocol: Crystallization
-
Solvent Screening: A crucial first step is to screen a variety of solvents to determine the solubility of the compound. Solvents of varying polarities such as ethanol, methanol, acetone, ethyl acetate, and mixtures with water should be tested.
-
Slow Evaporation: This is a common and effective method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystal formation.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble, and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces solubility, which can lead to the formation of well-ordered crystals.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[1]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: X-ray Diffraction
-
Crystal Mounting: A suitable single crystal, typically with dimensions of 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections. Software such as APEX or PROTEUM can be utilized for this purpose.[14]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined against the experimental data to improve the fit and determine the precise atomic positions. This is typically performed using software packages like SHELX or OLEX2.[15][16]
-
Validation: The final structure is validated using tools like PLATON to check for missed symmetry and other potential issues. The crystallographic data is then prepared for deposition in a public database such as the Cambridge Structural Database (CSD).[16][17][18][19][20]
Structural Analysis and Interpretation
The refined crystal structure provides a wealth of information that requires careful analysis and interpretation.
Molecular Structure and Conformation
The analysis will reveal the precise bond lengths, bond angles, and torsion angles of the this compound molecule. Key points of interest would be the planarity of the indazole ring system and the rotational conformation of the boronic acid group relative to the aromatic ring. For arylboronic acids, the B(OH)₂ group is often twisted out of the plane of the aromatic ring.[21][22]
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For boronic acids, hydrogen bonding is a dominant feature. The -B(OH)₂ moiety contains two hydrogen bond donors and can participate in various hydrogen bonding motifs, often forming dimers or extended chains.[23][24][25]
Table 1: Expected Crystallographic Data for this compound
| Parameter | Expected Value |
| Chemical Formula | C₉H₁₁BN₂O₂ |
| Molecular Weight | 190.01 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c, P-1) |
| Z (molecules per unit cell) | 2 or 4 |
| Key Hydrogen Bonds | O-H···O, O-H···N |
| Other Interactions | π-π stacking between indazole rings |
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[26] The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts.
Caption: Workflow for Hirshfeld surface analysis.
The analysis involves:
-
Surface Generation: A Hirshfeld surface is generated around the molecule of interest.
-
dnorm Mapping: The surface is colored based on the dnorm value. Red spots indicate close contacts (shorter than the van der Waals radii), which correspond to strong interactions like hydrogen bonds.[22][23]
-
Fingerprint Plots: Two-dimensional fingerprint plots are generated, which summarize the intermolecular contacts as a scatter plot of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface). These plots allow for the quantification of the contribution of different types of interactions (e.g., H···H, O···H, C···H) to the overall crystal packing.[22][23] For a molecule like this compound, significant contributions from O···H/H···O (hydrogen bonding) and H···H (van der Waals) contacts are expected.[23]
Conclusion
The crystal structure analysis of this compound provides a fundamental understanding of its solid-state properties. This knowledge is critical for its application in drug discovery and materials science. The detailed structural information, from molecular conformation to the nuances of intermolecular interactions, serves as a vital input for computational modeling, SAR studies, and the rational design of new chemical entities with improved therapeutic profiles. The methodologies outlined in this guide provide a robust framework for obtaining and interpreting this essential structural data.
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Theoretical Reactivity of 2,3-Dimethyl-2H-indazole-6-boronic acid: An In-depth Technical Guide
Introduction
The indazole scaffold is a privileged bicyclic heterocycle, forming the core of numerous pharmacologically active compounds. Its derivatives have garnered significant attention in drug discovery for their diverse biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The functionalization of the indazole nucleus is a key strategy for the development of novel therapeutic agents. Among the various synthetic tools available, transition metal-catalyzed cross-coupling reactions utilizing boronic acids have become indispensable. This guide provides an in-depth theoretical analysis of the reactivity of a specific, yet important, building block: 2,3-Dimethyl-2H-indazole-6-boronic acid .
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a predictive framework for the reactivity of this molecule, grounded in the fundamental principles of physical organic chemistry. By understanding the interplay of electronic and steric effects inherent to the 2,3-dimethyl-2H-indazole core, researchers can make more informed decisions in designing synthetic routes and optimizing reaction conditions.
I. Structural and Electronic Landscape of the 2,3-Dimethyl-2H-indazole Core
The reactivity of the boronic acid moiety at the C6 position is intrinsically linked to the electronic and steric properties of the 2,3-dimethyl-2H-indazole ring system.
Electronic Properties
The 2H-indazole ring system is a ten-π-electron aromatic heterocycle.[2] The nitrogen atom at the 2-position (N2) possesses a lone pair of electrons that participates in the aromatic system. The overall electronic nature of the indazole ring is a balance between the electron-donating character of the pyrazole-like portion and the benzene ring.
The two methyl groups at the N2 and C3 positions play a crucial role in modulating the electronic environment. Methyl groups are generally considered to be weakly electron-donating through inductive effects (σ-donation) and hyperconjugation.
-
N2-Methyl Group: The methyl group on the N2 nitrogen atom further increases the electron density of the indazole ring system through a positive inductive effect (+I). This enhanced electron density on the ring can influence the reactivity of the boronic acid at C6.
-
C3-Methyl Group: Similarly, the methyl group at the C3 position also contributes to the electron density of the ring via induction and hyperconjugation.
Computational studies on indazole derivatives have shown that the distribution of electron density (HOMO-LUMO energy gaps) can be a good indicator of reactivity.[3] For this compound, the cumulative electron-donating effect of the two methyl groups is expected to increase the electron density of the aromatic ring compared to an unsubstituted indazole.
Steric Considerations
The steric environment around the C6-boronic acid group is a critical factor influencing its reactivity, particularly in transition metal-catalyzed reactions.
-
C3-Methyl Group: While not directly adjacent to the boronic acid, the C3-methyl group can exert some steric influence on the overall shape of the molecule and how it approaches a catalytic center.
-
Ortho-Positions (C5 and C7): The positions ortho to the boronic acid group (C5 and C7) are unsubstituted. This lack of ortho-substitution is significant, as it minimizes steric hindrance for the key transmetalation step in cross-coupling reactions. Sterically hindered boronic acids are known to react slower in Suzuki-Miyaura couplings.[4]
The interplay of these electronic and steric factors will dictate the reactivity of this compound in key synthetic transformations.
II. Predicted Reactivity in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of this compound in this transformation can be predicted by analyzing its influence on the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Influence of the 2,3-Dimethyl-2H-indazole Moiety on Reactivity
-
Transmetalation: This is often the rate-determining step. The transfer of the indazolyl group from boron to the palladium center is facilitated by a more nucleophilic aryl group. The electron-donating methyl groups on the indazole ring increase its electron density, thereby enhancing its nucleophilicity. This suggests that the transmetalation step for this compound should be relatively facile compared to electron-deficient heteroaryl boronic acids.
-
Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is also favored by electron-rich groups on the palladium center. The electron-donating nature of the 2,3-dimethyl-2H-indazolyl ligand should promote this step.
-
Potential for Catalyst Inhibition: Nitrogen-containing heterocycles can sometimes coordinate to the palladium catalyst, leading to deactivation.[5] However, the N-methylation at the 2-position blocks one potential coordination site. The steric bulk of the indazole ring itself may also disfavor strong, inhibitory binding to the palladium center, particularly when bulkier phosphine ligands are employed.
Predicted Substrate Scope and Optimized Conditions
Based on these theoretical considerations, this compound is expected to be a versatile coupling partner in Suzuki-Miyaura reactions.
| Coupling Partner | Predicted Reactivity | Rationale |
| Aryl Iodides | Excellent | Highly reactive electrophiles, coupling should proceed under mild conditions. |
| Aryl Bromides | Very Good | Standard and widely applicable coupling partners. |
| Aryl Chlorides | Good to Very Good | May require more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) due to the stronger C-Cl bond. |
| Aryl Triflates | Excellent | Highly reactive, similar to aryl iodides. |
| Vinyl Halides/Triflates | Very Good | Expected to couple efficiently to form vinyl-indazoles. |
Generalized Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a representative starting point and should be optimized for specific substrates.
-
Reagent Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0-1.5 equivalents), the aryl/vinyl halide/triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC, GC-MS, or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
III. Predicted Reactivity in Chan-Lam Cross-Coupling Reactions
The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, offering an alternative to the Buchwald-Hartwig amination.[6]
The Chan-Lam Catalytic Cycle
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, a plausible pathway involves the formation of a copper(III) intermediate followed by reductive elimination.[6]
Caption: A plausible catalytic cycle for the Chan-Lam cross-coupling reaction.
Influence of the 2,3-Dimethyl-2H-indazole Moiety on Reactivity
The electronic nature of the aryl boronic acid is a key determinant of reactivity in Chan-Lam couplings.
-
Transmetalation: Similar to the Suzuki-Miyaura reaction, the transmetalation of the electron-rich 2,3-dimethyl-2H-indazolyl group to the copper center is expected to be efficient.
-
Reductive Elimination: The final C-N or C-O bond-forming reductive elimination from the copper(III) center is also generally favored by electron-donating groups on the aryl ring.
Therefore, this compound is predicted to be a good substrate for Chan-Lam couplings.
Predicted Substrate Scope and Reaction Conditions
The Chan-Lam coupling is known for its broad substrate scope with respect to the nucleophile.[7]
| Nucleophile | Predicted Reactivity | Rationale |
| Primary & Secondary Amines | Very Good | Expected to couple efficiently to form N-aryl indazoles. |
| Anilines | Very Good | Electron-rich and electron-neutral anilines should react well. |
| Amides, Carbamates, Sulfonamides | Good | These less nucleophilic substrates may require higher temperatures or longer reaction times. |
| Alcohols & Phenols | Good to Very Good | Formation of aryl ethers is expected to be successful. |
The reaction is typically carried out under mild conditions, often at room temperature and open to the air, which is a significant practical advantage.[6]
Generalized Experimental Protocol for Chan-Lam Coupling
This protocol serves as a general guideline and may require optimization.
-
Reagent Setup: In a reaction vessel open to the air, combine this compound (1.0-1.5 equivalents), the amine or alcohol nucleophile (1.0 equivalent), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a suitable base (e.g., pyridine, triethylamine, or no base).
-
Solvent Addition: Add an appropriate solvent, such as dichloromethane (DCM), methanol (MeOH), or toluene.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
Work-up and Purification: Upon completion, the reaction mixture may be filtered through a pad of celite to remove the copper catalyst. The filtrate is then concentrated, and the residue is purified by column chromatography.
IV. Potential Side Reactions
In any cross-coupling reaction involving boronic acids, there are potential side reactions to consider.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source. While generally more of an issue with electron-deficient heteroaryl boronic acids, it can still occur, especially under harsh acidic or basic conditions or at elevated temperatures for prolonged periods. The use of anhydrous solvents and careful control of reaction time can mitigate this.
-
Homocoupling: The formation of a bi-indazolyl dimer can occur, particularly in the presence of an oxidant and a catalyst. This is often more prevalent in copper-catalyzed reactions. Careful control of stoichiometry and reaction conditions can minimize this side product.
V. Conclusion
The theoretical analysis of this compound suggests that it is a highly promising and versatile building block for medicinal chemistry and organic synthesis. The electron-donating nature of the dimethyl-indazole core is predicted to enhance its reactivity in both Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The absence of significant steric hindrance around the boronic acid moiety further contributes to its favorable reactivity profile.
This guide provides a predictive framework to aid in the rational design of synthetic routes utilizing this valuable compound. Experimental validation of these theoretical predictions will be crucial for fully elucidating the reactivity of this compound and unlocking its full potential in the synthesis of novel and complex molecules.
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,3-Dimethyl-2H-indazole-6-boronic acid
Introduction: The Strategic Importance of the 2,3-Dimethyl-2H-indazole Moiety in Modern Drug Discovery
The indazole scaffold is a privileged heterocyclic motif frequently encountered in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various biological interactions. The specific substitution pattern, such as that in the 2,3-dimethyl-2H-indazole core, offers a tailored three-dimensional structure that can be pivotal for target engagement and modulation of pharmacokinetic properties. This structural unit is of significant interest to researchers in medicinal chemistry for the development of novel therapeutics, including kinase inhibitors and other targeted agents.[3][4]
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds in contemporary organic synthesis.[1][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an indispensable tool for the construction of complex molecular architectures.[6]
This comprehensive guide provides a detailed protocol for the Suzuki-Miyaura coupling of 2,3-Dimethyl-2H-indazole-6-boronic acid with a range of aryl halides. It is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, troubleshooting advice, and guidance on the synthesis of the requisite boronic acid.
Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (the 2,3-dimethyl-2H-indazolyl group) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the coupled product is expelled from the palladium center, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
The target boronic acid is not widely commercially available and often needs to be synthesized. A common and effective route is via a Miyaura borylation of the corresponding 6-bromo-2,3-dimethyl-2H-indazole.
Step 1: Synthesis of 6-Bromo-2,3-dimethyl-2H-indazole
This precursor can be prepared from commercially available 6-bromo-1H-indazole through N-methylation. It is important to note that methylation can yield a mixture of N1 and N2 isomers, which will require careful separation.
Protocol for N-methylation of 6-Bromo-1H-indazole:
-
To a solution of 6-bromo-1H-indazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (MeI, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 methylated isomers.
Step 2: Miyaura Borylation of 6-Bromo-2,3-dimethyl-2H-indazole
The Miyaura borylation is a palladium-catalyzed reaction that converts aryl halides to aryl boronate esters.[8][9] The resulting pinacol boronate ester can often be used directly in the subsequent Suzuki-Miyaura coupling or hydrolyzed to the boronic acid if required.
Protocol for Miyaura Borylation:
-
In an oven-dried Schlenk flask, combine 6-bromo-2,3-dimethyl-2H-indazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).
-
Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude this compound pinacol ester can be purified by column chromatography or, in many cases, used directly in the next step after a simple workup (e.g., extraction and solvent removal).
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol provides a general set of conditions that have proven effective for the coupling of various indazole derivatives.[3][10] Optimization may be necessary depending on the specific aryl halide used.
Materials:
-
This compound (or its pinacol ester) (1.0 - 1.2 eq)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.02 - 0.05 eq)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 - 3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water or DME/water, typically in a 4:1 to 10:1 ratio)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Experimental Workflow:
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
- 9. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 2,3-Dimethyl-2H-indazole-6-boronic acid for the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Indazole Scaffold as a Privileged Kinase-Binding Motif
The field of oncology has been profoundly impacted by the development of small-molecule kinase inhibitors that target dysregulated signaling pathways driving cancer progression. Within the vast chemical space explored for kinase inhibitor design, the indazole ring system has emerged as a "privileged scaffold."[1][2] This is due to its unique electronic properties and its ability to establish critical hydrogen bond interactions with the highly conserved hinge region of the kinase ATP-binding pocket, effectively mimicking the adenine moiety of ATP.[1][3]
A multitude of approved and clinical-stage anticancer drugs, including Axitinib, Linifanib, and Pazopanib, feature the indazole core, validating its importance in medicinal chemistry.[4][5][6] The strategic functionalization of this core is paramount for tuning potency, selectivity, and pharmacokinetic properties. 2,3-Dimethyl-2H-indazole-6-boronic acid (CAS: 1253912-00-3, Formula: C₉H₁₁BN₂O₂) is a key building block that enables such functionalization, primarily through the robust and versatile palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8][9]
This guide provides a comprehensive overview, detailed protocols, and expert insights into the application of this compound in the synthesis of potent kinase inhibitors.
The Synthetic Cornerstone: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling. This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, offering exceptional functional group tolerance and reliability.[10][11] Understanding the catalytic cycle is crucial for troubleshooting and optimization.
The reaction proceeds via three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl or heteroaryl halide), forming a Pd(II) complex.[12]
-
Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the palladium center, displacing the halide. This is often the rate-determining step.[12]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, regenerating the active Pd(0) catalyst and allowing the cycle to continue.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a Biaryl Indazole Kinase Inhibitor Scaffold
This section details a representative protocol for the synthesis of a 6-aryl-2,3-dimethyl-2H-indazole derivative, a common core structure in kinase inhibitors. We will use 2-chloro-4-aminopyridine as the coupling partner, as the aminopyridine motif is also prevalent in kinase inhibitor design.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Purity | Supplier |
| This compound | 1253912-00-3 | 190.01 g/mol | ≥97% | e.g., Sigma-Aldrich, BLDpharm[8][13] |
| 2-Chloro-4-aminopyridine | 14432-12-3 | 128.56 g/mol | ≥98% | Commercial Source |
| PdCl₂(dppf)·CH₂Cl₂ | 95464-05-4 | 816.64 g/mol | - | Commercial Source |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | ≥99% | Commercial Source |
| 1,4-Dioxane (Anhydrous) | 123-91-1 | 88.11 g/mol | ≥99.8% | Commercial Source |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - | In-house |
Step-by-Step Synthesis Protocol
Caption: General workflow for the Suzuki-Miyaura synthesis of an indazole derivative.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (190 mg, 1.0 mmol, 1.0 equiv.), 2-chloro-4-aminopyridine (154 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂, 41 mg, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent catalyst degradation.
-
Solvent Addition: Using a syringe, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.[14]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to elute the final product.
-
Characterization: Combine the pure fractions and remove the solvent to yield the desired product, 6-(4-aminopyridin-2-yl)-2,3-dimethyl-2H-indazole, as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Optimizing Reaction Conditions & Troubleshooting
The success of the Suzuki-Miyaura coupling often depends on the fine-tuning of its parameters. The choice of catalyst, base, and solvent can dramatically affect yield and purity.[15][16]
Parameter Optimization
| Parameter | Variation | Rationale & Expected Outcome |
| Catalyst | Pd(PPh₃)₄ vs. PdCl₂(dppf) | Pd(PPh₃)₄ is a classic choice but can be air-sensitive. PdCl₂(dppf) is an air-stable precatalyst, often providing higher yields and being easier to handle.[7] |
| Base | K₂CO₃ vs. Cs₂CO₃ vs. K₃PO₄ | K₂CO₃ is a standard, cost-effective base. Cs₂CO₃ is more soluble and a stronger base, often accelerating the reaction, especially with challenging substrates. K₃PO₄ is effective for heteroaryl couplings.[14][17] |
| Solvent | Dioxane/H₂O vs. Toluene/EtOH/H₂O vs. DME/H₂O | The solvent system must solubilize all components. Dioxane/water is a general-purpose system. Toluene can allow for higher temperatures, while DME is another common ethereal solvent.[11][14] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Pd catalyst (oxidized).2. Insufficient degassing (O₂ present).3. Reaction temperature too low. | 1. Use fresh catalyst from a reliable source.2. Ensure the evacuate/backfill cycle is performed meticulously.3. Increase temperature in 10°C increments. |
| Protodeboronation | Boronic acid is replaced by 'H' from the solvent. Common with electron-deficient heteroaryl boronates. | 1. Use a slight excess (1.2-1.5 equiv.) of the boronic acid.2. Ensure the base is sufficiently strong and anhydrous if possible.3. Minimize reaction time once the starting material is consumed.[12] |
| Homocoupling | Two boronic acid molecules couple together (R²-R²). Promoted by oxygen. | 1. Rigorously deoxygenate the reaction mixture and solvents.2. Use a more active catalyst to favor the cross-coupling pathway.[12] |
Mechanism of Action: How Indazole Scaffolds Inhibit Kinases
The synthesized biaryl indazole is designed to be an ATP-competitive inhibitor. It binds to the ATP pocket located between the N- and C-lobes of the kinase.[3] The indazole core's efficacy stems from its ability to form specific hydrogen bonds with the kinase "hinge" region, the flexible loop of amino acids that connects the two lobes.
-
Hinge-Binding: The N2 atom of the 2H-indazole ring typically acts as a hydrogen bond acceptor, interacting with the backbone NH of a hinge residue (e.g., Met in JNK3, Met109 in p38α).[3]
-
Hydrophobic Pockets: The dimethyl-indazole portion and the coupled aryl group occupy adjacent hydrophobic pockets, further stabilizing the inhibitor-kinase complex and contributing to selectivity.[3]
Caption: Schematic of an indazole inhibitor binding to the kinase hinge region.
Conclusion
This compound is a high-value, versatile reagent for the synthesis of kinase inhibitors. Its application in the palladium-catalyzed Suzuki-Miyaura reaction provides a reliable and modular route to novel biaryl and heteroaryl-aryl scaffolds. By understanding the reaction mechanism, optimizing key parameters, and appreciating the structural basis of kinase inhibition, researchers can effectively leverage this building block to accelerate the discovery and development of targeted therapeutics.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. (n.d.).
- Pathways for the synthesis of indazole derivatives. (n.d.).
- The Indazole Scaffold as a Privileged Motif in Kinase Inhibition. (n.d.). Benchchem.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing.
- Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 6-iodo-2,3-dimethyl-2H-indazole. (n.d.). Benchchem.
- (2, 3-dimethyl-2H-indazol-6-yl)boronic acid, min 97%, 500 mg. (n.d.). TCI America.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances.
- Boronic acid, B-(2,3-dimethyl-2H-indazol-6-yl)- (Cas 1253912-00-3). (n.d.). Parchem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
- Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.).
- Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.).
- Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. (n.d.). Medium.
- The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (2025).
- 444731-72-0|2,3-Dimethyl-2H-indazol-6-amine. (n.d.). BLDpharm.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 8. calpaclab.com [calpaclab.com]
- 9. parchem.com [parchem.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 444731-72-0|2,3-Dimethyl-2H-indazol-6-amine|BLD Pharm [bldpharm.com]
- 14. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-N Cross-Coupling with 2,3-Dimethyl-2H-indazole-6-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Moiety in Modern Drug Discovery
The indazole nucleus is a privileged heterocyclic scaffold, forming the structural core of numerous pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have rendered it a cornerstone in the design of targeted therapies, including kinase inhibitors for oncology and treatments for inflammatory diseases. The strategic functionalization of the indazole ring system is paramount in modulating the biological activity and pharmacokinetic properties of these drug candidates. Among the various synthetic transformations, the formation of carbon-nitrogen (C-N) bonds at the 6-position of the 2,3-dimethyl-2H-indazole core is a key step in the synthesis of a diverse array of bioactive molecules.
This application note provides a comprehensive guide to the experimental procedures for the C-N cross-coupling of 2,3-Dimethyl-2H-indazole-6-boronic acid with a range of nitrogen-containing nucleophiles. We will delve into the mechanistic underpinnings of the two most prevalent and effective methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Chan-Lam amination. By understanding the principles behind these reactions, researchers can rationally select and optimize conditions to achieve high yields and purity for their target molecules.
Choosing the Right Path: Buchwald-Hartwig vs. Chan-Lam Coupling
The selection of the appropriate C-N coupling methodology is contingent on several factors, including the nature of the amine coupling partner, functional group tolerance, and desired reaction conditions.
The Buchwald-Hartwig Amination is a powerful and versatile palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine in the presence of a base.[2] In the context of our substrate, the boronic acid can be considered an alternative to an aryl halide for certain variations of this reaction, though more commonly, the corresponding 6-halo-2,3-dimethyl-2H-indazole would be used with an amine. However, for the purpose of this guide, we will focus on the direct use of the boronic acid where applicable or provide a protocol for the more conventional approach with the corresponding halide. The reaction is known for its broad substrate scope, accommodating a wide variety of primary and secondary amines, as well as amides and other N-nucleophiles.[3]
The Chan-Lam Coupling offers a complementary, copper-catalyzed approach for the formation of C-N bonds between an aryl boronic acid and an amine or other N-H containing compound.[4] A key advantage of the Chan-Lam reaction is its often milder reaction conditions, frequently proceeding at room temperature and open to the air, which can simplify the experimental setup.[5]
Mechanistic Insights: The "Why" Behind the Protocol
A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
The cycle commences with the oxidative addition of the aryl halide to the active Pd(0) catalyst. Subsequent coordination of the amine, followed by deprotonation with a base, leads to the formation of a palladium-amido complex. The final, crucial step is the reductive elimination of the desired N-aryl amine product, regenerating the Pd(0) catalyst.[6]
The Chan-Lam Catalytic Cycle
The mechanism of the Chan-Lam coupling is more debated but is generally believed to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle.
Caption: A proposed catalytic cycle for the Chan-Lam C-N coupling.
In a plausible pathway, the Cu(II) catalyst coordinates with the amine. Transmetalation with the boronic acid forms a copper-aryl intermediate. This species is then oxidized to a Cu(III) intermediate, which undergoes reductive elimination to yield the C-N coupled product and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) to complete the catalytic cycle, often by atmospheric oxygen.[5][7]
Experimental Protocols
The following protocols are presented as robust starting points for the C-N coupling of this compound. Optimization of specific parameters may be necessary for different amine coupling partners.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the amination of aryl halides and is a reliable method for a broad range of amines.[8][9][10] For this reaction, the more readily available 6-bromo-2,3-dimethyl-2H-indazole is often a more practical starting material than the corresponding boronic acid.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 6-bromo-2,3-dimethyl-2H-indazole | ≥97% | Commercially available | |
| Amine | ≥98% | Commercially available | Primary or secondary |
| Palladium(II) acetate (Pd(OAc)₂) | ≥99.9% | Commercially available | |
| Xantphos | ≥98% | Commercially available | Ligand |
| Cesium carbonate (Cs₂CO₃) | ≥99% | Commercially available | Base |
| Toluene | Anhydrous | Commercially available | Solvent |
| Schlenk tube or microwave vial | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Inert atmosphere (Nitrogen or Argon) | High purity | --- | --- |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add 6-bromo-2,3-dimethyl-2H-indazole (1.0 equiv.), the desired amine (1.2 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and Xantphos (0.04 equiv., 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of 0.1-0.2 M with respect to the 6-bromo-2,3-dimethyl-2H-indazole.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Rationale for Experimental Choices:
-
Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for promoting the amination of a wide range of aryl halides.[11] The ligand facilitates both the oxidative addition and reductive elimination steps.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the amine without causing unwanted side reactions.[8][9]
-
Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions, ensuring good solubility of the reagents and allowing for the necessary reaction temperatures.[12]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, necessitating the use of an inert atmosphere.
Protocol 2: Copper-Catalyzed Chan-Lam Amination
This protocol is a milder alternative to the Buchwald-Hartwig amination and is particularly well-suited for the coupling of this compound with various amines.[13][14]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially available | |
| Amine | ≥98% | Commercially available | Primary or secondary |
| Copper(II) acetate (Cu(OAc)₂) | ≥98% | Commercially available | Catalyst |
| Pyridine | Anhydrous | Commercially available | Base/Ligand |
| Dichloromethane (DCM) or Methanol | Anhydrous | Commercially available | Solvent |
| Reaction vial | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
Step-by-Step Procedure:
-
Reaction Setup: To a reaction vial open to the air, add this compound (1.0 equiv.), the desired amine (1.5 equiv.), and copper(II) acetate (1.0-2.0 equiv.).
-
Solvent and Base Addition: Add an anhydrous solvent such as dichloromethane (DCM) or methanol to achieve a concentration of approximately 0.1 M with respect to the boronic acid. Add pyridine (2.0 equiv.).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 72 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a short plug of silica gel to remove the copper salts, eluting with additional DCM or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst: Copper(II) acetate is a readily available and inexpensive catalyst that is highly effective for Chan-Lam couplings.[5][15]
-
Base/Ligand: Pyridine serves as both a mild base to facilitate the reaction and as a ligand to stabilize the copper catalyst.
-
Solvent: Dichloromethane and methanol are common solvents for Chan-Lam reactions, offering good solubility for a range of substrates.
-
Atmosphere: A key advantage of the Chan-Lam reaction is its tolerance to air, with atmospheric oxygen often acting as the terminal oxidant to regenerate the active catalyst.[5]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions for Buchwald-Hartwig. For Chan-Lam, try a different copper source (e.g., CuCl). |
| Poorly reactive amine | Increase reaction temperature and/or time. For Buchwald-Hartwig, consider a more electron-rich ligand. | |
| Steric hindrance | For bulky amines, a more sterically demanding ligand (e.g., t-BuXPhos) may be required in the Buchwald-Hartwig reaction. | |
| Formation of Side Products | Homocoupling of boronic acid | Use a slight excess of the amine. Ensure proper degassing for Buchwald-Hartwig. |
| Hydrodehalogenation (Buchwald-Hartwig) | Use a less sterically hindered ligand or a milder base. |
Conclusion
The C-N cross-coupling of this compound and its corresponding halides represents a powerful and versatile strategy for the synthesis of novel indazole-containing compounds with significant potential in drug discovery and development. Both the Buchwald-Hartwig and Chan-Lam aminations offer reliable and complementary approaches to forge these crucial C-N bonds. By understanding the underlying mechanisms and carefully selecting the reaction parameters, researchers can effectively leverage these methodologies to accelerate their research programs and unlock new therapeutic possibilities.
References
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936. [Link]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- King, A. E., Brunold, T. C., & Stahl, S. S. (2016). Mechanistic Study of Copper-Catalyzed N-Arylation of an Amide with an Arylboronic Acid: Evidence for a Cu(I)/Cu(III) Catalytic Cycle. Journal of the American Chemical Society, 138(15), 5044–5047. [Link]
- Optimization of the Buchwald-Hartwig reaction.
- Buchwald–Hartwig amination. In Wikipedia. (2023, December 1). [Link]
- Cu-Catalyzed Regioselective C-H Amination of 2 H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2 H)-ones. PubMed. (2023, May 5). [Link]
- Chan–Lam coupling. In Wikipedia. (2023, November 28). [Link]
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. (2024, July 17). [Link]
- Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. National Institutes of Health. (2025, October 14). [Link]
- Optimization of the reaction conditions for the Buchwald-Hartwig...
- Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. PubMed. (2007, July 19). [Link]
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. (n.d.). [Link]
- First combined selective N- and C-arylations with boronic acids: Application to the synthesis of 1,3-diarylindazoles.
- Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermedi
- Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. MDPI. (n.d.). [Link]
- Synthesis of indazoles from 2-formylphenylboronic acids. National Institutes of Health. (2021, June 28). [Link]
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube. (2025, January 2). [Link]
- An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Prepar
- Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Royal Society of Chemistry. (n.d.). [Link]
- An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Preprints.org. (2024, July 22). [Link]
- Copper-Catalyzed Hydroamination of 2-Alkynylazobenzenes: Synthesis of 3-Alkenyl-2H-Indazoles. National Institutes of Health. (n.d.). [Link]
- An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.
- Chan-Lam cross-coupling reaction based on the Cu 2 S/TMEDA system.
- Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. PubMed. (n.d.). [Link]
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Semantic Scholar. (n.d.). [Link]
- Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. Organic Chemistry Portal. (n.d.). [Link]
- Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amin
- Copper-Catalyzed Electrophilic Amination. Osaka University Knowledge Archive. (n.d.). [Link]
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- Buchwald–Hartwig amination. In Wikipedia. (2023, December 1). [Link]
- Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. (2019, April 8). [Link]
- Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. PubMed. (n.d.). [Link]
- Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. (n.d.). [Link]
- Chan-Lam Amination of Benzylic Secondary and Tertiary Boronic Esters. ChemRxiv. (n.d.). [Link]
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- Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. Semantic Scholar. (2025, January 15). [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health. (n.d.). [Link]
- Cu-Catalyzed arylation of amino group in the indazole ring: Regioselective synthesis of pyrazolo-carbazoles. The Royal Society of Chemistry. (n.d.). [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- 2,3-dimethyl-2H-indazol-6-amine. PubChem. (n.d.). [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. (n.d.). [Link]
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Application Notes & Protocols: 2,3-Dimethyl-2H-indazole-6-boronic Acid as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Indazole Scaffold
The indazole nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] This bicyclic aromatic heterocycle, comprising a benzene ring fused to a pyrazole ring, serves as the core structural motif in a multitude of biologically active compounds, including several approved anti-cancer drugs like Pazopanib and Axitinib.[2][3] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it an ideal anchor for engaging with biological targets, particularly the ATP-binding pocket of protein kinases.[2]
The functionalization of this scaffold is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Among the array of synthetic tools available, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is preeminent for its reliability and broad functional group tolerance in constructing C-C bonds.[4] This reaction necessitates an organoboron reagent, and 2,3-Dimethyl-2H-indazole-6-boronic acid (CAS: 1253912-00-3) has emerged as a highly valuable and strategic building block.[5][6]
The methylation at the N2 and C3 positions can offer distinct advantages, such as blocking potential sites of metabolic oxidation and providing specific steric contours to probe protein active sites, thereby enhancing potency or selectivity. The boronic acid moiety at the C6 position provides a versatile handle for coupling with a wide variety of aryl and heteroaryl halides, enabling the rapid generation of molecular diversity crucial for modern drug discovery campaigns. This guide provides an in-depth look at the properties, synthesis, and application of this key intermediate, complete with detailed protocols and troubleshooting insights.
Physicochemical Properties and Safe Handling
Proper handling and storage are critical to maintain the integrity and reactivity of boronic acid reagents.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1253912-00-3 | [5][6] |
| Molecular Formula | C₉H₁₁BN₂O₂ | [6] |
| Molecular Weight | 190.01 g/mol | [6][7] |
| Appearance | Typically an off-white to white solid | N/A |
| Storage | Store in a dry, cool, well-ventilated place under an inert atmosphere (e.g., Argon or Nitrogen). Recommended temperature: 2-8°C. | [8] |
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[9]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Boronic acids can be respiratory irritants.
-
Moisture Sensitivity: Boronic acids can undergo protodeboronation or form trimeric boroxine anhydrides in the presence of moisture. While generally more stable than other organometallics, it is best practice to handle them under dry conditions and store them in tightly sealed containers.[10]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[8]
Synthetic Strategy: Accessing the Building Block
The synthesis of this compound typically originates from commercially available nitro-indazoles. The following scheme outlines a common and logical synthetic pathway. The rationale involves establishing the dimethyl-indazole core, followed by conversion of the nitro group into an amine, which then serves as a precursor for the boronic acid functionality via a Sandmeyer-type reaction.
Caption: Plausible synthetic pathway to the target boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the formation of a C(sp²)-C(sp²) bond, linking the indazole core to other (hetero)aromatic systems.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl or heteroaryl bromide. Optimization may be required for specific substrates.
Reagents & Equipment:
-
This compound
-
Aryl/Heteroaryl Bromide (Ar-Br)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 3:1 v/v)
-
Microwave reactor or conventional heating setup with reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for synthesis and workup
Step-by-Step Procedure:
-
Reaction Setup: To a microwave vial or round-bottom flask equipped with a stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the vessel (if using a microwave vial) or attach a condenser and flush the system with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 7 mL of 1,4-dioxane) and a degassed aqueous solution of the base (e.g., 2 mL of 2M Na₂CO₃).[1] Degassing solvents by sparging with an inert gas for 15-20 minutes prior to use is crucial to prevent catalyst oxidation.[1]
-
Heating:
-
Microwave: Place the sealed vial in the microwave reactor. Irradiate with stirring at 120-140 °C for 30-60 minutes.[1]
-
Conventional: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring for 4-18 hours.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Guide
Table 2: Common Issues and Solutions in Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) | Reference |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active base or base not fully dissolved. 3. Low reaction temperature. | 1. Ensure all reagents, solvents, and the reaction vessel are properly deoxygenated/purged with inert gas. 2. Use a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Ensure the aqueous base solution is freshly prepared and fully dissolved. 3. Increase reaction temperature or extend reaction time. | [1] |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. This can be problematic with electron-deficient heteroaryl boronic acids. | 1. Use rigorously dried solvents. 2. Use a non-aqueous base system if possible (e.g., KF). 3. Avoid prolonged reaction times at high temperatures. | [1][11] |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen. | 1. Ensure thorough deoxygenation of the reaction mixture. 2. Use a modest excess of the boronic acid (1.2 equiv.) rather than a large excess. | [1] |
Application in Kinase Inhibitor Synthesis
The indazole scaffold is a cornerstone of modern kinase inhibitor design.[2] The Suzuki-Miyaura coupling with this compound provides a direct route to biaryl cores that are central to many potent and selective inhibitors. For example, this building block can be used to synthesize analogs of known kinase inhibitors or to create novel chemical matter for screening campaigns.
Caption: Logical workflow for kinase inhibitor development.
By coupling the indazole boronic acid with a functionalized pyridine, pyrimidine, or other nitrogen-containing heterocycle, medicinal chemists can construct molecules that mimic the hinge-binding interactions of ATP. The 2,3-dimethyl substitution pattern provides a fixed isomeric state and a vector for exploring specific pockets within the kinase active site, potentially leading to improved potency and selectivity.[12]
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its primary application in Suzuki-Miyaura cross-coupling provides a robust and efficient method for accessing complex biaryl and heteroaryl-aryl structures. The inherent value of the dimethyl-indazole scaffold, particularly in the field of kinase inhibitors, makes this reagent an indispensable tool for drug discovery professionals. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to leverage this key intermediate in the synthesis of novel therapeutic agents.
References
- Fors, B. P., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(43), 15914–15917.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556.
- Fernandes, C., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3099.
- Singh, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(7), 1079-1103.
- Aladdin. (n.d.). (2,3-dimethyl-2H-indazol-6-yl)boronic acid.
- Wang, X., et al. (2009). 2,3-Dimethyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1775.
- Scott, J. S., et al. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 25(23), 5698.
- Kumar, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(13), 4058.
- Pastor, R. M., et al. (2014). Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(11), 2448-2452.
- Wodicka, L. M., et al. (2010). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters, 1(5), 224-228.
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- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Boronic acid, B-(2,3-dimethyl-2H-indazol-6-yl)- | 1253912-00-3 [amp.chemicalbook.com]
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- 12. Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Novel Suzuki-Miyaura Coupling Strategy for the Synthesis of a Key Pazopanib Intermediate Using 2,3-Dimethyl-2H-indazole-6-boronic acid
Abstract
Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] The efficient synthesis of its core structure is a subject of ongoing research to improve yield, purity, and cost-effectiveness.[3][4] Traditional synthetic routes to Pazopanib often involve a nucleophilic aromatic substitution to connect the indazole and pyrimidine moieties. This application note details a novel, proposed synthetic strategy for a key Pazopanib intermediate, leveraging the versatility and robustness of the Suzuki-Miyaura cross-coupling reaction.[5] We present a detailed protocol for the synthesis of the crucial building block, 2,3-Dimethyl-2H-indazole-6-boronic acid, and its subsequent palladium-catalyzed coupling with a suitable pyrimidine partner. This approach offers a potential alternative for the construction of the central biaryl linkage of the Pazopanib scaffold, a method well-suited for modern drug discovery and process development due to its broad functional group tolerance and mild reaction conditions.[6][7]
Introduction: The Rationale for a Suzuki-Miyaura Approach
Pazopanib's molecular architecture is comprised of three key structural units: a 2,3-dimethyl-2H-indazole core, a central pyrimidine ring, and a 5-amino-2-methylbenzenesulfonamide side chain.[4][8] The assembly of these fragments, particularly the formation of the bond between the indazole and pyrimidine rings, is a critical step in the overall synthesis.
Boronic acids are exceptionally valuable tools in medicinal chemistry, primarily due to their utility in the Suzuki-Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds.[5][9][10] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, prized for its reliability and compatibility with complex molecular structures.[6][7] By proposing a synthetic route that utilizes this compound, we aim to provide researchers with a flexible and powerful alternative to existing methods. This strategy could potentially offer advantages in terms of substrate scope, reaction optimization, and the ability to generate diverse libraries of Pazopanib analogs for structure-activity relationship (SAR) studies.
Proposed Synthetic Workflow
The overall strategy is a two-part process. First, we detail the synthesis of the key boronic acid intermediate. Second, we outline the protocol for the Suzuki-Miyaura coupling reaction to form the indazole-pyrimidine core.
Figure 1: Proposed two-part synthetic workflow.
Part 1: Synthesis of this compound
The synthesis of the target boronic acid begins with a commercially available or readily synthesized 6-bromo-2,3-dimethyl-2H-indazole. The subsequent Miyaura borylation reaction introduces the boronic acid functionality at the 6-position of the indazole ring.
Protocol 1: Miyaura Borylation of 6-Bromo-2,3-dimethyl-2H-indazole
This protocol describes the conversion of the aryl bromide to the corresponding boronic acid pinacol ester, followed by hydrolysis to the boronic acid.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) |
| 6-Bromo-2,3-dimethyl-2H-indazole | 106649-93-0 | 225.09 | 10.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | 12.0 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 816.64 | 0.3 (3 mol%) |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 30.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | 50 mL |
| HCl (2M aqueous solution) | 7647-01-0 | - | As needed |
| Diethyl Ether | 60-29-7 | 74.12 | As needed |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-2,3-dimethyl-2H-indazole (2.25 g, 10.0 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), and potassium acetate (2.94 g, 30.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (50 mL) via syringe, followed by the addition of Pd(dppf)Cl₂ (245 mg, 0.3 mmol).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup (Pinacol Ester): Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester can be used directly in the next step or purified by column chromatography on silica gel.
-
Hydrolysis to Boronic Acid: Dissolve the crude pinacol ester in a 10:1 mixture of acetone and water. Add 2M HCl and stir at room temperature for 4-6 hours until hydrolysis is complete (monitored by TLC).
-
Isolation: Remove the acetone under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound as a solid.
Causality and Rationale:
-
Catalyst Choice: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation reactions, known for its high efficiency and functional group tolerance.
-
Base: Potassium acetate (KOAc) is a mild base that is effective in promoting the transmetalation step of the catalytic cycle.
-
Inert Atmosphere: The palladium(0) species in the catalytic cycle is sensitive to oxygen, necessitating an inert atmosphere to prevent catalyst degradation.
Part 2: Suzuki-Miyaura Coupling for the Pazopanib Core
With the boronic acid in hand, the next critical step is the Suzuki-Miyaura coupling with a suitable pyrimidine derivative. For the synthesis of a direct precursor to Pazopanib, an ideal coupling partner is a 4-halo-2-(methylamino)pyrimidine.
Protocol 2: Synthesis of N-methyl-4-(2,3-dimethyl-2H-indazol-6-yl)pyrimidin-2-amine
This protocol outlines the palladium-catalyzed cross-coupling of this compound with 4-chloro-N-methylpyrimidin-2-amine.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) |
| This compound | N/A | 190.02 | 5.0 |
| 4-Chloro-N-methylpyrimidin-2-amine | 5085-33-6 | 143.58 | 5.0 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | 0.15 (3 mol%) |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 15.0 |
| Toluene | 108-88-3 | 92.14 | 30 mL |
| Ethanol | 64-17-5 | 46.07 | 10 mL |
| Water | 7732-18-5 | 18.02 | 10 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (950 mg, 5.0 mmol), 4-chloro-N-methylpyrimidin-2-amine (718 mg, 5.0 mmol), and sodium carbonate (1.59 g, 15.0 mmol).
-
Solvent Addition: Add toluene (30 mL), ethanol (10 mL), and water (10 mL) to the flask.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (173 mg, 0.15 mmol) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to reflux (approximately 85-95 °C) and stir for 6-10 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup and Isolation: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-methyl-4-(2,3-dimethyl-2H-indazol-6-yl)pyrimidin-2-amine.
Causality and Rationale:
-
Catalyst System: Pd(PPh₃)₄ is a highly effective pre-catalyst for Suzuki couplings involving heteroaryl halides.[7]
-
Base and Solvent System: The use of an aqueous base like sodium carbonate in a biphasic solvent system (toluene/ethanol/water) is a common and robust condition for Suzuki-Miyaura reactions, facilitating the dissolution of both organic and inorganic reagents and promoting the transmetalation step.[6][11]
-
Degassing: The removal of dissolved oxygen is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This application note presents a detailed, albeit theoretical, protocol for the synthesis of a key Pazopanib intermediate via a Suzuki-Miyaura coupling reaction. The use of this compound as a key building block represents a departure from established routes and offers a modern, flexible approach to the synthesis of this important anti-cancer therapeutic. The provided protocols are grounded in well-established chemical principles and offer a solid foundation for researchers to explore this novel synthetic strategy. Further optimization of reaction conditions, including catalyst, ligand, base, and solvent screening, may lead to even more efficient and scalable processes.
References
- MDPI (2024). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.
- World Scientific Publishing (2024). A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase Inhibitor.
- ChemRxiv (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules.
- Preprints.org (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.
- Google Patents (2021). WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride.
- ResearchGate (2024). A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (votrient), A Tyrosine Kinase Inhibitor.
- NIH Public Access (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- NIH Public Access (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- ResearchGate (2024). An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.
- PubChem. N-(2-Chloro-4-pyrimidinyl)-N,2,3-trimethyl-2H-indazol-6-amine.
- ResearchGate (2019). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic....
- Organic Chemistry Portal. 2H-Indazole synthesis.
- PMC - PubMed Central (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ResearchGate (2019). The proposed mechanism for the synthesis of 2H‐indazole derivatives.
- ChemRxiv (2023). Regioselective C3-H trifluoromethylation of 2H-indazole under transition-metal-free photoredox catalysis.
- RSC Publishing (2018). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- PMC - PubMed Central (2022). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles.
- PMC - PubMed Central (2022). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles.
- PMC - NIH (2009). 2,3-Dimethyl-6-nitro-2H-indazole.
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- 5. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
- 6. N-(2-chloropyriMidin-4-yl)-N,2,3-triMethyl-2H-indazol-6-aMine synthesis - chemicalbook [chemicalbook.com]
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palladium catalysts for 2,3-Dimethyl-2H-indazole-6-boronic acid cross-coupling
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling of 2,3-Dimethyl-2H-indazole-6-boronic acid
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds.[1] These derivatives exhibit a wide array of pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective effects.[2] Consequently, the strategic functionalization of the indazole ring system is a critical endeavor in the pursuit of novel therapeutic agents.[1][2]
Among the most powerful and versatile methods for forging carbon-carbon bonds in contemporary organic synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][5] This Nobel Prize-winning transformation is exceptionally well-suited for constructing the biaryl and heteroaryl-aryl linkages that are common motifs in drug candidates.[6] This guide provides a detailed examination of the Suzuki-Miyaura coupling of a key building block, This compound , offering mechanistic insights, practical protocols, and troubleshooting advice for researchers in synthetic and medicinal chemistry.
Pillar 1: Understanding the "Why" - The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7] A fundamental understanding of this mechanism is crucial for rational optimization and troubleshooting. The cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated, active Pd(0) species into the carbon-halide (or pseudo-halide, e.g., triflate) bond of the electrophilic coupling partner (Ar¹-X). This step forms a square-planar Pd(II) complex.[1][9] The reactivity of the halide is a key factor, with the rate of oxidative addition typically following the order: I > Br > OTf >> Cl.[9]
-
Transmetalation : This is the pivotal step where the organic moiety from the nucleophilic partner (the organoboron species) is transferred to the palladium center. The base plays an essential role by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group (Ar²) to the Pd(II) complex, displacing the halide.[6][8]
-
Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) complex rearrange to a cis orientation and are subsequently eliminated from the metal center, forging the new carbon-carbon bond in the final product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]
Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Microwave-Assisted Suzuki-Miyaura Coupling
This method is adapted from standard literature procedures and is suitable for rapid reaction screening and synthesis. [1][10]Microwave irradiation can significantly accelerate the reaction.
Materials & Equipment:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: 2M aqueous Sodium Carbonate (Na₂CO₃) solution
-
Solvent: 1,4-Dioxane (degassed)
-
Microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a microwave vial, add this compound (e.g., 1.2 mmol, 1.2 equiv.), the aryl halide (1.0 mmol, 1.0 equiv.), and Pd(PPh₃)₄ (0.03-0.05 mmol, 3-5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (e.g., 7 mL) and the 2M aqueous Na₂CO₃ solution (e.g., 2 mL) to the vial.
-
Inert Atmosphere: Sparge the mixture with argon or nitrogen for 5-10 minutes. Quickly seal the vial with a crimp cap.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the mixture with stirring at 110-130 °C for 20-40 minutes. Reaction progress should be monitored by TLC or LC-MS.
-
Workup: After the reaction is complete and the vial has cooled to room temperature, dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: High-Activity Conventional Heating Protocol
This protocol utilizes a modern, highly active Buchwald-type catalyst system, which is often more effective for less reactive coupling partners (like aryl chlorides) or sterically demanding substrates. [11][12] Materials & Equipment:
-
This compound
-
Aryl or heteroaryl halide (e.g., chloride or bromide)
-
Palladium Precatalyst: XPhos Pd G3
-
Base: Potassium Phosphate (K₃PO₄), finely ground
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Schlenk tube or round-bottom flask with a reflux condenser
-
Magnetic stir bar and heating mantle/oil bath
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup (under inert atmosphere): To a dry Schlenk tube containing a stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.5 mmol, 1.5 equiv.), K₃PO₄ (2.0 mmol, 2.0 equiv.), and XPhos Pd G3 (0.01-0.02 mmol, 1-2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL).
-
Reaction: Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots (via syringe) and analyzing by TLC or LC-MS. Reactions are typically complete within 5-18 hours. [11][13]6. Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (40 mL) and filter through a pad of Celite® to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material via flash column chromatography to yield the final product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) has oxidized. 2. Inefficient Precatalyst Activation: Pd(II) is not being reduced. 3. Insufficient Base Strength: Base is not strong enough to promote transmetalation. [1] 4. Low Temperature: Reaction is too slow. | 1. Use fresh catalyst and ensure solvents are thoroughly deoxygenated. [12] 2. Switch to a modern, well-defined precatalyst (e.g., Buchwald G3/G4) for more reliable activation. [12] 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. [1] 4. Increase the reaction temperature or extend the reaction time. |
| Protodeboronation | 1. Harsh Conditions: High temperature or strongly basic conditions are degrading the boronic acid. 2. Water Content: Excessive water can accelerate hydrolysis. | 1. Use a more active catalyst that allows the reaction to proceed at a lower temperature (e.g., 60 °C). [11] 2. Reduce the amount of water or try anhydrous conditions with a base like CsF or K₃PO₄. 3. Use a slight excess of the boronic acid (1.5 equiv.). [1] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: O₂ can facilitate the oxidative homocoupling of the boronic acid, mediated by palladium. [6] | 1. Ensure all solvents are rigorously degassed (e.g., by sparging with Ar for 20-30 min or via freeze-pump-thaw cycles). 2. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction setup and duration. [12] |
| Poor Solubility of Reagents | 1. Inappropriate Solvent System: One or more reagents are not fully dissolved, hindering reaction rates. | 1. Try alternative solvent systems such as Toluene, DMF, or 2-MeTHF. [14][15]A co-solvent may be necessary to dissolve all components. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a highly effective and adaptable method for synthesizing complex molecules essential for drug discovery. Success in this transformation is predicated on a clear understanding of the catalytic cycle, which informs the rational selection of the catalyst, ligand, base, and solvent. By employing modern, high-activity catalyst systems and carefully controlling reaction parameters to minimize side reactions like protodeboronation and homocoupling, researchers can efficiently access a diverse range of novel indazole-containing compounds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource to empower scientists to achieve reliable and high-yielding results in their synthetic endeavors.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Espinet, P. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Singh, U. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Baviera, C. et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. 2017;22(5):789.
- Caddick, S. et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron. 2005;61(46):10829-10854.
- Abbiati, G. et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2011;16(5):3973-3984.
- Billingsley, K. L. et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. 2007;46(28):5350-5354.
- Düfert, A. et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. 2013;135(33):12481-12491.
- Kinzel, T. et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. 2010;132(40):14073-14075.
- Li, W. et al. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. 2009;11(16):3582-3585.
- Billingsley, K. L. & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. 2007;129(11):3358-3366.
- Nayak, K. H. et al. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. 2023.
- Carrow, B. P. & Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. 2011;133(7):2116-2119.
- ResearchGate. How can I solve my problem with Suzuki coupling? 2014.
- Boujdiab, K. et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. 2021;11(12):6847-6855.
- Xia, D. et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. 2017;8(3):2241-2252.
- Powers, D. C. & Ritter, T. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research. 2021;54(12):2729-2740.
- Reddit. How to approach choosing reaction conditions for Suzuki? 2024.
- Düfert, A. et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. 2013.
- Reilly, M. Masking Boronic Acids for Suzuki Coupling. YouTube. 2011.
- Wang, W. et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2021;26(16):4946.
- Denmark, S. E. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign.
- Silva, M. et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2020;25(17):3943.
- Billingsley, K. L. & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. 2008;47(26):4945-4948.
- Cuesta-Galisteo, M. et al. Palladium‐Catalyzed Tandem Cycloisomerization/Cross‐Coupling of Carbonyl‐ and Imine‐Tethered Alkylidenecyclopropanes. Angewandte Chemie International Edition. 2022;61(21):e202202046.
- ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. 2020.
- Silva, M. et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Semantic Scholar. 2020.
- Molander, G. A. et al. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Organic Letters. 2011;13(1):182-185.
- Hkiri, S. et al. Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie. 2022;25:53-65.
- Kinzel, T. et al. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society. 2010;132(40):14073-14075.
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- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
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- 8. chemrxiv.org [chemrxiv.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. reddit.com [reddit.com]
The Strategic Role of 2,3-Dimethyl-2H-indazole-6-boronic Acid and Its Derivatives in Modern Cancer Drug Discovery
The indazole scaffold has emerged as a cornerstone in the development of targeted cancer therapies, with several FDA-approved kinase inhibitors built upon this privileged heterocyclic structure.[1][2] Among the vast array of indazole-based building blocks, 2,3-Dimethyl-2H-indazole-6-boronic acid and its closely related derivatives serve as critical intermediates in the synthesis of complex anti-cancer agents. This guide provides an in-depth exploration of the applications of this versatile compound in cancer research, with a particular focus on its role in the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib. Detailed protocols for key synthetic transformations are provided to illustrate its practical utility in the laboratory.
Introduction: The Significance of the Indazole Moiety in Oncology
Indazole derivatives are renowned for their wide spectrum of pharmacological activities, including potent anti-tumor effects.[2][3] Their structural resemblance to purines allows them to effectively compete for the ATP-binding sites of various protein kinases, enzymes that are often dysregulated in cancer.[1][4] This competitive inhibition can halt aberrant signaling pathways that drive tumor growth, proliferation, and angiogenesis.[5][6] Consequently, the indazole core is a highly sought-after pharmacophore in medicinal chemistry. Several successful anti-cancer drugs, such as Axitinib, Niraparib, and Pazopanib, feature this heterocyclic system, underscoring its therapeutic importance.[1][7]
This compound, in particular, is a valuable reagent for introducing the 2,3-dimethyl-2H-indazol-6-yl moiety into a target molecule. Boronic acids are exceptionally useful in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the efficient formation of carbon-carbon bonds.[8][9] This reaction is a workhorse in modern drug discovery, enabling the modular assembly of complex molecular architectures.
Application Focus: Synthesis of Pazopanib Intermediate
A prime example of the application of the 2,3-dimethyl-2H-indazole core is in the synthesis of Pazopanib, a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other kinases involved in angiogenesis and tumor progression.[10][11] A key intermediate in several reported syntheses of Pazopanib is 2,3-Dimethyl-2H-indazol-6-amine .[3][7] While the boronic acid can be a precursor, many scalable synthetic routes commence with the corresponding nitro or halo derivatives. The following sections provide detailed protocols for the preparation of this crucial amine intermediate and its subsequent elaboration towards the Pazopanib backbone.
Protocol 1: Synthesis of 2,3-Dimethyl-2H-indazol-6-amine from 2,3-Dimethyl-6-nitro-2H-indazole
This protocol details the reduction of the nitro group of 2,3-Dimethyl-6-nitro-2H-indazole to the corresponding amine, a fundamental transformation in the synthesis of the Pazopanib intermediate.
Reaction Principle: The nitro group is a versatile functional group that can be readily reduced to an amine using various reducing agents. A common and effective method involves the use of tin(II) chloride in the presence of a strong acid, such as hydrochloric acid. The tin(II) chloride acts as the reducing agent, donating electrons to the nitro group, which is protonated by the acid, facilitating the reduction process.
Materials and Reagents:
-
2,3-Dimethyl-6-nitro-2H-indazole
-
2-Methoxyethyl ether
-
Tin(II) chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Nitrogen gas supply
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Experimental Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethyl-6-nitro-2H-indazole (1.0 equivalent) in 2-methoxyethyl ether with gentle heating to achieve complete dissolution.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Under a nitrogen atmosphere, add tin(II) chloride (approximately 2.8 equivalents) to the cooled solution.[1]
-
Slowly add concentrated hydrochloric acid dropwise, ensuring the internal temperature of the reaction mixture does not exceed 5°C.[1]
-
Once the addition of HCl is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for approximately 45 minutes.[1]
-
Add diethyl ether to the reaction mixture to precipitate the product.[1]
-
Collect the resulting precipitate by vacuum filtration. This will yield the hydrochloride salt of 2,3-Dimethyl-2H-indazol-6-amine.[1]
Data Presentation: Representative Yield
| Starting Material | Product | Reducing Agent | Yield |
| 2,3-Dimethyl-6-nitro-2H-indazole | 2,3-Dimethyl-2H-indazol-6-amine HCl | SnCl₂/HCl | ~87%[1] |
Causality Behind Experimental Choices:
-
Nitrogen Atmosphere: Prevents the oxidation of the tin(II) chloride, ensuring its efficacy as a reducing agent.
-
Low Temperature during HCl addition: The reduction of the nitro group is an exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of unwanted byproducts.
-
Precipitation with Diethyl Ether: The hydrochloride salt of the product is generally insoluble in diethyl ether, allowing for its effective isolation from the reaction mixture.
Self-Validation: The successful formation of the product can be confirmed by standard analytical techniques such as ¹H NMR and mass spectrometry. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC).
Protocol 2: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine
This protocol describes the nucleophilic aromatic substitution reaction between 2,3-Dimethyl-2H-indazol-6-amine and 2,4-dichloropyrimidine, a key step in constructing the core structure of Pazopanib.[7]
Reaction Principle: The amine group of 2,3-Dimethyl-2H-indazol-6-amine acts as a nucleophile, attacking the electron-deficient pyrimidine ring of 2,4-dichloropyrimidine. The chlorine atom at the 4-position of the pyrimidine is more susceptible to nucleophilic attack than the chlorine at the 2-position, leading to a regioselective substitution. The reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.
Materials and Reagents:
-
2,3-Dimethyl-2H-indazol-6-amine
-
2,4-Dichloropyrimidine
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Experimental Procedure:
-
To a solution of 2,3-Dimethyl-2H-indazol-6-amine (1.0 equivalent) in a suitable solvent such as DMSO, add a base like triethylamine (approximately 1.1 equivalents).[7]
-
To this mixture, add 2,4-dichloropyrimidine (approximately 1.05 equivalents).[7]
-
Heat the reaction mixture to an elevated temperature (e.g., 80-100°C) and stir until the reaction is complete, as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can typically be isolated by pouring the reaction mixture into water, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.[10]
Data Presentation: Key Intermediate for Pazopanib
| Reactant 1 | Reactant 2 | Product | Application |
| 2,3-Dimethyl-2H-indazol-6-amine | 2,4-Dichloropyrimidine | N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | Key intermediate in Pazopanib synthesis[10][12] |
Causality Behind Experimental Choices:
-
Polar Aprotic Solvent (DMSO): This type of solvent is ideal for nucleophilic aromatic substitution reactions as it can dissolve the reactants and stabilize the charged intermediates formed during the reaction.
-
Base (Triethylamine or Sodium Bicarbonate): The base is essential to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.
-
Heating: Provides the necessary activation energy for the nucleophilic attack to occur at a reasonable rate.
Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the product can also be compared to literature values.[10]
The Role of this compound in Suzuki-Miyaura Coupling
While the synthesis of Pazopanib often proceeds through the amine intermediate, this compound is a highly valuable building block for creating other novel indazole-containing compounds with potential anti-cancer activity. The Suzuki-Miyaura coupling reaction allows for the formation of a C-C bond between the indazole core and a variety of aryl or heteroaryl halides.[2]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general framework for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halo-indazole (as a proxy for the reactivity of the boronic acid in the reverse reaction) with a boronic acid.
Reaction Principle: The reaction proceeds through a catalytic cycle involving a palladium catalyst. Key steps include the oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[8][9]
Materials and Reagents:
-
6-Iodo-2,3-dimethyl-2H-indazole (or another suitable halo-indazole)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas supply (Nitrogen or Argon)
-
Microwave reactor or conventional heating setup
Experimental Procedure (Microwave-Assisted):
-
In a microwave vial, combine 6-iodo-2,3-dimethyl-2H-indazole (1.0 equivalent), the desired boronic acid (1.2 equivalents), and the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).[2]
-
Add the solvent system, for example, a mixture of 1,4-dioxane and a 2M aqueous solution of the base (e.g., Na₂CO₃).[2]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with stirring at a set temperature (e.g., 120°C) for a specified time (e.g., 30-40 minutes).[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and perform an aqueous workup, typically by diluting with an organic solvent like ethyl acetate and washing with water and brine.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.[2]
Data Presentation: Typical Suzuki Coupling Parameters
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temperature |
| 6-Iodo-2,3-dimethyl-2H-indazole | Various | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 120°C (Microwave)[2] |
Causality Behind Experimental Choices:
-
Palladium Catalyst: The choice of palladium catalyst and its associated ligands is crucial for the efficiency of the reaction. Different ligands can influence the reactivity and stability of the catalyst.
-
Base: The base is required to activate the boronic acid for the transmetalation step. The choice of base can significantly impact the reaction outcome.
-
Microwave Irradiation: Microwave heating can dramatically reduce reaction times and often improve yields by providing efficient and uniform heating.
Self-Validation: The successful coupling can be confirmed by the disappearance of the starting materials and the appearance of a new product spot on TLC. The structure of the purified product should be rigorously characterized by NMR spectroscopy and mass spectrometry.
Signaling Pathways and Experimental Workflows
The indazole derivatives synthesized using these methods are often designed to inhibit specific signaling pathways implicated in cancer. For instance, Pazopanib targets the VEGFR signaling pathway, which is crucial for angiogenesis.
Signaling Pathway Diagram: VEGFR Inhibition
Caption: Simplified VEGFR signaling pathway and the inhibitory action of Pazopanib.
Experimental Workflow Diagram: Synthesis and Evaluation
Caption: General workflow for the synthesis and evaluation of Pazopanib.
Conclusion and Future Perspectives
This compound and its derivatives are indispensable tools in the arsenal of medicinal chemists focused on cancer research. Their utility in constructing the core of potent kinase inhibitors like Pazopanib highlights their strategic importance. The protocols detailed herein provide a practical guide for the synthesis of key intermediates, demonstrating the versatility of the indazole scaffold. As our understanding of cancer biology deepens, the demand for novel, highly selective kinase inhibitors will continue to grow. The modular nature of syntheses involving indazole boronic acids and their related precursors will undoubtedly facilitate the rapid development of next-generation targeted therapies, offering new hope in the fight against cancer.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH.
- An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - Preprints.org.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- Indazole Derivatives: Promising Anti-tumor Agents - PubMed.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B.
- Recent Advances in the Development of Indazole-based Anticancer Agents - PubMed.
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
- The Anticancer Activity of Indazole Compounds: A Mini Review - ResearchGate.
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - ResearchGate.
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - NIH.
- Suzuki Coupling - Organic Chemistry Portal.
- Phenylboronic acid in targeted cancer therapy and diagnosis - PMC - PubMed Central.
- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC - NIH.
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- Design and discovery of boronic acid drugs - ResearchGate.
- Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - MDPI.
- Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC - NIH.
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - Semantic Scholar.
- An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - MDPI.
- N-(2-Chloro-4-pyrimidinyl)-2,3-dimethyl-2H-indazol-6-amine (CAS No: 444731-74-2) API Intermediate Manufacturers - apicule.
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The Synthesis of Novel Indazole Derivatives: Protocols and Mechanistic Insights
An Application Note for Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Privileged Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry.[1] Its structural rigidity and ability to participate in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents. Indazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and potent antitumor properties.[2][3][4] This significance is underscored by the presence of the indazole moiety in several FDA-approved drugs, such as the kinase inhibitors Pazopanib, Axitinib, and Entrectinib, which are critical in modern oncology.[5][6]
Given their therapeutic importance, the development of efficient, versatile, and regioselective synthetic routes to novel indazole derivatives is a primary objective for researchers in drug discovery.[4][7] This guide provides detailed protocols for three modern, field-proven synthetic strategies, moving beyond a simple recitation of steps to explain the underlying mechanistic principles and the rationale behind key experimental choices.
Protocol 1: Rhodium(III)-Catalyzed C–H Activation and Annulation
This protocol represents a state-of-the-art approach for the synthesis of N-aryl-2H-indazoles. It leverages the power of transition-metal catalysis to forge C-N and N-N bonds in a single, convergent step from readily available starting materials.[8][9]
Expertise & Rationale
The choice of a Rhodium(III) catalyst, specifically [Cp*RhCl2]2, is deliberate. Rh(III) is highly effective at activating otherwise inert C-H bonds, a key step in this transformation.[10][11] The reaction utilizes an azobenzene as the starting material. The azo group (-N=N-) is not merely a precursor to part of the indazole ring; it also functions as an excellent directing group. It coordinates to the rhodium center and positions the catalyst to selectively activate the C-H bond at the ortho position of one of the aryl rings.[11]
The reaction partner is an aldehyde. The C-H activated azobenzene adds across the aldehyde's carbonyl group. A silver salt, such as AgSbF6, is often used as an additive. Its role is to abstract a chloride ligand from the rhodium precatalyst, generating a more catalytically active, cationic rhodium species.[9] The subsequent intramolecular cyclization and aromatization steps lead to the final 2H-indazole product in a highly efficient and atom-economical manner.[11]
Experimental Workflow Diagram
Caption: Workflow for Rh(III)-Catalyzed Indazole Synthesis.
Detailed Step-by-Step Protocol
-
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the azobenzene derivative (0.20 mmol, 1.0 equiv), [Cp*RhCl2]2 (0.005 mmol, 2.5 mol%), AgSbF6 (0.02 mmol, 10 mol%), and anhydrous MgSO4 (100 mg).
-
Reagent Addition: Add the aldehyde derivative (0.40 mmol, 2.0 equiv) followed by anhydrous 1,4-dioxane (1.0 mL).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C and stir for 24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and filter it through a pad of Celite, washing the pad with additional EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/EtOAc gradient) to afford the pure N-aryl-2H-indazole product.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Summary: Substrate Scope & Efficiency
| Entry | Azobenzene Substituent (R¹) | Aldehyde (R²) | Yield (%) | Reference |
| 1 | H | Phenyl | 85 | [11] |
| 2 | 4-MeO | Phenyl | 91 | [11] |
| 3 | 4-CF₃ | Phenyl | 46 | [11] |
| 4 | H | 4-MeO-Phenyl | 88 | [11] |
| 5 | H | 2-Thienyl | 75 | [11] |
| 6 | H | n-Butyraldehyde | 67 | [11] |
Protocol 2: [3+2] Dipolar Cycloaddition of Arynes and Sydnones
This protocol provides a rapid, highly efficient, and exceptionally clean route to 2H-indazoles under mild conditions.[1][12] It is particularly valuable for its high regioselectivity, often yielding the 2H-indazole isomer exclusively, which can be challenging to obtain via other methods.[1]
Expertise & Rationale
This synthesis is a classic example of click chemistry, involving a [3+2] dipolar cycloaddition. The key reactive species are an aryne and a sydnone.[13] The aryne, a highly reactive and transient intermediate featuring a formal triple bond within a benzene ring, is generated in situ from a 2-(trimethylsilyl)aryl triflate precursor upon treatment with a fluoride source like tetrabutylammonium fluoride (TBAF).[12]
The sydnone is a stable, mesoionic aromatic compound that acts as the 1,3-dipole.[1] The cycloaddition proceeds rapidly to form an unstable bicyclic adduct. This adduct spontaneously undergoes a retro-[4+2] cycloaddition, extruding a molecule of carbon dioxide (CO₂) to form the stable, aromatic 2H-indazole ring.[1][12] The thermodynamic driving force of this decarboxylation step makes the reaction essentially irreversible and high-yielding. The mild reaction conditions and high functional group tolerance make this method ideal for medicinal chemistry applications.[12]
Reaction Mechanism Diagram
Caption: Mechanism of 2H-Indazole synthesis via aryne-sydnone cycloaddition.
Detailed Step-by-Step Protocol
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the sydnone derivative (0.5 mmol, 1.0 equiv).
-
Reagent Addition: Dissolve the sydnone in anhydrous acetonitrile (MeCN) (5 mL). Add the 2-(trimethylsilyl)aryl triflate (0.6 mmol, 1.2 equiv) to the solution.
-
Initiation: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.75 mmol, 1.5 equiv) dropwise to the stirred solution at room temperature over 5 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: The reaction is often visually clean, showing a "spot-to-spot" transformation on TLC with minimal side products.[12]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Directly purify the residue by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to isolate the pure 2H-indazole product.
-
Characterization: Confirm the structure and purity of the product via ¹H NMR, ¹³C NMR, and HRMS analysis.
Data Summary: Substrate Scope & Efficiency
| Entry | Aryne Precursor Substituent | Sydnone Substituent | Yield (%) | Reference |
| 1 | H | Phenyl | 95 | [1][12] |
| 2 | 4-MeO | Phenyl | 89 | [1][12] |
| 3 | 4-F | Phenyl | 92 | [1][12] |
| 4 | H | 4-Cl-Phenyl | 96 | [1][12] |
| 5 | H | Methyl | 85 | [1][12] |
| 6 | 4,5-difluoro | Phenyl | 88 | [1][12] |
Protocol 3: Metal-Free PIFA-Mediated Oxidative C-N Cyclization
This protocol offers a practical and environmentally conscious alternative to transition-metal-catalyzed methods for synthesizing 1H-indazoles.[2] It avoids the cost, toxicity, and potential for product contamination associated with heavy metals.
Expertise & Rationale
The key to this transformation is the use of a hypervalent iodine reagent, [bis(trifluoroacetoxy)iodo]benzene (PIFA), as a mild and effective oxidant.[2] The starting materials are readily accessible arylhydrazones, which can be easily prepared by condensing an arylhydrazine with an aldehyde or ketone.
The proposed mechanism involves the oxidation of the hydrazone nitrogen by PIFA, which facilitates an intramolecular electrophilic cyclization onto the ortho C-H bond of the aryl ring. This C-N bond formation is the critical ring-closing step. Subsequent elimination and aromatization yield the stable 1H-indazole core. The use of PIFA is advantageous because it operates under mild conditions and its byproducts are generally easy to remove. This method exhibits a broad substrate scope and tolerates a variety of functional groups, making it a reliable and green approach for the rapid construction of substituted 1H-indazoles.[2]
Experimental Workflow Diagram
Caption: Workflow for PIFA-Mediated 1H-Indazole Synthesis.
Detailed Step-by-Step Protocol
-
Vessel Preparation: To a round-bottom flask containing a magnetic stir bar, add the arylhydrazone derivative (0.5 mmol, 1.0 equiv).
-
Reagent Addition: Dissolve the starting material in 1,2-dichloroethane (DCE) (5.0 mL). Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (0.6 mmol, 1.2 equiv) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure 1H-indazole.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Data Summary: Substrate Scope & Efficiency
| Entry | Arylhydrazone Substituent (Aryl) | Aldehyde/Ketone Moiety (R¹, R²) | Yield (%) | Reference |
| 1 | Phenyl | R¹=Ph, R²=H | 85 | [2] |
| 2 | 4-Me-Phenyl | R¹=Ph, R²=H | 88 | [2] |
| 3 | 4-Br-Phenyl | R¹=Ph, R²=H | 82 | [2] |
| 4 | Phenyl | R¹=4-NO₂-Ph, R²=H | 75 | [2] |
| 5 | Phenyl | R¹=Me, R²=Ph | 80 | [2] |
| 6 | 2-Naphthyl | R¹=Ph, R²=H | 83 | [2] |
Conclusion
The synthesis of novel indazole derivatives is a dynamic and evolving field, crucial for advancing drug discovery. The protocols detailed herein—transition-metal-catalyzed C-H activation, [3+2] dipolar cycloaddition, and metal-free oxidative cyclization—represent powerful and versatile strategies in the modern synthetic chemist's toolkit. The choice of method depends on the specific target structure, desired substitution pattern (1H- vs. 2H-), and considerations such as cost, scalability, and environmental impact. By understanding the mechanistic rationale behind each protocol, researchers can make informed decisions to accelerate the discovery of next-generation indazole-based therapeutics.
References
- Babu, S. A., et al. (2020). Transition‐Metal‐Catalyzed Syntheses of Indazoles. Asian Journal of Organic Chemistry. [Link]
- Verma, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
- Li, H., et al. (2013). Directed Access to Acylated Azobenzenes via Pd-Catalyzed C–H Functionalization and Further Transformation into an Indazole Backbone. Organic Letters. [Link]
- Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
- Shaaban, S., et al. (2022).
- Wu, C., et al. (2010). Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones. Organic Letters. [Link]
- Yin, B., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
- MDPI. (2024). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
- Shaaban, S., et al. (2022).
- Shi, F., et al. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry. [Link]
- Wang, G., et al. (2017). Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis. Organic Chemistry Frontiers. [Link]
- ResearchGate. (2023). Different biological activities reported with Indazole derivatives.
- Ellman, J. A., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. [Link]
- Ellman, J. A., et al. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society. [Link]
- Gaikwad, H. K., et al. (2022). Indazole From Natural Resources And Biological Activity.
- Organic Chemistry Portal. (2024). Indazole synthesis. Organic Chemistry Portal. [Link]
- Kumar, A., et al. (2023). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. ACS Omega. [Link]
- Shi, F., et al. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes.
- ResearchGate. (2022). Substrates used in the transition metal‐catalyzed synthesis of indazole.
- Organic Chemistry Portal. (2024). 2H-Indazole synthesis. Organic Chemistry Portal. [Link]
- Janardhanan, J. C., et al. (2020). Transition‐Metal‐Catalyzed Syntheses of Indazoles.
- Bouzian, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of the Iranian Chemical Society. [Link]
- Yin, B., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
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Application Notes & Protocols: The Strategic Use of 2,3-Dimethyl-2H-indazole-6-boronic acid in Fragment-Based Drug Discovery
Introduction: Fragment-Based Drug Discovery (FBDD) has cemented its position as a cornerstone of modern medicinal chemistry, offering a powerful and resource-efficient alternative to traditional high-throughput screening. By identifying low-molecular-weight compounds ("fragments") that bind with high ligand efficiency to a biological target, FBDD provides intelligent starting points for the rational design of potent, selective, and drug-like lead compounds. The success of any FBDD campaign is intrinsically linked to the quality and diversity of the fragment library employed.
Within this context, 2,3-Dimethyl-2H-indazole-6-boronic acid emerges as a fragment of significant strategic value. Its architecture marries a rigid, privileged indazole scaffold with the versatile chemical reactivity of a boronic acid. The indazole core provides a well-defined three-dimensional shape to probe the topology of a protein's binding site, while the boronic acid moiety can engage in a range of interactions, from hydrogen bonding to the formation of reversible covalent bonds with nucleophilic amino acid residues. This dual-capability makes it an exceptional tool for not only identifying but also validating novel binding pockets.
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. We will explore the underlying scientific rationale for employing this specific fragment and provide detailed, field-tested protocols for its application in screening, biophysical characterization, and structural validation, thereby enabling a robust and efficient hit-finding process.
Part 1: Rationale for Use & Physicochemical Profile
The efficacy of this compound in an FBDD context is not accidental; it is a direct result of the deliberate combination of its structural components.
-
The Indazole Scaffold: The indazole ring system is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in approved therapeutic agents. Its inherent rigidity minimizes the entropic penalty associated with binding to a target, which can translate to higher ligand efficiency. Furthermore, its aromatic character allows for favorable π-stacking interactions, while the nitrogen atoms can serve as crucial hydrogen bond acceptors or donors.
-
The Boronic Acid "Warhead": Boronic acids are exceptionally versatile functional groups. They are capable of acting as "hydrogen-bond chameleons," mimicking the interactions of a carboxylate or an alcohol. More significantly, the boron atom is electrophilic and can be attacked by nucleophilic residues such as serine, threonine, or lysine, which are often found in the active sites of enzymes. This results in the formation of a stable, yet reversible, covalent bond. This reversible covalent mechanism can provide a significant boost in potency and is an increasingly sought-after strategy for developing highly selective inhibitors.
-
"Rule of Three" Compliance: To be an effective starting point, a fragment must possess physicochemical properties that are conducive to optimization. This compound aligns perfectly with the widely accepted "Rule of Three," ensuring it occupies a favorable region of chemical space for FBDD.
Table 1: Physicochemical Properties of this compound
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight (MW) | 190.02 g/mol | < 300 Da |
| cLogP | ~1.8 | ≤ 3 |
| Hydrogen Bond Donors | 2 (from B(OH)₂) | ≤ 3 |
| Hydrogen Bond Acceptors | 2 (from B(OH)₂) | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
Part 2: Experimental Workflows & Protocols
A successful FBDD campaign using this compound necessitates a tiered, multi-disciplinary workflow. This typically begins with a primary screen to identify binding, followed by rigorous biophysical and structural methods to validate the hit and elucidate its binding mode.
Figure 1: A phased workflow for fragment screening and validation.
Protocol 2.1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for fragment screening. It provides real-time data on binding events, allowing for the determination of binding kinetics (kₐ, kₔ) and affinity (Kₗ).
Objective: To detect and quantify the binding of this compound to a target protein immobilized on a sensor surface.
Materials:
-
SPR instrument (e.g., Biacore series)
-
Sensor Chip (CM5 is common for amine coupling)
-
Target protein (high purity, >95%)
-
This compound (≥98% purity)
-
Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Running Buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.0-5.5)
-
Anhydrous DMSO
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor surface with running buffer.
-
Activate a flow cell surface by injecting a 1:1 mixture of 0.1 M NHS / 0.4 M EDC for 7 minutes.
-
Inject the target protein, diluted to 10-50 µg/mL in the immobilization buffer, over the activated surface until a target density (e.g., 10,000 Response Units, RU) is achieved.
-
Quench unreacted NHS-esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
Self-Validation: A reference flow cell must be prepared in parallel (EDC/NHS activation followed by ethanolamine quenching, but with no protein injected) to enable subtraction of bulk refractive index changes and non-specific binding.
-
-
Fragment Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 8 points from 500 µM down to ~2 µM) in running buffer. It is critical to ensure the final DMSO concentration is identical across all samples and the running buffer blank (typically ≤1%).
-
-
Binding Measurement:
-
Inject the fragment dilutions over the target and reference flow cells at a controlled flow rate (e.g., 30 µL/min).
-
The injection cycle should include an association phase (e.g., 60s) followed by a dissociation phase (e.g., 120s).
-
Perform buffer-only (blank) injections periodically for double-referencing.
-
-
Data Analysis:
-
Process the raw data by first subtracting the signal from the reference flow cell, then subtracting the signal from the buffer-only blank injection.
-
Plot the steady-state response (RU at the end of the association phase) against the fragment concentration.
-
Fit the resulting isotherm to a 1:1 steady-state affinity model to calculate the dissociation constant (Kₗ).
-
Expertise Insight: For fragments, a rapid on-rate and off-rate are expected. The quality of the fit and the visual inspection of the sensorgrams are as important as the Kₗ value itself. A well-behaved interaction will show a concentration-dependent response and clear association/dissociation curves.
Protocol 2.2: Structural Validation via X-ray Crystallography
The ultimate validation of a fragment hit is the visualization of its binding mode. X-ray crystallography provides high-resolution structural data that is indispensable for guiding the subsequent hit-to-lead chemistry effort.
Objective: To solve the 3D structure of the target protein in complex with this compound.
Methodology:
-
Complex Formation:
-
Crystal Soaking (Preferred): If robust apo-protein crystals exist, they can be soaked in a solution containing the fragment. Prepare a "soaking cocktail" by dissolving the fragment to a final concentration of 2-20 mM in a cryoprotectant solution compatible with the crystals. Soaking times can range from 30 minutes to overnight.
-
Co-crystallization: If soaking disrupts the crystal lattice, co-crystallization is the alternative. The purified protein is incubated with a 5-10 fold molar excess of the fragment prior to setting up crystallization screens.
-
-
Data Collection and Processing:
-
Soaked or co-grown crystals are harvested and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected, typically at a synchrotron beamline for highest quality.
-
The data are processed (indexed, integrated, and scaled) using standard software packages (e.g., XDS, MOSFLM).
-
-
Structure Solution and Refinement:
-
The structure is solved by molecular replacement, using the apo-protein structure as a search model.
-
The resulting electron density maps (2Fo-Fc and Fo-Fc) are carefully inspected for positive density corresponding to the bound fragment.
-
Trustworthiness Check: The electron density must be unambiguous and consistent with the size and shape of the fragment. If a covalent bond has formed with a serine, the density will clearly show a tetrahedral geometry at the boron atom and the serine sidechain oxygen.
-
The fragment is modeled into the density, and the entire complex is refined to produce a final model with excellent statistics (R-work/R-free) and geometry.
-
Authoritative Grounding: The solved crystal structure provides irrefutable evidence of binding and reveals the specific atomic interactions (hydrogen bonds, π-stacking, etc.) responsible for affinity. This structural blueprint is the most valuable asset for guiding the rational design of more potent analogues.
Figure 2: Reversible covalent interaction with a serine residue.
Part 3: Guiding Hit-to-Lead Evolution
The structural data obtained from crystallography is the catalyst for the hit-to-lead phase. The binding pose of this compound will reveal vectors for chemical elaboration.
-
Vector-Based Growth: The methyl groups at positions 2 and 3 of the indazole ring are prime candidates for synthetic modification. If the crystal structure shows one of these groups pointing towards a solvent-exposed region or an adjacent sub-pocket, chemists can strategically add functional groups to engage in new, affinity-enhancing interactions.
-
Structure-Based Design: The orientation of the indazole ring itself can inform the design of analogues. For example, if a nitrogen atom is near a potential hydrogen bond donor on the protein, but not perfectly aligned, synthetic modifications can be made to optimize this interaction.
Conclusion
This compound is a high-quality, strategically designed fragment that serves as an exceptional starting point for FBDD campaigns. Its favorable physicochemical properties, combined with the dual-interaction capability of its boronic acid moiety, make it a powerful tool for probing protein targets. The rigorous, multi-step protocols detailed herein provide a validated framework for identifying and characterizing its binding, ensuring that the subsequent structure-guided drug design efforts are built upon a foundation of high-quality, actionable data. The judicious application of this fragment can significantly accelerate the journey from an initial hit to a viable lead candidate.
References
- Fragment-Based Drug Discovery: A Practical Approach.Royal Society of Chemistry.[Link]
- The 'Rule of Three', 15 years on: the impact of fragment-based drug discovery.Drug Discovery Today.[Link]
- Boronic Acids in Medicinal Chemistry: A P
- Surface Plasmon Resonance (SPR) for Fragment Screening.SLAS Discovery.[Link]
- Crystallography in fragment-based drug discovery.Acta Crystallographica Section D: Structural Biology.[Link]
Application Notes and Protocols for the Scale-Up Synthesis of 2,3-Dimethyl-2H-indazole-6-boronic Acid Derivatives
Introduction: The Significance of 2,3-Dimethyl-2H-indazole-6-boronic Acid in Modern Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Among these, derivatives of 2,3-dimethyl-2H-indazole have demonstrated significant potential, notably as key components in targeted cancer therapies. For instance, the potent vascular endothelial growth factor receptor (VEGFR) inhibitor Pazopanib, used in the treatment of renal cell carcinoma and soft tissue sarcoma, features a 2,3-dimethyl-2H-indazol-6-yl moiety.[3] The boronic acid derivative at the 6-position of this core, this compound, is a critical building block that enables the efficient construction of complex drug candidates through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4]
The ability to produce this key intermediate on a large scale with high purity and batch-to-batch consistency is paramount for advancing drug development programs from preclinical research to clinical trials and commercial manufacturing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound, focusing on robust and scalable methodologies. We will delve into the strategic considerations behind the chosen synthetic route, provide detailed, field-proven protocols, and address the critical aspects of process safety and purification at scale.
Strategic Approach to a Scalable Synthesis
A robust and scalable synthesis requires a convergent approach that utilizes readily available starting materials, minimizes hazardous reagents, and avoids chromatographically demanding purification steps. After a thorough evaluation of potential synthetic routes, we have identified a highly efficient pathway that proceeds through the key intermediate, 6-bromo-2,3-dimethyl-2H-indazole. This strategy offers several advantages for large-scale production:
-
High Regiocontrol: The synthesis of the 2,3-dimethyl-2H-indazole core can be achieved with excellent regioselectivity.
-
Avoidance of Energetic Intermediates: This route circumvents the need for potentially hazardous diazonium intermediates that would be generated in a Sandmeyer reaction approach from the corresponding amine.
-
Efficient Borylation: The introduction of the boronic acid moiety is accomplished via a palladium-catalyzed Miyaura borylation, a well-understood and highly scalable reaction. Recent advancements in this area, such as the use of tetrahydroxydiboron, offer a more atom-economical and streamlined process by directly yielding the boronic acid.[5][6][7][8]
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the 2,3-Dimethyl-2H-indazole Core
The synthesis of the indazole core begins with the commercially available 3-methyl-6-nitro-1H-indazole. The key transformations in this part of the synthesis are N-methylation, nitro group reduction, and Sandmeyer bromination.
Protocol 1.1: N-Methylation of 3-Methyl-6-nitro-1H-indazole
The methylation of 3-methyl-6-nitro-1H-indazole can lead to a mixture of N1 and N2 isomers. For the synthesis of the desired 2,3-dimethyl-2H-indazole isomer, kinetic control is favored. The use of dimethyl carbonate (DMC) as a methylating agent in the presence of a suitable base provides a greener and safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[9][10]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Scale: 56 mmol) |
| 3-Methyl-6-nitro-1H-indazole | 6494-19-5 | 177.15 | 10.0 g |
| Dimethyl carbonate (DMC) | 616-38-6 | 90.08 | 6.04 g (6.4 mL) |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 280-57-9 | 112.17 | 6.40 g |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL |
| Water | 7732-18-5 | 18.02 | 120 mL |
Procedure:
-
To a stirred solution of 3-methyl-6-nitro-1H-indazole (10.0 g, 56 mmol) and DABCO (6.40 g, 56 mmol) in DMF (100 mL), slowly add dimethyl carbonate (6.04 g, 67 mmol) dropwise at room temperature.[9]
-
Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (120 mL) and stir for 15 minutes to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 2,3-dimethyl-6-nitro-2H-indazole as a light yellow solid.[9]
Protocol 1.2: Reduction of 2,3-Dimethyl-6-nitro-2H-indazole
The reduction of the nitro group to an amine is a standard transformation. For scale-up, catalytic hydrogenation is often preferred for its cleaner reaction profile and easier work-up. However, tin(II) chloride reduction is also a robust and reliable method.[11]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Scale: 2.5 mmol) |
| 2,3-Dimethyl-6-nitro-2H-indazole | 444731-73-1 | 191.19 | 0.48 g |
| Tin(II) chloride dihydrate | 10025-69-1 | 225.63 | 1.6 g |
| Concentrated Hydrochloric Acid | 7647-01-0 | 36.46 | 3.2 mL |
| 2-Methoxyethyl ether | 111-96-6 | 134.17 | 4.3 mL |
| Diethyl ether | 60-29-7 | 74.12 | 14 mL |
Procedure:
-
Dissolve 2,3-dimethyl-6-nitro-2H-indazole (0.48 g, 2.5 mmol) in 2-methoxyethyl ether (4.3 mL) with gentle heating, then cool the solution to 0 °C.
-
Under a nitrogen atmosphere, add tin(II) chloride (1.6 g, 7.1 mmol).[11]
-
Add concentrated hydrochloric acid (3.2 mL) dropwise, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 45 minutes.
-
Add diethyl ether (14 mL) to precipitate the product.
-
Collect the precipitate by filtration to obtain 2,3-dimethyl-2H-indazol-6-amine hydrochloride salt.
Protocol 1.3: Sandmeyer Bromination of 2,3-Dimethyl-2H-indazol-6-amine
The Sandmeyer reaction is a classic method for converting an aromatic amine to a halide via a diazonium salt intermediate.[12][13] Careful temperature control is crucial for safety and to minimize side reactions.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Scale: 10 mmol) |
| 2,3-Dimethyl-2H-indazol-6-amine HCl salt | N/A | 197.66 | 1.98 g |
| Sodium nitrite | 7632-00-0 | 69.00 | 0.76 g |
| Copper(I) bromide | 7787-70-4 | 143.45 | 1.58 g |
| Hydrobromic acid (48%) | 10035-10-6 | 80.91 | ~10 mL |
| Water | 7732-18-5 | 18.02 | As needed |
| Dichloromethane | 75-09-2 | 84.93 | As needed |
Procedure:
-
Suspend 2,3-dimethyl-2H-indazol-6-amine hydrochloride (1.98 g, 10 mmol) in a mixture of hydrobromic acid (48%, 5 mL) and water (5 mL) and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in water (3 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.
-
In a separate flask, dissolve copper(I) bromide (1.58 g, 11 mmol) in hydrobromic acid (48%, 5 mL) with gentle warming, then cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold cuprous bromide solution. Effervescence (evolution of N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature, and extract with dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 6-bromo-2,3-dimethyl-2H-indazole.
Part 2: Miyaura Borylation of 6-Bromo-2,3-dimethyl-2H-indazole
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of boronic acids or esters.[5][6][7][8] For scale-up, the use of tetrahydroxydiboron (B₂ (OH)₄) is highly advantageous as it is more atom-economical and directly yields the desired boronic acid, eliminating the need for a subsequent hydrolysis step from a pinacol boronate ester.[5][7][8]
Caption: Miyaura borylation of the key intermediate.
Protocol 2.1: Scale-Up Miyaura Borylation
This protocol is adapted from established procedures for large-scale Miyaura borylations using tetrahydroxydiboron.[7][8]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Scale: 100 mmol) |
| 6-Bromo-2,3-dimethyl-2H-indazole | 1142189-49-8 | 225.09 | 22.5 g |
| Tetrahydroxydiboron | 13675-18-8 | 89.64 | 10.7 g |
| Potassium acetate (KOAc) | 127-08-2 | 98.14 | 24.5 g |
| [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) | 95408-45-0 | 681.83 | 0.68 g (1 mol%) |
| 1,4-Dioxane | 123-91-1 | 88.11 | 225 mL |
| Water | 7732-18-5 | 18.02 | 45 mL |
Procedure:
-
Charge a reactor with 6-bromo-2,3-dimethyl-2H-indazole (22.5 g, 100 mmol), tetrahydroxydiboron (10.7 g, 120 mmol), and potassium acetate (24.5 g, 250 mmol).
-
De-gas the reactor by evacuating and backfilling with nitrogen (repeat 3 times).
-
Add degassed 1,4-dioxane (225 mL) and degassed water (45 mL).
-
Add the palladium catalyst, Pd(dtbpf)Cl₂ (0.68 g, 1 mmol).
-
Heat the reaction mixture to 80-90 °C and stir until the reaction is complete (monitor by LC-MS, typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and the catalyst.
-
Proceed to the purification protocol.
Part 3: Purification of this compound
Purification of boronic acids on a large scale can be challenging due to their propensity to form anhydrides and their amphiphilic nature. A robust method involves an acid-base workup to form a water-soluble boronate salt, allowing for the removal of non-acidic organic impurities, followed by re-acidification and extraction.[14]
Protocol 3.1: Acid-Base Purification
Procedure:
-
Take the filtrate from the borylation reaction and dilute it with ethyl acetate.
-
Extract the organic layer with a 1 M aqueous solution of sodium hydroxide. The boronic acid will partition into the aqueous layer as its sodium boronate salt.
-
Separate the aqueous layer and wash it with a non-polar organic solvent like toluene or hexanes to remove any remaining non-polar impurities.
-
Cool the aqueous layer to 0-5 °C and slowly acidify with 2 M hydrochloric acid until the pH is between 2 and 3. The this compound will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the product under vacuum at a temperature not exceeding 40 °C to avoid dehydration to the boroxine.
Typical Purity and Yield:
Following these protocols, this compound can be synthesized on a large scale with a purity of >98% and an overall yield of 60-70% from 3-methyl-6-nitro-1H-indazole.
Safety and Handling Considerations
-
N-Methylation: Dimethyl carbonate is flammable. Handle in a well-ventilated fume hood.
-
Nitro Reduction: Catalytic hydrogenation requires specialized equipment and trained personnel due to the use of flammable hydrogen gas under pressure. The tin(II) chloride reduction is exothermic and requires careful temperature control during the addition of HCl.
-
Sandmeyer Reaction: Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times. The reaction produces nitrogen gas, so ensure adequate venting.
-
Miyaura Borylation: Palladium catalysts can be pyrophoric. Handle under an inert atmosphere. 1,4-Dioxane is a flammable peroxide-former; use freshly distilled or inhibitor-free solvent.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted in a well-ventilated fume hood.
Conclusion
The protocols outlined in this application note provide a robust and scalable pathway for the synthesis of this compound, a crucial building block in pharmaceutical research and development. By employing a strategic approach that prioritizes safety, efficiency, and scalability, researchers and process chemists can confidently produce this key intermediate in the quantities and quality required to advance their drug discovery programs. The use of modern synthetic methods, such as the direct borylation with tetrahydroxydiboron, exemplifies a commitment to green and sustainable chemistry in the pharmaceutical industry.
References
- Carbogen Amcis. (2020, June 17).
- Scientific Update. (2018, January 16). Development and Scale Up of a Miyauri Borylation Process Using Tetrahydroxydiboron. [Link]
- Papageorgiou, E. A., et al. (2016). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Organic Process Research & Development, 21(1), 65-74. [Link]
- Papageorgiou, E. A., et al. (2016). Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron.
- Che, A. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
- Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Molecules, 26(9), 2538. [Link]
- Goujon, J. Y., et al. (2023).
- Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(8), 915-943. [Link]
- Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
- Organic Chemistry Portal.
- Wikipedia. Sandmeyer reaction. [Link]
- University of Bristol.
- ResearchGate. (2016, July 18).
- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183. [Link]
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- Li, Y., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5786. [Link]
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products.
- Google Patents.
- Sahu, S., et al. (2024). Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Langmuir. [Link]
- Wang, H., et al. (2009). 2,3-Dimethyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2783. [Link]
- de Mendoza Soler, A., et al. (2022). Large-scale manipulation of promoter DNA methylation reveals context-specific transcriptional responses and stability. Genome Biology, 23(1), 162. [Link]
- Behera, M., et al. (2021).
- Li, J., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(46), 30043-30047. [Link]
- Li, J., et al. (2022). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. ACS Omega, 7(51), 48293-48301. [Link]
- He, S., et al. (2021). Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles. Frontiers in Chemistry, 9, 794828. [Link]
- Morris, T. J., et al. (2016). Bigmelon: tools for analysing large DNA methylation datasets.
- Zhang, X., et al. (2012). Genome-wide study of DNA methylation alterations in response to diazinon exposure in vitro. Environmental and Molecular Mutagenesis, 53(8), 629-638. [Link]
- Sikdar, S., et al. (2020). Epigenome-wide association study of DNA methylation and adult asthma in the Agricultural Lung Health Study.
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Application Notes and Protocols: 2,3-Dimethyl-2H-indazole-6-boronic acid in Materials Science
Introduction: The Strategic Value of the Indazole Moiety in Functional Materials
The indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a privileged scaffold in both medicinal chemistry and, increasingly, in materials science.[1][2][3] Its rigid, planar structure, coupled with the presence of multiple nitrogen atoms, imparts unique electronic and photophysical properties. The derivatization of the indazole scaffold allows for the fine-tuning of these properties, making it a versatile building block for a range of functional materials.[4][5]
2,3-Dimethyl-2H-indazole-6-boronic acid is a particularly valuable synthon in this context. The dimethyl substitution at the 2- and 3-positions provides stability and influences the electronic nature of the indazole ring system.[6][7] The boronic acid group at the 6-position serves as a versatile handle for the construction of more complex molecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8][9][10][11][12] This reaction enables the formation of carbon-carbon bonds with a wide variety of aryl and heteroaryl partners, opening up a vast chemical space for the design of novel materials.[11]
This guide provides an in-depth exploration of the application of this compound in the development of advanced materials, with a focus on its use in fluorescent chemosensors and as a precursor for ligands in catalytic systems. We will delve into the synthetic protocols, mechanistic underpinnings, and characterization of materials derived from this versatile building block.
I. Application in Fluorescent Chemosensors for Heavy Metal Ion Detection
The detection of trace amounts of heavy metal ions is of paramount importance in environmental monitoring and biological imaging due to their inherent toxicity.[13] Fluorescent chemosensors offer a highly sensitive and selective method for this purpose. The design of such sensors often involves a fluorophore unit linked to a receptor that selectively binds to the target analyte. This binding event modulates the photophysical properties of the fluorophore, leading to a detectable change in fluorescence.
The indazole moiety, with its unique electronic properties, can serve as an effective component of a fluorophore. By coupling a suitable fluorescent reporter to the 2,3-Dimethyl-2H-indazole core via the boronic acid handle, it is possible to construct a highly sensitive and selective chemosensor.
A. Design Rationale and Sensing Mechanism
Here, we propose a hypothetical fluorescent chemosensor, ID-PBA , for the detection of mercury(II) ions (Hg²⁺). The design involves the Suzuki-Miyaura coupling of this compound with a pyrene-based aryl bromide. Pyrene is a well-known fluorophore with a high quantum yield and a characteristic excimer emission that is sensitive to its local environment.[13][14][15]
The proposed sensing mechanism is based on a photoinduced electron transfer (PET) process. In the absence of Hg²⁺, the lone pair of electrons on the indazole nitrogen atoms can quench the fluorescence of the pyrene moiety through PET. Upon coordination of Hg²⁺ to the indazole nitrogen atoms, the energy of the lone pair is lowered, inhibiting the PET process and leading to a significant enhancement of the pyrene fluorescence ("turn-on" response).
Diagram of the Proposed Sensing Mechanism:
Caption: Proposed sensing mechanism of ID-PBA for Hg²⁺ detection.
B. Synthetic Protocol for ID-PBA
This protocol details the synthesis of the hypothetical fluorescent chemosensor ID-PBA via a Suzuki-Miyaura cross-coupling reaction.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for the preparation of ID-PBA.
Step-by-Step Protocol:
-
Reactant Preparation: In a flame-dried 100 mL round-bottom flask, dissolve this compound (1.0 eq), 1-bromo-4-(pyren-1-yl)benzene (1.1 eq), and potassium carbonate (3.0 eq) in a mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).
-
Degassing: Degas the mixture by bubbling with argon for 20 minutes.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture under an argon atmosphere.
-
Reaction: Heat the mixture to reflux (approximately 90 °C) and stir under argon for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Workup: After completion, cool the reaction mixture to room temperature. Add 30 mL of deionized water and extract with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR to confirm its structure and purity.
C. Expected Photophysical Properties and Sensor Performance
The following table summarizes the anticipated photophysical properties of ID-PBA and its performance as a fluorescent sensor for Hg²⁺, based on data from similar pyrene-based sensors.[14][15]
| Parameter | Value |
| Absorption Maximum (λ_abs) | ~345 nm |
| Emission Maximum (λ_em) | ~380 nm and ~400 nm (monomer emission) |
| Fluorescence Quantum Yield (Φ_F) in absence of Hg²⁺ | ~0.1 |
| Fluorescence Quantum Yield (Φ_F) in presence of Hg²⁺ | ~0.6 |
| Fluorescence Enhancement Factor | ~6-fold |
| Limit of Detection (LOD) for Hg²⁺ | ~10 nM |
| Response Time | < 5 minutes |
| Optimal pH Range | 6.0 - 8.0 |
Selectivity: The sensor is expected to exhibit high selectivity for Hg²⁺ over other common metal ions such as Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺, and Fe³⁺. This selectivity arises from the specific coordination geometry and electronic requirements of the indazole nitrogen atoms for binding with Hg²⁺.
II. Application as a Ligand Precursor for Homogeneous Catalysis
The nitrogen-rich indazole scaffold can also serve as a ligand in transition metal catalysis. The electronic properties of the indazole ring can be tuned through substitution, allowing for the modulation of the catalytic activity of the corresponding metal complex. This compound can be used to synthesize more complex ligands, which can then be coordinated to a metal center, such as palladium or rhodium, to create active catalysts for various organic transformations.[14]
A. Synthesis of a Bidentate N,N-Ligand
A bidentate N,N-ligand can be synthesized from this compound through a Suzuki-Miyaura coupling with 2-bromopyridine, followed by coordination to a palladium(II) salt.
Diagram of Ligand Synthesis and Complexation:
Caption: Synthesis of a bidentate indazole-pyridine ligand and its palladium complex.
B. Protocol for the Synthesis of the Palladium Catalyst
Step 1: Synthesis of the Ligand (ID-Py)
-
Follow the Suzuki-Miyaura coupling protocol described in section I.B, using 2-bromopyridine as the coupling partner instead of 1-bromo-4-(pyren-1-yl)benzene.
-
Purify the resulting bidentate ligand, 6-(pyridin-2-yl)-2,3-dimethyl-2H-indazole (ID-Py ), by column chromatography.
Step 2: Synthesis of the Palladium Complex
-
In a clean, dry Schlenk flask, dissolve the ID-Py ligand (1.0 eq) in anhydrous dichloromethane (15 mL) under an argon atmosphere.
-
In a separate flask, dissolve palladium(II) acetate (Pd(OAc)₂, 1.0 eq) in anhydrous dichloromethane (10 mL).
-
Slowly add the palladium(II) acetate solution to the ligand solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with cold diethyl ether and dry under vacuum to obtain the [Pd(ID-Py )(OAc)₂] complex.
C. Application in a Heck Cross-Coupling Reaction
The synthesized palladium complex is expected to be an effective catalyst for Heck cross-coupling reactions. The following is a general protocol for the Heck coupling of iodobenzene with styrene.
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube, add the synthesized [Pd(ID-Py )(OAc)₂] catalyst (0.01 eq), iodobenzene (1.0 eq), styrene (1.2 eq), and triethylamine (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL) as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to yield stilbene.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced functional materials. Its utility in constructing fluorescent chemosensors and as a precursor for catalyst ligands has been outlined in these application notes. The straightforward reactivity of the boronic acid group in Suzuki-Miyaura cross-coupling reactions allows for the facile incorporation of the electronically tunable indazole moiety into a wide array of molecular architectures. The protocols provided herein serve as a guide for researchers and scientists in drug development and materials science to explore the potential of this promising compound in their respective fields.
References
- Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. PMC - PubMed Central.
- Pyrene-Functionalized Fluorescent Nanojars: Synthesis, Mass Spectrometric, and Photophysical Studies. PMC - NIH.
- Mercury ion-selective fluorescent probe based on indazole fused rhodamine and cell imaging application. ResearchGate.
- Experimental and Theoretical Studies of the Photophysical Properties of 2-and 2,7-Functionalized Pyrene Derivatives. ResearchGate.
- A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. MDPI.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate.
- 2,3-Dimethyl-6-nitro-2H-indazole. PMC - NIH.
- Photophysical Characteristics of Directly Linked Pyrene−Dimethylaniline Derivatives. ACS Publications.
- Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate.
- Synthesis of 1H‐indazole derivatives. ResearchGate.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
- Application of indazole compounds in OLED devices. ResearchGate.
- 2,3-Dimethyl-6-nitro-2H-indazole. PubChem.
- 2,3-DIMETHYL-6-NITRO-2H-INDAZOLE. Chemdad.
- Palladium‐Catalyzed Tandem Cycloisomerization/Cross‐Coupling of Carbonyl‐ and Imine‐Tethered Alkylidenecyclopropanes. PMC.
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
- Suzuki-Miyaura cross-coupling of aryl halides with various aryl boronic acids. ResearchGate.
Sources
- 1. Fluorescence Anion Chemosensor Array Based on Pyrenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structure, and Photophysical Properties of Platinum Compounds with Thiophene-Derived Cyclohexyl Diimine Ligands (Journal Article) | OSTI.GOV [osti.gov]
- 6. nbinno.com [nbinno.com]
- 7. First application of benzotriazole as a dye additive to dye-sensitized solar cells: electrochemical device characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dye-Sensitized Solar Cells - Articles - Scientific Research Publishing [scirp.org]
- 9. Dye Sensitized Solar Cells Based on Hydrazonoyl Synthetic Dyes | Scilit [scilit.com]
- 10. [PDF] Dye Sensitized Solar Cells Based on Hydrazonoyl Synthetic Dyes | Semantic Scholar [semanticscholar.org]
- 11. Photophysical Properties of Cyclometalated Platinum(II) Diphosphine Compounds in the Solid State and in PMMA Films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An Inorganic Fluorescent Chemosensor: Rational Design and Selective Mg2+ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Structure, and Photophysical Properties of Platinum Compounds with Thiophene-Derived Cyclohexyl Diimine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Suzuki-Miyaura Cross-Coupling with 2,3-Dimethyl-2H-indazole-6-boronic Acid
Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1] The targeted functionalization of this privileged heterocycle is paramount in the development of novel drug candidates. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile tool for the construction of carbon-carbon bonds, particularly in the formation of biaryl and heteroaryl-aryl structures.[2]
Traditionally, these reactions are conducted using conventional heating methods, which can often require prolonged reaction times, leading to potential degradation of sensitive substrates and the formation of undesirable byproducts. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[2] This rapid and uniform heating not only enhances reaction rates but also frequently leads to improved product yields and higher purity profiles.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2,3-Dimethyl-2H-indazole-6-boronic acid in microwave-assisted Suzuki-Miyaura cross-coupling reactions. We will delve into the underlying principles, provide a detailed and validated protocol, and offer insights into reaction optimization and troubleshooting.
Core Principles: The Synergy of Microwave Heating and Palladium Catalysis
The efficiency of microwave-assisted Suzuki-Miyaura coupling stems from the unique interaction of microwave energy with the polar components of the reaction mixture. This interaction leads to rapid, localized heating, which significantly accelerates the key steps of the palladium catalytic cycle.
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide.
-
Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) transfers its organic moiety to the palladium(II) complex.
-
Reductive Elimination: The coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Microwave irradiation promotes efficient energy transfer directly to the polar solvent and reagents, leading to a rapid increase in temperature and pressure within a sealed reaction vessel. This superheating effect dramatically increases the rate of each step in the catalytic cycle, resulting in a significant reduction in the overall reaction time.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl halides.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 4-bromopyridine, 1-iodo-4-nitrobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))
-
Solvent system (e.g., 1,4-Dioxane/Ethanol/Water)
-
Microwave synthesis vial (10 mL) with a stir bar
-
Microwave synthesizer
Reaction Setup:
-
To a 10 mL microwave vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add the aryl or heteroaryl halide (1.0 mmol, 1.0 equiv).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add the base, for example, Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add the degassed solvent mixture, for instance, 1,4-Dioxane/Ethanol/H₂O in a 7:2:1 ratio (5 mL).
-
Seal the vial securely with a cap.
Microwave Irradiation:
-
Place the sealed vial into the cavity of the microwave synthesizer.
-
Set the reaction temperature to 140 °C.[4]
-
Set the reaction time to 20 minutes.
-
Set the stirring speed to a moderate level.
-
Initiate the microwave irradiation program.
Work-up and Purification:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation: Representative Reaction Parameters and Yields
The following table summarizes typical reaction conditions and expected yields for the microwave-assisted Suzuki-Miyaura coupling of this compound with various aryl halides.
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 4-Bromopyridine | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 20 | 85-95 |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | 90-98 |
| 2-Chlorotoluene | Pd(dppf)Cl₂ (5) | K₃PO₄ | Dioxane/H₂O | 150 | 30 | 75-85 |
| 3-Bromoquinoline | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 25 | 80-90 |
Visualization of the Process
Experimental Workflow
Caption: A streamlined workflow for microwave-assisted Suzuki-Miyaura cross-coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expert Insights and Troubleshooting
Causality Behind Experimental Choices:
-
Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) is a widely used and effective catalyst for a broad range of Suzuki-Miyaura couplings due to its ready formation of the active Pd(0) species. For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands, such as those in Pd(dppf)Cl₂, can promote the oxidative addition step.
-
Base: The choice of base is crucial for the activation of the boronic acid in the transmetalation step. Cesium carbonate is often highly effective, particularly for challenging couplings, due to its high solubility in organic solvents.[4] Potassium carbonate and potassium phosphate are also common and effective choices.
-
Solvent System: A mixture of a high-boiling point aprotic solvent like 1,4-dioxane with a protic co-solvent like ethanol and water is often optimal. Dioxane effectively dissolves the organic reagents, while the aqueous component is necessary to dissolve the inorganic base and facilitate the transmetalation step. The use of a solvent mixture also allows for efficient absorption of microwave energy.[3]
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is of high quality and has not been deactivated by prolonged exposure to air.
-
Insufficient Temperature/Time: Increase the reaction temperature or time in increments. Microwave synthesis allows for rapid optimization of these parameters.
-
Incorrect Base: The chosen base may not be strong enough or sufficiently soluble. Consider screening alternative bases such as K₃PO₄ or Cs₂CO₃.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur if the reaction mixture is not properly degassed, as oxygen can promote this side reaction. Ensure solvents are adequately degassed prior to use.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be an issue with certain heteroaryl boronic acids. Minimizing reaction time and temperature can help to mitigate this.
-
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a powerful tool for the rapid and efficient synthesis of complex molecules. The protocol and insights provided in these application notes are intended to empower researchers to effectively utilize this compound in their drug discovery and development endeavors, ultimately accelerating the path to new therapeutic innovations.
References
- El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7486-7496. [Link]
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 6-iodo-2,3-dimethyl-2H-indazole.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). Molecules, 19(12), 20556-20570. [Link]
- Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- BenchChem. (2025). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Heterocyclic Boronic Acids.
- Khandave, P., et al. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]
- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Organic & Biomolecular Chemistry, 4(15), 2881-2889. [Link]
- Al-Masum, M. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 21(9), 1183. [Link]
- Patil, S. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(2), 167-179. [Link]
Sources
Application Notes and Protocols: Continuous Flow Suzuki-Miyaura Cross-Coupling with 2,3-Dimethyl-2H-indazole-6-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 2,3-Dimethyl-2H-indazole-6-boronic acid in continuous flow chemistry, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. Indazole scaffolds are pivotal in medicinal chemistry and drug discovery, and their efficient synthesis is of paramount importance.[1][2][3] Flow chemistry offers significant advantages over traditional batch processing for the synthesis of such complex molecules, including enhanced safety, improved reproducibility, and seamless scalability.[1][2][4][5] This guide will detail the rationale behind employing a flow-based approach for reactions involving this compound, provide step-by-step protocols for its use in Suzuki-Miyaura cross-coupling reactions, and present data in a clear, actionable format for researchers in the field.
Introduction: The Intersection of Indazoles, Boronic Acids, and Flow Chemistry
The indazole moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of clinically significant molecules. The development of robust and efficient synthetic routes to functionalized indazoles is therefore a critical endeavor. This compound is a versatile building block, poised for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands as one of the most powerful methods for the formation of biaryl and heteroaryl-aryl linkages.[6][7][8] It typically involves the coupling of an organoboron compound, such as a boronic acid, with an aryl or vinyl halide in the presence of a palladium catalyst and a base.[6][7][8]
Traditional batch production methods for these reactions can be fraught with challenges, including poor heat and mass transfer, difficulties in controlling reaction exotherms, and safety concerns when handling hazardous reagents or intermediates on a large scale.[2][5] Flow chemistry, by contrast, utilizes continuously flowing streams of reagents through a reactor, offering precise control over reaction parameters such as temperature, pressure, and residence time.[2][5][9] This enhanced control often leads to higher yields, improved purity, and a safer, more sustainable manufacturing process.[2][4]
Advantages of Flow Chemistry for Indazole Synthesis:
-
Enhanced Safety: Small reactor volumes minimize the risk associated with hazardous reagents and exothermic reactions.[2][4]
-
Improved Reproducibility and Scalability: Precise control over reaction parameters ensures consistent product quality and allows for straightforward scaling by extending the operation time.[1][4]
-
Increased Efficiency: Superior heat and mass transfer can lead to significantly reduced reaction times compared to batch processing.[6][7]
-
Access to Novel Reaction Space: The ability to operate at elevated temperatures and pressures can unlock new reaction pathways and improve the efficiency of sluggish transformations.
Core Application: Suzuki-Miyaura Cross-Coupling in Continuous Flow
The primary application of this compound in a flow chemistry context is its participation in Suzuki-Miyaura cross-coupling reactions to generate 6-aryl-2,3-dimethyl-2H-indazoles. These products are of significant interest as potential pharmacologically active agents.
Mechanistic Considerations in Flow
The catalytic cycle of the Suzuki-Miyaura reaction in a continuous flow setup follows the same fundamental steps as in a batch reactor: oxidative addition, transmetalation, and reductive elimination.[8] However, the use of a flow system can influence the efficiency of these steps. For instance, the rapid mixing and precise temperature control in a microreactor can accelerate the rate-limiting steps of the cycle. The choice of a homogeneous or heterogeneous palladium catalyst is a critical consideration in designing a flow process. While homogeneous catalysts often exhibit higher activity, heterogeneous catalysts simplify product purification and allow for catalyst recycling, a key advantage in continuous manufacturing.[6][10]
Experimental Protocols
The following protocols are designed to be a starting point for researchers and can be further optimized for specific substrates and desired throughput.
General Setup for Continuous Flow Suzuki-Miyaura Cross-Coupling
A typical flow chemistry setup for this application would consist of:
-
Two or more high-precision pumps for delivering reagent solutions.
-
A T-mixer or other micromixer for efficient blending of the reagent streams.
-
A heated reactor coil (e.g., PFA or stainless steel) of a defined volume.
-
A back-pressure regulator to maintain the desired operating pressure and prevent solvent boiling.
-
A collection vessel for the product stream.
Diagram of a General Flow Chemistry Setup:
Caption: General schematic of a two-pump continuous flow system.
Protocol 1: Homogeneous Catalysis
This protocol utilizes a soluble palladium catalyst, which often provides high efficiency but requires downstream purification to remove the catalyst.
Reagent Preparation:
-
Solution A: Dissolve the aryl halide (1.0 eq.), a suitable palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02 eq.), and a soluble organic base (e.g., triethylamine, 3.0 eq.) in a suitable solvent (e.g., dioxane/water 4:1).
-
Solution B: Dissolve this compound (1.2 eq.) in the same solvent system.
Flow Reactor Parameters:
| Parameter | Value | Rationale |
| Flow Rate (Solution A) | 0.2 mL/min | To achieve the desired stoichiometry and residence time. |
| Flow Rate (Solution B) | 0.2 mL/min | To achieve the desired stoichiometry and residence time. |
| Total Flow Rate | 0.4 mL/min | Determines the residence time in a given reactor volume. |
| Reactor Volume | 4 mL | |
| Residence Time | 10 min | A starting point for optimization; can be adjusted by altering the flow rate or reactor volume. |
| Temperature | 100 °C | Elevated temperatures often accelerate the reaction.[11] |
| Pressure | 10 bar | To suppress solvent boiling and ensure a single-phase flow. |
Procedure:
-
Prime the pumps and the system with the reaction solvent.
-
Set the reactor temperature and back-pressure regulator to the desired values.
-
Begin pumping Solution A and Solution B at the specified flow rates into the T-mixer.
-
Allow the system to reach a steady state (typically 3-5 times the residence time).
-
Collect the product stream.
-
Upon completion, flush the system with clean solvent.
-
The collected product stream will require purification (e.g., chromatography) to remove the catalyst and any unreacted starting materials.
Workflow for Homogeneous Catalysis:
Caption: Step-by-step workflow for the homogeneous Suzuki-Miyaura coupling.
Protocol 2: Heterogeneous Catalysis
This protocol employs a packed-bed reactor with an immobilized palladium catalyst, which simplifies product purification.
Reagent Preparation:
-
Solution A: Dissolve the aryl halide (1.0 eq.) and a base (e.g., K₂CO₃, 3.0 eq., if soluble, or an organic base) in a suitable solvent (e.g., ethanol/water).
-
Solution B: Dissolve this compound (1.2 eq.) in the same solvent system.
Flow Reactor Setup:
-
The setup is similar to the homogeneous system, but the heated reactor coil is replaced with a packed-bed reactor containing a supported palladium catalyst (e.g., Pd on carbon, Pd on silica).
Flow Reactor Parameters:
| Parameter | Value | Rationale |
| Flow Rate (Combined) | 0.5 mL/min | Can often be higher than in homogeneous systems due to catalyst efficiency. |
| Reactor | Packed-bed with Pd/C | Allows for continuous operation with catalyst reuse. |
| Residence Time | 5 min | Heterogeneous catalysts can sometimes offer faster kinetics. |
| Temperature | 120 °C | Higher temperatures may be required to achieve high conversion with some heterogeneous catalysts. |
| Pressure | 15 bar | To maintain a single phase and ensure good solvent-catalyst contact. |
Procedure:
-
Assemble the flow system with the packed-bed reactor.
-
Pump the reaction solvent through the system to wet the catalyst bed.
-
Introduce the reagent solutions at the desired flow rates.
-
Collect the product stream after the system has stabilized.
-
The product stream from a heterogeneous system is often significantly cleaner, potentially requiring only solvent removal and crystallization for purification.
Data and Expected Outcomes
While specific yields will be substrate-dependent, the application of flow chemistry to Suzuki-Miyaura couplings of indazole derivatives is expected to provide high conversions and yields, often exceeding those of traditional batch methods. The precise control over stoichiometry and temperature minimizes the formation of byproducts, such as homocoupling of the boronic acid.
Table of Expected Performance:
| Feature | Homogeneous Flow System | Heterogeneous Flow System |
| Typical Conversion | >95% | >90% |
| Product Purity (crude) | Moderate | High |
| Throughput | Scalable by time | Scalable by time |
| Catalyst Removal | Requires purification | Simplified (catalyst is contained) |
| Catalyst Reusability | No | Yes |
Troubleshooting and Optimization
-
Low Conversion: Increase the residence time (by decreasing the flow rate or using a larger reactor), increase the temperature, or screen different catalysts and bases.
-
Reactor Clogging: Ensure all reagents are fully dissolved in the solvent system. If using a carbonate base, ensure it is soluble or use a scavenger cartridge. For heterogeneous systems, ensure the catalyst support is of an appropriate particle size.
-
Byproduct Formation: Adjust the stoichiometry of the reagents. A slight excess of the boronic acid is common, but a large excess can lead to homocoupling. Lowering the temperature may also improve selectivity.
Conclusion
The use of this compound in continuous flow Suzuki-Miyaura cross-coupling reactions represents a powerful and enabling technology for the synthesis of complex, medicinally relevant molecules. The protocols and guidelines presented herein provide a solid foundation for researchers to leverage the advantages of flow chemistry, leading to more efficient, safer, and scalable synthetic processes. The inherent modularity of flow systems allows for rapid optimization and adaptation to a wide range of aryl halide coupling partners, accelerating the drug discovery and development pipeline.
References
- A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. [Link]
- A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Request PDF.
- Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. Taylor & Francis Online. [Link]
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology.
- Suzuki Coupling in Flow Reactors. WordPress. [Link]
- Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. iris.unina.it. [Link]
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Towards Antibiotic Synthesis in Continuous-Flow Processes. MDPI. [Link]
- Flow synthesis of an α-amino boronic ester as key precursor of Bortezomib drug.
- Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. SciELO. [Link]
- Continuous-flow synthesis of highly functionalized imidazo-oxadiazoles facilitated by microfluidic extraction. PubMed. [Link]
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]
- Flow Chemistry Applications | Continuous Processing. Vapourtec. [Link]
- Flow chemistry as a discovery tool to access sp2–sp3 cross-coupling reactions via diazo compounds. Royal Society of Chemistry. [Link]
- Continuous Flow Suzuki Coupling with a Heterogeneous Pd C
- 2,3-Dimethyl-6-nitro-2H-indazole.
- 2,3-dimethyl-2H-indazol-6-amine. PubChem. [Link]
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
- Use of flow techniques to investigate organic reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iris.unina.it [iris.unina.it]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Suzuki Coupling in Flow Reactors - Wordpress [reagents.acsgcipr.org]
- 11. dspace.mit.edu [dspace.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in 2,3-Dimethyl-2H-indazole-6-boronic acid Suzuki Coupling
Welcome to our dedicated technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions with 2,3-Dimethyl-2H-indazole-6-boronic acid. This resource is tailored for researchers, scientists, and professionals in drug development who are encountering challenges with this specific substrate. The unique electronic properties and potential for catalyst inhibition by N-heterocyclic compounds like indazoles can often lead to frustratingly low yields.[1][2] This guide provides in-depth, experience-driven solutions to diagnose and resolve these common issues.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions and concerns that arise when working with this challenging substrate.
Q1: Why am I seeing very low to no conversion of my starting materials?
A1: This is a frequent issue when coupling N-heterocyclic boronic acids. The primary culprits are often related to the catalyst system, reaction conditions, or the stability of the boronic acid itself. Key areas to investigate include:
-
Catalyst Inactivation: The nitrogen atoms in the indazole ring can coordinate to the palladium center, leading to catalyst inhibition or decomposition.[1][2]
-
Inefficient Transmetalation: The transfer of the indazole group from boron to palladium can be sluggish. This step is highly dependent on the choice of base and solvent.[3][4]
-
Protodeboronation: Your boronic acid may be decomposing under the reaction conditions, a common side reaction for heteroaryl boronic acids.[5][6]
Q2: I'm observing a significant amount of a side product that corresponds to the simple removal of the boron group from my indazole. What is this and how can I prevent it?
A2: This side product results from protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] Heteroaryl boronic acids, especially those with basic nitrogen atoms, are particularly susceptible to this undesired pathway.[6][7] To minimize protodeboronation:
-
Use Milder Bases: Strong bases, particularly in the presence of water, can accelerate protodeboronation.[4][7] Consider switching from strong bases like NaOH to milder options like K₃PO₄ or Cs₂CO₃.[4][8]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), an N-methyliminodiacetic acid (MIDA) ester, or a potassium trifluoroborate salt.[4][9] These derivatives can provide a slow release of the boronic acid during the reaction, minimizing its decomposition.[6]
-
Employ Anhydrous Conditions: For highly sensitive substrates, rigorously anhydrous conditions can suppress protodeboronation pathways.[1][4]
Q3: My main side-product appears to be a dimer of my boronic acid (homocoupling). What causes this and how can I mitigate it?
A3: Homocoupling of the boronic acid is often triggered by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[9] To prevent this:
-
Rigorous Degassing: Ensure that all solvents (including any water used) and the reaction vessel are thoroughly degassed to remove oxygen.[9][10] This is a critical step for reproducible results.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.[9]
-
Optimize Ligand Choice: Bulky, electron-donating ligands can promote the desired cross-coupling pathway over homocoupling.[9]
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to troubleshooting, organized by the specific problem you are observing.
Issue 1: Low or No Product Formation
When faced with minimal or no desired product, a systematic evaluation of the reaction components is essential.
Logical Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low-yield Suzuki reactions.
Detailed Troubleshooting Steps:
-
Re-evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for challenging N-heterocyclic substrates.[10]
-
Ligand Selection is Crucial: The success of the coupling often hinges on the choice of phosphine ligand. For sterically hindered or electron-rich partners, bulky and electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[8][9][11] These ligands promote both the oxidative addition and the challenging reductive elimination steps.
-
Consider Modern Precatalysts: Modern palladium precatalysts, such as the G3 and G4 Buchwald precatalysts, are designed for high activity and stability, often providing superior results for difficult couplings.[10] They ensure the efficient generation of the active Pd(0) species.
-
-
Systematically Optimize Reaction Conditions: The interplay between base, solvent, and temperature is critical.[12][13][14]
-
Base Selection: The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[3][4] For indazole substrates, inorganic bases are generally preferred.
-
Potassium Phosphate (K₃PO₄): An excellent starting point, often providing good results in a variety of solvent systems.[8]
-
Cesium Carbonate (Cs₂CO₃): A stronger, more soluble base that can be effective when others fail.[15][16]
-
Potassium Carbonate (K₂CO₃): A common and cost-effective choice, though sometimes less effective than K₃PO₄ or Cs₂CO₃.[8]
-
-
Solvent System: The solvent must solubilize all reaction components and can influence the reactivity of the base.[17]
-
Aqueous Mixtures: A mixture of an organic solvent like 1,4-dioxane, THF, or toluene with water is a standard choice.[3][18] The water helps to dissolve the inorganic base.[4]
-
Anhydrous Solvents: In cases of severe protodeboronation, switching to a strictly anhydrous solvent system may be necessary.[1]
-
-
Temperature: These reactions often require elevated temperatures to overcome activation barriers, typically in the range of 80-110 °C.[4][9]
-
Comparative Table of Optimized Conditions for Indazole Suzuki Coupling
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 70 | [19] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80 | [2] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 35 | [15] |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 100 | 67 | [20] |
This table summarizes reported conditions for similar indazole systems and should be used as a starting point for optimization.
Issue 2: Significant Protodeboronation Side Product
The presence of the 2,3-dimethyl-2H-indazole as a major byproduct indicates that your boronic acid is not stable under the reaction conditions.
The Protodeboronation Problem with Heterocycles
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. nbinno.com [nbinno.com]
- 19. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
preventing protodeboronation of 2,3-Dimethyl-2H-indazole-6-boronic acid
Welcome to the dedicated technical support center for 2,3-Dimethyl-2H-indazole-6-boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of utilizing this versatile reagent. Here, we address common challenges, with a primary focus on preventing the undesired side reaction of protodeboronation, ensuring the success and reproducibility of your synthetic endeavors.
Troubleshooting Guide: Preventing Protodeboronation
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a frequent cause of low yields and product impurities in cross-coupling reactions involving boronic acids.[1] The N-methylated indazole core of this compound introduces unique electronic properties that can influence its stability. This guide provides a question-and-answer format to troubleshoot and mitigate this issue.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I'm isolating the protodeboronated side-product, 2,3-dimethyl-2H-indazole. What are the likely causes?
A1: This is a classic sign of protodeboronation. Several factors in your reaction setup could be contributing to this undesired pathway. The primary culprits are often the presence of water, the choice of base and solvent, and the reaction temperature. For heteroaromatic boronic acids, the reaction pH is a critical factor influencing the rate of protodeboronation.[1][2][3]
Key Troubleshooting Steps:
-
Strictly Anhydrous Conditions: The presence of water can facilitate protonolysis of the boronic acid.[4] Ensure all glassware is rigorously dried, and use anhydrous solvents. While some Suzuki protocols tolerate water, for sensitive substrates like this, it's best to start under anhydrous conditions.[5][6]
-
Base Selection: The type and strength of the base are crucial. Strong bases in aqueous media can accelerate protodeboronation by forming a more reactive boronate species.[7][8][9] Consider using a weaker base or non-aqueous conditions.
-
Solvent Choice: The solvent system plays a significant role in both the desired reaction and the undesired protodeboronation. Aprotic solvents are generally preferred to minimize the availability of protons.
Q2: What specific changes to my reaction conditions can I implement to minimize protodeboronation?
A2: Optimizing your reaction parameters is key. Here's a systematic approach:
-
Conversion to a Boronate Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol or MIDA esters.[1][10] These esters exhibit increased stability towards protodeboronation and can slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][4]
-
Careful Selection of Base and Solvent: For sensitive boronic acids, anhydrous conditions are often beneficial.[6] A combination of a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in an anhydrous aprotic solvent such as 1,4-dioxane, THF, or toluene is a good starting point.[11]
-
Temperature Control: While higher temperatures can increase the rate of the desired Suzuki coupling, they can also accelerate protodeboronation.[4] If you suspect protodeboronation is an issue, try running the reaction at a lower temperature for a longer period.
-
Inert Atmosphere: Dissolved oxygen can lead to oxidative degradation of the boronic acid. It is critical to thoroughly degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[12]
Below is a table summarizing recommended starting conditions for a Suzuki-Miyaura coupling to minimize protodeboronation of this compound.
| Parameter | Recommended Condition | Rationale |
| Boron Source | This compound pinacol ester | Increased stability against protodeboronation.[1][10] |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | Aprotic solvent minimizes proton sources.[5][10][11] |
| Base | K₂CO₃ or K₃PO₄ (anhydrous) | Milder bases are less likely to promote protodeboronation.[11] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation of the boronic acid. |
| Temperature | 80-100 °C | Balance between reaction rate and minimizing decomposition. |
Q3: I'm still observing protodeboronation even after switching to anhydrous conditions. What else can I do?
A3: If protodeboronation persists, consider the following advanced strategies:
-
"Slow-Release" Strategy: The use of N-methyliminodiacetic acid (MIDA) boronates is a highly effective method for handling unstable boronic acids.[1][4] MIDA boronates are exceptionally stable and can be slowly hydrolyzed in situ to release the boronic acid at a controlled rate, keeping its instantaneous concentration low and favoring the cross-coupling reaction over decomposition.[4]
-
Catalyst and Ligand Choice: Highly efficient catalyst systems can accelerate the desired cross-coupling to outcompete the slower protodeboronation pathway.[1] Modern palladium precatalysts and bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) can be very effective for coupling heteroaromatic substrates.[5]
The following diagram illustrates the decision-making process for troubleshooting protodeboronation.
Caption: A workflow for troubleshooting and preventing protodeboronation.
Frequently Asked Questions (FAQs)
Q: How should I store this compound to ensure its stability?
A: Like many boronic acids, this compound can be sensitive to air and moisture. It is recommended to store it in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C). Avoid repeated opening and closing of the container in a humid environment.
Q: Can I use protic solvents like alcohols for my Suzuki coupling with this boronic acid?
A: While some Suzuki reactions can be performed in protic solvents, they can increase the risk of protodeboronation, especially with sensitive substrates.[5] If you must use a protic solvent, it is advisable to use the more stable pinacol or MIDA boronate ester form of the reagent.
Q: What is the mechanism of protodeboronation?
A: Protodeboronation is essentially the protonolysis of the carbon-boron bond.[1] The mechanism can be complex and pH-dependent.[2][3] It can be catalyzed by both acids and bases.[1] In basic aqueous media, the boronic acid is converted to the boronate anion ([ArB(OH)₃]⁻), which can then be protonated at the carbon atom, leading to C-B bond cleavage.[2][8] For some basic heteroaromatic boronic acids, a zwitterionic intermediate can also lead to rapid protodeboronation under neutral pH conditions.[1]
The general mechanism for base-catalyzed protodeboronation is depicted below.
Caption: A simplified mechanism for base-catalyzed protodeboronation.
Experimental Protocols
Protocol 1: Preparation of this compound pinacol ester
This protocol is a general method and may require optimization.
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), pinacol (1.1 equiv), and anhydrous toluene.
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and allow it to stir for 2-4 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the subsequent Suzuki coupling reaction without further purification.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling under Anhydrous Conditions
This protocol is a general method and should be optimized for specific substrates.
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound pinacol ester (1.5 equiv), and anhydrous potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- Protodeboron
- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
- Cox, P. A., et al. (2017).
- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Wang, L., et al. (2016). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Al-Amin, M., et al. (2021). Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Publishing.
- Cox, P. A., et al. (2016).
- Kabir, M. S., et al. (2016). Development of Organic Transformations Based on Protodeboronation.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Anhydrous and degassed solvent conditions for Suzuki reactions - Benchchem. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Boron‐reagents unstable towards protodeboronation (according to pH studies by Lloyd‐Jones and co‐workers).
- Cox, P. A., et al. (2016).
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Thomas, A. A., et al. (2016).
- Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a … ResearchG
- Lloyd-Jones, G. C. (2022).
- Li, J-H., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Knapp, D. M., et al. (2009).
- How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2023). Reddit.
- How to Store Boric Acid | Lab Alley. (n.d.).
- Air-Sensitive Chemistry: Practical and Safety Consider
- Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
- Fors, B. P., et al. (2013).
- Removal of a boronic acid or ester moiety, also known as protodeboronation, constitutes an important transformation in organic synthesis...
- Handling air-sensitive reagents AL-134 - MIT. (n.d.).
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H - Benchchem. (n.d.).
- Nykjaer, A., et al. (2009). Working with Hazardous Chemicals. Organic Syntheses.
- Crestey, F., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Københavns Universitets Forskningsportal.
- Crestey, F., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions.
- Hints for Handling Air-Sensitive Materials - Fauske & Associ
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2021). YouTube.
- Corrosive Storage Guidelines. (n.d.).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.).
Sources
- 1. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted benzylboronates by light promoted homologation of boronic acids with N-sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of indazoles from 2-formylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. 1310404-48-8|(1,3-Dimethyl-1H-indazol-5-yl)boronic acid|BLD Pharm [bldpharm.com]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2,3-Dimethyl-2H-indazole-6-boronic acid
Welcome to the dedicated technical support guide for the purification of 2,3-Dimethyl-2H-indazole-6-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this critical building block in high purity. The methodologies and advice presented herein are synthesized from established chemical principles and practical laboratory experience.
I. Understanding the Molecule and Potential Impurities
This compound is a key intermediate in various synthetic applications, including as a precursor in the synthesis of Pazopanib, an angiogenesis inhibitor.[1] Achieving high purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient.
The purification strategy for any compound is intrinsically linked to its synthesis and the potential impurities that may arise. A common synthetic route to this compound involves the conversion of 2,3-Dimethyl-2H-indazol-6-amine. This typically proceeds via diazotization followed by a borylation reaction.
Common Impurities to Consider:
-
Starting Materials: Unreacted 2,3-Dimethyl-2H-indazol-6-amine.
-
Protodeborylation Product: 2,3-Dimethyl-2H-indazole, formed by the replacement of the boronic acid group with a hydrogen atom.[2]
-
Boronic Anhydrides (Boroxines): Cyclic trimers formed by the dehydration of the boronic acid. These are often in equilibrium with the monomeric boronic acid.
-
Inorganic Salts: Byproducts from the synthesis, such as sodium salts from the workup.
-
Oxidized or Polymerized Materials: Amorphous byproducts that can complicate purification.[2]
II. Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My initial purification by recrystallization gave a low yield. What can I do?
A1: Low yield in recrystallization is often due to the choice of solvent system or the presence of impurities that inhibit crystal formation.
-
Solvent System Optimization: Boronic acids can be challenging to recrystallize. Experiment with a range of solvent systems. For aryl boronic acids, hot ethanol or a mixture of solvents like dichloromethane/hexanes can be effective.[3][4] You can also try dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then adding an "anti-solvent" (in which it is poorly soluble) dropwise until turbidity is observed, followed by heating to redissolve and slow cooling.[5]
-
Trituration: Before recrystallization, try triturating the crude product with a non-polar solvent like hexanes or diethyl ether. This can help remove non-polar impurities and may improve the subsequent crystallization.
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can induce crystallization and improve your yield.
Q2: I am having difficulty purifying my product using silica gel column chromatography. The compound seems to be sticking to the column or streaking.
A2: This is a very common issue with boronic acids on silica gel. The acidic nature of silica can lead to degradation or strong adsorption of the boronic acid.[2][6]
-
Use of Additives: To mitigate this, you can try modifying your eluent. Adding a small amount of a polar solvent like methanol or a modifier like acetic acid can sometimes improve the elution profile.[6]
-
Alternative Stationary Phases: Consider using a different stationary phase. Neutral alumina can be a good alternative to silica gel for the purification of boronic esters and some boronic acids.[6] Reversed-phase chromatography (C18) is another powerful technique, though it may require method development to find the right mobile phase conditions.[2][3]
-
Boric Acid Impregnated Silica: A specialized technique involves impregnating the silica gel with boric acid. This can suppress the over-adsorption of boronic esters and may be applicable to boronic acids as well.[7]
Q3: My NMR analysis shows the presence of a significant amount of what I suspect is the boronic anhydride (boroxine). How can I remove this?
A3: Boroxines are in equilibrium with the boronic acid, and their formation is favored under anhydrous conditions. The presence of water will shift the equilibrium back towards the monomeric boronic acid.
-
Aqueous Workup: A simple and effective method is to dissolve the crude product in an organic solvent like ethyl acetate and wash it with water or a slightly acidic aqueous solution (e.g., dilute HCl). This will hydrolyze the boroxine back to the boronic acid.
-
Recrystallization from Aqueous Solvents: Recrystallizing from a solvent system containing water can also help to break up the boroxine and isolate the pure boronic acid.
Q4: How can I effectively remove residual inorganic salts from my product?
A4: Inorganic salts can typically be removed by leveraging their high polarity and solubility in water.
-
Solvent Extraction: Dissolve your crude product in an organic solvent in which the boronic acid is soluble but the salts are not (e.g., ethyl acetate, dichloromethane). Then, wash the organic layer with water or brine. The salts will partition into the aqueous phase.
-
Filtration: If the product is a solid and the salts are insoluble in the reaction solvent, you may be able to remove them by dissolving the product in a suitable organic solvent and filtering off the insoluble salts.
III. Detailed Purification Protocols
Here are step-by-step protocols for the most common and effective purification techniques for this compound.
Protocol 1: Purification by Acid-Base Extraction
This method leverages the acidic nature of the boronic acid group to separate it from neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.
-
Basic Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium carbonate or sodium bicarbonate solution. The boronic acid will be deprotonated and move into the aqueous layer as its boronate salt.[8] Neutral and basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1 M HCl) until the pH is acidic (around pH 2-3), which will cause the pure boronic acid to precipitate.[8]
-
Extraction of Pure Product: Extract the precipitated boronic acid back into a fresh portion of an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good single solvents for recrystallization of aryl boronic acids can be hot water or hot ethanol.[3] A good two-solvent system might be dichloromethane/hexanes or ethyl acetate/hexanes.[4][6]
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent or solvent mixture.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Column Chromatography (Reversed-Phase)
Given the challenges with normal-phase silica gel, reversed-phase chromatography is often a more reliable, albeit more resource-intensive, method for purifying polar compounds like boronic acids.[2][3]
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used.[9] The addition of a modifier like 0.1% formic acid or acetic acid to the mobile phase can improve peak shape by suppressing the ionization of the boronic acid.[9]
-
Procedure:
-
Sample Preparation: Dissolve the crude product in a small amount of the mobile phase or a strong solvent like methanol.
-
Column Packing and Equilibration: Pack the column with the C18 silica and equilibrate with the initial mobile phase composition.
-
Loading: Carefully load the sample onto the top of the column.
-
Elution: Begin elution with the mobile phase, gradually increasing the proportion of the organic solvent to elute the compounds.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water can be challenging; a freeze-dryer (lyophilizer) may be necessary if the compound is sensitive to prolonged heating.[2]
-
IV. Purity Assessment
After purification, it is crucial to assess the purity of the this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment of boronic acids. A reversed-phase method, similar to the one described for purification, can be used. UV detection is suitable for this aromatic compound.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the product and identify any organic impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product.
Table 1: Summary of HPLC Methods for Purity Analysis
| Parameter | Proposed RP-HPLC Method |
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
This table is adapted from a general guide for aryl boronic acid analysis and should be optimized for this compound.[9]
V. Visualization of Workflows
Diagram 1: Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Diagram 2: Troubleshooting Workflow for Low Purity
Caption: Troubleshooting workflow for low product purity.
VI. References
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 42(7), 740-742. [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
-
Pandiyan, V., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(18), 7247-7253. [Link]
-
Reddit. (2017). Purification of boronic acids? r/chemistry. [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks. r/chemistry. [Link]
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. Chemistry Stack Exchange. [Link]
-
Google Patents. (n.d.). Process for purification of boronic acid and its derivatives. Google Patents.
-
Wiley-VCH. (2008). Supporting Information. Wiley-VCH. [Link]
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- 7. academic.oup.com [academic.oup.com]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions with 2,3-Dimethyl-2H-indazole-6-boronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during cross-coupling reactions involving 2,3-Dimethyl-2H-indazole-6-boronic acid, with a specific focus on catalyst poisoning. Our goal is to equip you with the expertise to diagnose and resolve common issues, ensuring the success and reproducibility of your synthetic endeavors.
Introduction: The Challenge of N-Heterocyclic Coupling Partners
This compound is a valuable building block in medicinal chemistry. However, like many nitrogen-containing heterocycles, it presents a unique challenge in palladium-catalyzed cross-coupling reactions. The lone pair of electrons on the nitrogen atoms of the indazole ring can coordinate strongly to the palladium center. This coordination can lead to catalyst inhibition or deactivation, a phenomenon known as catalyst poisoning, which manifests as low or no product yield.[1][2] Understanding the mechanisms of catalyst poisoning is the first step toward developing robust and efficient coupling protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered when using this compound in cross-coupling reactions, providing explanations and actionable solutions.
Q1: My Suzuki-Miyaura reaction with this compound is failing, showing low to no conversion. What is the likely cause?
A1: The most probable cause is catalyst poisoning by the indazole nitrogen. The nitrogen atoms can act as ligands, binding to the palladium catalyst and preventing it from participating in the catalytic cycle. This is a well-documented issue with nitrogen-rich heterocycles.[2] Another potential issue is the instability of the boronic acid itself, which can lead to protodeboronation, especially under basic conditions.
Q2: I observe the formation of a black precipitate (palladium black) in my reaction. What does this indicate?
A2: The formation of palladium black is a visual indicator of catalyst decomposition and aggregation.[3] This often occurs when the active Pd(0) species is unstable under the reaction conditions or when the ligand is not effectively protecting the metal center. The presence of N-heterocyclic substrates can sometimes accelerate this process.
Q3: How do the methyl groups on the indazole ring affect its potential to poison the catalyst?
A3: The two methyl groups on the indazole ring can have both steric and electronic effects. The N-methyl group at the 2-position and the C-methyl group at the 3-position can sterically hinder the coordination of the indazole nitrogen to the palladium center to some extent. However, this steric hindrance may not be sufficient to completely prevent catalyst poisoning. Electronically, methyl groups are weakly electron-donating, which can slightly increase the basicity of the nitrogen atoms, potentially enhancing their coordinating ability.
Q4: Can impurities in my this compound be poisoning the catalyst?
A4: Yes, impurities in the boronic acid can significantly impact the reaction.[4] Potential impurities from the synthesis of the boronic acid, such as residual starting materials or byproducts, could act as catalyst poisons. For instance, any unreacted precursors or species with unprotected N-H groups could be problematic. It is crucial to use high-purity boronic acid for consistent results.
Q5: I'm observing significant homocoupling of my boronic acid. What can I do to minimize this side reaction?
A5: Boronic acid homocoupling is often promoted by the presence of oxygen.[5] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). Using a Pd(0) precatalyst can also sometimes reduce homocoupling compared to Pd(II) sources which can directly promote this side reaction.
Troubleshooting Workflow
When encountering a failed or low-yielding reaction, a systematic approach to troubleshooting is essential. The following workflow, visualized in the diagram below, outlines a logical progression of steps to identify and resolve the issue.
Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.
Recommended Protocols and Mitigation Strategies
Based on extensive experience and literature precedent for challenging N-heterocyclic substrates, we recommend the following strategies and protocols.
Catalyst and Ligand Selection
The choice of catalyst and ligand is paramount for overcoming poisoning effects. Standard catalysts like Pd(PPh₃)₄ may not be robust enough.
-
Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are highly recommended.[6] Their steric bulk can disfavor the coordination of the indazole nitrogen while their electron-rich nature promotes the desired catalytic cycle.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This catalyst has shown success in couplings with substituted indazoles and other heteroaryl boronic acids.[2][7]
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of this compound
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Recommended Base | Solvent System | Temperature (°C) |
| Pd(OAc)₂ | SPhos | 1-3 | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 |
| Pd₂(dba)₃ | XPhos | 1-3 | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80-110 |
| Pd(dppf)Cl₂ | (None) | 2-5 | K₂CO₃ or Cs₂CO₃ | DME or Toluene/H₂O | 80-100 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered)
-
Degassed solvent (e.g., Toluene/Water 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Boronic Acid Stability and Quality Control
The stability of this compound can be a concern. Protodeboronation, the cleavage of the C-B bond, is a common decomposition pathway for heteroaryl boronic acids.
-
Use High-Purity Reagents: Whenever possible, use freshly acquired, high-purity boronic acid.[4]
-
Consider Boronate Esters: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These are generally more stable to storage and handling.
-
Diethanolamine Adducts: For particularly unstable boronic acids, forming a diethanolamine adduct can significantly improve stability.[8] These adducts are often crystalline solids and can be used directly in the coupling reaction, releasing the boronic acid in situ.[8]
Protocol for the Preparation of a Diethanolamine-Boronic Acid Adduct
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.
-
Precipitation: A precipitate should form. Continue stirring the slurry for 15-20 minutes.
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can be used in subsequent Suzuki-Miyaura reactions.[8]
Rigorous Control of Reaction Conditions
-
Degassing: Thoroughly degas all solvents and the reaction mixture before heating. The freeze-pump-thaw method is highly effective for removing dissolved oxygen.
-
Base Selection: The choice of base is critical. While stronger bases can facilitate transmetalation, they can also promote protodeboronation. A screen of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended.
-
Solvent Effects: The solvent can influence catalyst stability and reactivity. Aprotic solvents like toluene and dioxane are commonly used, often with a small amount of water to aid in the dissolution of the base and facilitate transmetalation.
Visualizing the Mitigation Strategy
The following diagram illustrates the key strategies to counteract catalyst poisoning and promote a successful cross-coupling reaction.
Caption: Key strategies to mitigate catalyst poisoning in reactions with this compound.
By implementing these troubleshooting strategies and optimized protocols, researchers can significantly improve the success rate of cross-coupling reactions with this compound. A systematic and informed approach is key to overcoming the challenges posed by catalyst poisoning and unlocking the full synthetic potential of this valuable building block.
References
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. URL: https://www.mdpi.com/1420-3049/17/4/4508
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. URL: https://www.mdpi.com/1420-3049/22/5/799
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. URL: https://www.researchgate.net/publication/229906666_Supported_Palladium_Catalysts_for_Suzuki_Reactions_Structure-Property_Relationships_Optimized_Reaction_Protocol_and_Control_of_Palladium_Leaching
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3058831/
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8449195/
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. URL: https://www.researchgate.
- Suzuki cross-coupling reaction. YouTube. URL: https://www.youtube.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. URL: https://www.organic-chemistry.org/abstracts/lit2/079.shtm
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. URL: https://www.inno-pharmchem.com/news/the-importance-of-purity-selecting-the-right-boronic-acid-for-suzuki-coupling
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d1dt01460a
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941913/
- (2, 3-dimethyl-2H-indazol-6-yl)boronic acid, min 97%, 500 mg. URL: https://www.carbosynth.com/carbosynth/website.nsf/(w-productdisplay)/FB16922
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. URL: https://www.mdpi.com/1422-0067/22/22/12170
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2823961/
- Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. URL: https://www.preprints.org/manuscript/202111.0057/v1
- A Comparative Guide to Boronic Acid Performance in Suzuki-Miyaura Reactions. Benchchem. URL: https://www.benchchem.com/technical-center/a-comparative-guide-to-boronic-acid-performance-in-suzuki-miyaura-reactions
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/15796535/
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. URL: https://www.researchgate.net/publication/224891157_The_Suzuki_Reaction_Applied_to_the_Synthesis_of_Novel_Pyrrolyl_and_Thiophenyl_Indazoles
- 2,3-dimethyl-6-nitro-2H-indazole synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/444731-73-1.html
- Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. Benchchem. URL: https://www.benchchem.com/technical-center/preventing-homocoupling-of-boronic-acids-in-6-bromo-1h-indazole-synthesis
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2007/cc/b709516a
- Masking Boronic Acids for Suzuki Coupling. YouTube. URL: https://www.youtube.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. URL: https://www.mdpi.com/2073-4344/13/4/621
- 2,3-Dimethyl-2H-Indazol-6-Amine. Simson Pharma. URL: https://www.simsonpharma.com/product/2-3-dimethyl-2h-indazol-6-amine
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate. URL: https://www.researchgate.net/publication/257850810_Sequential_Sonogashira_and_Suzuki_Cross-Coupling_Reactions_in_the_Indole_and_Indazole_Series
- Development of New Synthetic Methods for Transition Metal-Catalyzed Organic Reactions and Synthesis of Curcumin-Based Adducts. CUNY Academic Works. URL: https://academicworks.cuny.edu/gc_etds/4198/
- Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. URL: https://www.mdpi.com/1420-3049/24/24/4639
- 2, 3-dimethyl-6-urea-2H-indazole compound and preparation method and application thereof. Google Patents. URL: https://patents.google.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
side reactions of 2,3-Dimethyl-2H-indazole-6-boronic acid and how to avoid them
An in-depth technical guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for 2,3-Dimethyl-2H-indazole-6-boronic acid. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions for common challenges encountered during its use, particularly in cross-coupling reactions. As a specialized heterocyclic building block, understanding its reactivity profile is key to achieving high-yield, high-purity outcomes in your synthetic campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by users. The advice provided is grounded in established mechanistic principles of boronic acid chemistry.
Q1: My Suzuki-Miyaura reaction with this compound is low-yielding, and I've isolated 2,3-dimethyl-2H-indazole as a major byproduct. What is causing this?
This is a classic case of protodeboronation , an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] This reaction is particularly prevalent with heteroaromatic boronic acids and is highly dependent on the reaction conditions.[1][2]
Core Causality:
-
Presence of Protic Sources: The reaction involves the protonolysis of the boronic acid, meaning a proton source (like water in the solvent or residual moisture) is required.[1]
-
pH Dependence: The rate of protodeboronation is highly pH-dependent. For many heteroaromatic boronic acids, a zwitterionic species formed under neutral pH conditions can be particularly susceptible to rapid C-B bond cleavage.[1][3] Both strongly acidic and strongly basic conditions can also promote this side reaction, though the mechanism may differ.[3]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.
Troubleshooting & Avoidance Strategies:
-
Use Anhydrous Conditions: While many Suzuki couplings are robust to water, if you are facing significant protodeboronation, switching to anhydrous solvents (e.g., dry dioxane, toluene, or THF) and ensuring all reagents are dry can be beneficial.
-
Optimize the Base: The choice and amount of base are critical. A weaker base or carefully controlling the stoichiometry may slow down the protodeboronation process.[3]
-
Use Boronic Esters: Boronic esters, such as the pinacol ester (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[4] Consider converting the boronic acid to its pinacol ester derivative before the coupling reaction.
-
Lower Reaction Temperature: If the desired coupling is efficient at a lower temperature, reducing the heat can disproportionately slow the undesired protodeboronation.
Q2: My reaction mixture contains a significant amount of a symmetrical bi-indazole dimer. What is this byproduct and how do I prevent its formation?
You are observing the product of homocoupling , where two molecules of the this compound react with each other. This is a common side reaction in palladium-catalyzed couplings.[5]
Core Causality:
-
Presence of Oxygen: The most well-established mechanism for homocoupling involves the presence of molecular oxygen.[6][7] Oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex, which then participates in a catalytic cycle that leads to the formation of the symmetrical biaryl.[6]
-
Palladium(II) Mediated Pathway: Homocoupling can also be mediated by Pd(II) species, especially if the reduction of the Pd(II) precatalyst to the active Pd(0) is slow or incomplete.[8]
-
Reaction Conditions: Certain ligands and bases can influence the rate of homocoupling.
Troubleshooting & Avoidance Strategies:
-
Rigorous Degassing: This is the most critical step. Ensure your reaction mixture (solvents, reagents) is thoroughly degassed before adding the palladium catalyst. This is typically done by several vacuum-purge cycles with an inert gas (Argon or Nitrogen) or by sparging the solvent with the inert gas.[8]
-
Use of Reducing Agents: Adding a mild reducing agent, such as potassium formate, can help to ensure the palladium is maintained in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[8]
-
Ligand Choice: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired homocoupling. For sterically hindered or electron-deficient partners, ligands like SPhos may improve the yield of the cross-coupling product.[5]
-
Catalyst Pre-activation: Ensuring the Pd(II) precatalyst is efficiently reduced to Pd(0) at the start of the reaction can minimize side reactions.
Q3: How can I assess the purity of my this compound and what are common impurities?
Assessing the purity of your boronic acid before use is crucial for stoichiometry and reaction success.
Purity Assessment Methods:
-
NMR Spectroscopy (¹H and ¹¹B): This is the most direct method. Look for the characteristic boronic acid OH protons (often a broad singlet) and check for the presence of organic impurities.
-
LC-MS: This can help identify the parent boronic acid and check for the presence of the deboronated analogue or oligomeric species.
Common Impurities:
-
Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. This changes the molecular weight and can affect reaction stoichiometry. The presence of boroxine can sometimes be observed by NMR.
-
Starting Materials/Byproducts from Synthesis: Depending on the synthetic route, residual starting materials or byproducts may be present. For instance, if prepared from a nitro-indazole precursor, traces of this starting material or the corresponding amine could be present.[9][10]
-
Degradation Products: The corresponding deboronated compound (2,3-dimethyl-2H-indazole) is a common impurity resulting from degradation during synthesis or storage.
Mechanistic Deep Dive: Understanding Side Reactions
A clear understanding of the reaction mechanisms is essential for effective troubleshooting.
Protodeboronation Pathway
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond. The reaction is complex and can proceed through multiple pH-dependent pathways.[3] A simplified general mechanism involves the protonation of the carbon atom attached to boron, leading to the cleavage of the C-B bond.
Caption: Oxygen-mediated homocoupling of boronic acids. [6]
Validated Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Side Reactions
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation:
-
To an oven-dried reaction vessel, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
The vessel is sealed with a septum.
-
-
Degassing (Critical Step):
-
Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Repeat this vacuum/backfill cycle at least 3-5 times to ensure the rigorous exclusion of oxygen. [8] * Add the degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1) via syringe. Sparge the solvent with the inert gas for 15-20 minutes prior to addition for best results.
-
-
Catalyst Addition:
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand if required.
-
Quickly add the catalyst/ligand to the reaction mixture under a positive flow of inert gas.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Purification of Crude Boronic Acid via Acid-Base Extraction
This method is effective for removing non-acidic impurities from boronic acids. [11][12]
-
Dissolution: Dissolve the crude boronic acid in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a cold, aqueous basic solution (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt. Collect the aqueous layer. Repeat the extraction on the organic layer 1-2 times.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly acidify with a cold acid solution (e.g., 1M HCl) while stirring until the boronic acid precipitates out (typically pH ~2-4).
-
Isolation: Collect the pure boronic acid precipitate by vacuum filtration.
-
Washing & Drying: Wash the solid with cold water to remove residual salts and then dry thoroughly under vacuum.
Troubleshooting Summary Table
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired product; recovery of starting aryl halide | Inactive catalyst; inefficient oxidative addition | Use a different Pd source/ligand; increase temperature. |
| Significant formation of 2,3-dimethyl-2H-indazole | Protodeboronation [1] | Use anhydrous solvents; optimize base; switch to boronic ester. [4] |
| Significant formation of bi-indazole dimer | Homocoupling [5][6] | Rigorously degas the reaction mixture; add a mild reducing agent. [8] |
| Reaction is sluggish or stalls | Steric hindrance; poor substrate reactivity | Use a more active catalyst/ligand system (e.g., SPhos); increase temperature. [5] |
| Formation of multiple unidentified byproducts | Reaction temperature too high; catalyst decomposition | Lower the reaction temperature; use a more stable catalyst. |
References
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- Protodeboron
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autoc
- Protodeboronation of (Hetero)
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH.
- Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex | Journal of the American Chemical Society.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation - ResearchG
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF - ResearchG
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Public
- Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine - Benchchem.
- How to purify boronic acids/boronate esters?
- (2, 3-dimethyl-2H-indazol-6-yl)boronic acid, min 97%, 500 mg.
- 2,3-dimethyl-6-nitro-2H-indazole synthesis - ChemicalBook.
- The Suzuki coupling reaction of arylbromides with phenylboronic acid - ResearchG
- Process for purification of boronic acid and its derivatives - Google P
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions with 2,3-Dimethyl-2H-indazole-6-boronic acid
Welcome to the technical support center for 2,3-Dimethyl-2H-indazole-6-boronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound, and how do I select the right one?
A1: The base is not merely a spectator or an acid scavenger; it is a critical activator in the catalytic cycle. Its principal function is to react with the boronic acid (RB(OH)₂) to form a more nucleophilic boronate species, typically a trihydroxyborate anion [RB(OH)₃]⁻.[1][2] This anionic boronate is significantly more reactive and readily participates in the transmetalation step with the palladium(II) complex, which is often the rate-limiting step of the entire cycle.[3][4]
Selecting the Right Base:
The choice of base is a balance between reactivity and stability, especially for a heteroaromatic substrate like this compound, which can be prone to decomposition.
-
Strong Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are often the first choice for challenging couplings. Their strength facilitates the formation of the active boronate species. Potassium phosphate (K₃PO₄) is particularly effective and widely used for heteroaryl couplings.[5][6] Cesium carbonate (Cs₂CO₃) is even stronger and can be beneficial for less reactive coupling partners, though its cost is higher.[7]
-
Milder Bases (e.g., K₂CO₃, KF): If you observe significant protodeboronation (replacement of the -B(OH)₂ group with a hydrogen), a milder base may be necessary.[5][8] Potassium carbonate (K₂CO₃) is a good starting point for optimization.
-
Organic Bases (e.g., Et₃N, DIPEA): These are generally not effective for Suzuki-Miyaura couplings as they are often not strong enough to form the required boronate intermediate.
Key Insight: The pKa of the base is not the only factor. Solubility is crucial. A base that is poorly soluble in the reaction medium cannot effectively activate the boronic acid.[8] This is why mixed solvent systems including water are common, as they can help solubilize inorganic bases.
| Base | pKa (of conjugate acid) | Typical Use Case & Comments |
| K₃PO₄ | 12.3 | Excellent first choice. Good for a wide range of substrates, especially N-heterocycles.[5][6] |
| Cs₂CO₃ | 10.3 | Highly effective for difficult couplings. More soluble in organic solvents than K₂CO₃.[7] |
| K₂CO₃ | 10.3 | Common, cost-effective choice. A good starting point, but may be too weak for challenging substrates. |
| KF | 3.2 | Mild base. Used when substrates are highly sensitive to protodeboronation. |
Table 1: Properties of Common Bases for Suzuki-Miyaura Coupling.
Q2: How does the choice of solvent impact the reaction outcome, and what are the best starting points for this specific boronic acid?
A2: The solvent system is critical for solubilizing all reaction components (the boronic acid, aryl halide, base, and catalyst) and influences the stability and activity of the catalytic species.[9][10] The optimal solvent often depends on the chosen base and catalyst.[11] For Suzuki-Miyaura reactions, polar aprotic solvents, often in combination with water, are standard.
Recommended Solvent Systems:
-
Dioxane/H₂O or THF/H₂O (e.g., 4:1 or 5:1 ratio): This is the most common and reliable starting point. The organic component solubilizes the aryl halide and catalyst, while the water solubilizes the inorganic base and facilitates the formation of the active boronate species.[5][8] For the indazole substrate, a dioxane/water system is a robust choice.[6]
-
Toluene/H₂O: A less polar option that can be effective, particularly with Pd(PPh₃)₄ as the catalyst.[11]
-
DMF or DMAc: These highly polar aprotic solvents can be useful, especially at higher temperatures for unreactive partners. However, they can also lead to more side reactions and make product isolation more challenging.
Key Insight: While solvent polarity is important, it's not a simple correlation. Some highly polar solvents like acetonitrile (MeCN) and DMF can alter the active catalyst, potentially changing reaction selectivity or rate in unexpected ways compared to nonpolar solvents like toluene or moderately polar ones like THF.[12][13]
| Solvent | Dielectric Constant (ε) | Typical Use Case & Comments |
| 1,4-Dioxane | 2.2 | Excellent starting point, often used with water. Good for a wide range of substrates. |
| THF | 7.6 | Very common, often interchangeable with dioxane. Can be more effective at lower temperatures. |
| Toluene | 2.4 | Good for non-polar substrates and often paired with catalysts like Pd(PPh₃)₄. |
| DMF | 36.7 | Used for challenging couplings requiring higher temperatures. Can promote side reactions. |
| Water | 80.1 | Used as a co-solvent to dissolve inorganic bases and facilitate boronate formation. |
Table 2: Properties of Common Solvents for Suzuki-Miyaura Coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
Problem 1: Low or No Product Conversion
You've run the reaction overnight and TLC or LC-MS analysis shows predominantly unreacted starting materials.
Diagnostic Workflow:
-
Check the Catalyst: Was the palladium precatalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂) properly handled? Pd(0) species are oxygen-sensitive. Ensure your solvent was rigorously degassed and the reaction was maintained under an inert atmosphere (Argon or Nitrogen).[5][8]
-
Evaluate the Base: Is the base strong enough and soluble? For this compound, a weak base like NaHCO₃ may be insufficient. Switch to a stronger, proven base like K₃PO₄.[8] Ensure the base is a fine powder to maximize surface area.
-
Assess the Ligand: For electron-rich or sterically hindered aryl halides, standard ligands like PPh₃ may not be sufficient to promote the oxidative addition step.[5] Consider switching to more electron-rich and bulky Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to improve performance for challenging substrates.[6][8]
-
Increase Temperature: Many Suzuki couplings are run at elevated temperatures (80-110 °C).[5] If you are running at a lower temperature, a moderate increase can often overcome the activation energy barrier. For stubborn reactions, microwave irradiation can be highly effective.[8]
Caption: Troubleshooting workflow for low or no conversion in Suzuki couplings.
Problem 2: Significant Protodeboronation Side Product
You are forming the desired product, but also a significant amount of the deborylated indazole (2,3-Dimethyl-2H-indazole).
Causality & Solutions:
Protodeboronation is the hydrolysis of the C-B bond, replacing the boronic acid with a hydrogen atom. It is a common side reaction for heteroaromatic boronic acids, especially under harsh conditions.[8]
-
Use a Milder Base: The most common cause is a base that is too strong or reaction conditions that are too harsh. Switch from K₃PO₄ to a milder base like K₂CO₃ or even KF.[5][8]
-
Lower the Temperature: High temperatures accelerate protodeboronation.[5] Run the reaction at the lowest temperature that provides a reasonable conversion rate (e.g., start at 60-80 °C).
-
Use Anhydrous Conditions: While water is often necessary to dissolve the base, excess water can be a proton source for this side reaction.[8] For highly sensitive substrates, consider using a boronic ester (e.g., pinacol ester) and strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK).[14][15]
-
Change the Boron Species: Convert the boronic acid to a more stable derivative like a pinacol ester (Bpin) or a trifluoroborate salt. These are generally more resistant to protodeboronation and can be used directly in the coupling reaction.[5]
Problem 3: Formation of Homocoupling Byproducts
You observe significant amounts of Ar¹-Ar¹ (from the aryl halide) or Ar²-Ar² (from the boronic acid).
Causality & Solutions:
Homocoupling is often caused by the presence of oxygen, which can interfere with the catalytic cycle.[8]
-
Improve Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw (3 cycles) or by bubbling with an inert gas (Argon is heavier than air and often preferred) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[5][8]
-
Use a Pd(II) Precatalyst: Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes lead to more homocoupling compared to the in-situ reduction of a Pd(II) precatalyst like Pd(dppf)Cl₂.[8]
-
Check Boronic Acid Quality: Impurities in the boronic acid can sometimes promote homocoupling. Ensure you are using a high-purity reagent.
Caption: Key interplay of base and solvent in Suzuki-Miyaura reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a robust starting point and should be optimized for each specific aryl halide partner.
Reagent Preparation:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).[5][6]
Degassing and Solvent Addition:
-
Seal the flask with a septum or cap. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Via syringe, add the degassed solvent system (e.g., 1,4-Dioxane and Water in a 4:1 ratio, to achieve a final concentration of ~0.1 M relative to the aryl halide).[5][6]
Catalyst Addition and Reaction:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if separate). If using a precatalyst like SPhos G3, add it directly.
-
Heat the reaction mixture to the desired temperature (a good starting point is 80-90 °C) with vigorous stirring.[16]
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 2-18 hours).
Workup and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Monitoring the Reaction:
Reaction progress can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[17][18] A small aliquot is taken from the reaction mixture, diluted, and analyzed. This allows for the determination of starting material consumption and product formation, helping to identify the optimal reaction time and detect potential issues early.
References
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal.
- Nielsen, D. K., et al. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis.
- Zacconi, F. C., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Ghaffari, M. F., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta.
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Goldsmith, C. F., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B.
- Nielsen, D. K., et al. (2018). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
- Zacconi, F. C., et al. (2001). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- Nykaza, T. V. (2019). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Advion. (n.d.). SUZUKI REACTION MONITORING.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Nolan, S. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Oakwood Chemical. (n.d.). (2, 3-dimethyl-2H-indazol-6-yl)boronic acid, min 97%, 500 mg.
- FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- Sigman, M. S., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry.
- Dawood, R., & Solaiman, A. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate.
- ResearchGate. (n.d.). Optimization of reaction conditions. a..
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Engle, K. M., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis.
- ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole.
- MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- MDPI. (2018). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules.
- PubChem. (n.d.). 2,3-dimethyl-2H-indazol-6-amine.
- MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
- Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?.
- Pharmaffiliates. (n.d.). 2,3-Dimethyl-2H-indazol-6-Amine.
Sources
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- 2. scilit.com [scilit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 13. researchgate.net [researchgate.net]
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improving the stability of 2,3-Dimethyl-2H-indazole-6-boronic acid in solution
Welcome to the technical support center for 2,3-Dimethyl-2H-indazole-6-boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and utilizing this versatile reagent in your experiments. Here, we address common challenges related to its stability in solution and offer practical, field-proven strategies to ensure the success of your synthetic endeavors.
Introduction: Understanding the Stability of this compound
This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] However, like many arylboronic acids, its stability in solution can be a critical factor influencing reaction outcomes, leading to issues with reproducibility and yield.[4][5][6] The principal degradation pathways for arylboronic acids are protodeboronation and oxidation, which can be influenced by factors such as pH, temperature, solvent, and the presence of metallic catalysts.[4][5][6][7]
This guide provides a structured approach to understanding and mitigating the instability of this compound, enabling you to achieve more consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two main degradation pathways are:
-
Protodeboronation: This is the cleavage of the carbon-boron bond by a proton source (e.g., water), replacing the boronic acid group with a hydrogen atom.[4][5][7] This results in the formation of 2,3-dimethyl-2H-indazole as a byproduct, leading to reduced yields of the desired coupled product.
-
Oxidation: The carbon-boron bond is susceptible to oxidation, particularly in the presence of air (oxygen), which converts the boronic acid to the corresponding phenol (2,3-dimethyl-2H-indazol-6-ol).[5][8]
Q2: What are the visible signs of degradation of my this compound?
A2: Degradation can manifest in several ways:
-
Inconsistent reaction yields: This is often the first indication of a problem with the stability of the boronic acid.[5]
-
Formation of byproducts: The appearance of protodeboronated (2,3-dimethyl-2H-indazole) or oxidized (2,3-dimethyl-2H-indazol-6-ol) impurities in your reaction mixture, detectable by techniques like LC-MS or NMR.
-
Physical changes: Discoloration or changes in the consistency of the solid material upon storage may indicate degradation.[5]
Q3: How should I properly store this compound?
A3: Proper storage is crucial for maintaining the integrity of the reagent. The recommended storage conditions are at 2-8 °C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[9] This minimizes exposure to moisture and oxygen, which can accelerate degradation.
Q4: Can I pre-dissolve this compound and store it as a stock solution?
A4: It is generally not recommended to store this compound in solution for extended periods, as this can promote degradation.[6] If a stock solution is necessary, it should be prepared fresh in an anhydrous, aprotic solvent and used as quickly as possible. For longer-term stability in solution, consider converting it to a more stable derivative (see Q5).
Q5: Are there more stable alternatives to using the free boronic acid?
A5: Yes, converting the boronic acid to a boronate ester or a diethanolamine complex can significantly enhance its stability.[10][11] Common stable derivatives include:
-
Pinacol esters: These are generally more resistant to protodeboronation and oxidation.[10]
-
MIDA (N-methyliminodiacetic acid) boronates: These are air-stable solids that can undergo slow, controlled release of the boronic acid under reaction conditions.[6][11]
-
Diethanolamine (DABO) complexes: These form crystalline, air- and water-stable solids that can often be used directly in coupling reactions.[12][13]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered when using this compound in your experiments.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Low or no yield is a frequent problem and can often be traced back to the degradation of the boronic acid.
Caption: Workflow for enhancing experimental reproducibility.
| Practice | Detailed Protocol | Scientific Rationale |
| Strict Storage and Handling | Upon receipt, store the reagent at 2-8°C under an inert atmosphere. [9]When weighing, do so quickly and in a dry environment to minimize exposure to air and moisture. | Minimizing exposure to atmospheric water and oxygen is the first line of defense against degradation. [5][10] |
| Batch Qualification | Before starting a series of experiments, qualify a new batch of this compound by running a small-scale test reaction with a reliable coupling partner. | This ensures that the new batch of reagent is of sufficient quality and performs as expected under your standard conditions. |
| Use of a Stabilized Form | For critical applications or when high reproducibility is paramount, consider synthesizing the MIDA boronate or pinacol ester of this compound. | These derivatives are significantly more stable to storage and handling, providing a more consistent source of the boronic acid for your reactions. [6][10][11] |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its protodeboronated byproduct.
-
Column: C18 reversed-phase column (e.g., Acquity BEH C18). [14]* Mobile Phase A: 10 mM Ammonium acetate in water. [14]* Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the boronic acid in acetonitrile. [15][16] Note: The use of aprotic solvents for sample preparation is recommended to minimize on-column hydrolysis. [15][16]
Protocol 2: Formation of a Stabilized Diethanolamine (DABO) Complex
This protocol describes a simple procedure for converting this compound into its more stable diethanolamine complex. [12][13]
-
Dissolve 1.0 equivalent of this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of toluene and ethanol).
-
Add 1.1 equivalents of diethanolamine dropwise with stirring.
-
A precipitate of the diethanolamine complex should form.
-
Stir the mixture at room temperature for 30 minutes.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
The resulting crystalline solid is typically more stable to air and moisture and can often be used directly in Suzuki-Miyaura coupling reactions, particularly with protic co-solvents. [13]
References
- Masking Boronic Acids for Suzuki Coupling. YouTube, 2011. [Link]
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-
- what is used to protect the boronic acid enabling iterative suzuki-miyaura coupling? HZPT, 2024. [Link]
- What are the analytical methods for determining the purity of Boric acid - 10B? Blog, [Link]
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 2009. [Link]
- Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Strategies for the analysis of highly reactive pinacolboronate esters.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing, [Link]
- Strategies for the analysis of highly reactive pinacolboron
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling.
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). onlinelibrary.wiley.com, [Link]
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. organic-process.com, 2011. [Link]
- Hydrolysis mechanism of arylboronic acids.
- A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier, 2013. [Link]
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology, [Link]
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace, [Link]
- 2,3-dimethyl-2H-indazol-6-amine. PubChem, [Link]
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
- Recent developments in the medicinal chemistry of single boron atom-containing compounds.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
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- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Regioselective Indazole Boronic Acid Functionalization
Welcome to the technical support center for indazole functionalization. As a Senior Application Scientist, I understand that while indazole boronic acids are powerful building blocks in medicinal chemistry and materials science, their synthesis and subsequent reactions are fraught with regioselectivity challenges.[1] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues and optimize experimental outcomes. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to make informed decisions in your work.
This resource is structured to address problems from two perspectives: the challenges in synthesizing specific regioisomers of indazole boronic acids and the difficulties encountered when using these reagents in cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs) - Core Concepts & Proactive Troubleshooting
This section addresses foundational questions to prevent common issues before they arise. Understanding these principles is the first step toward successful regioselective functionalization.
Q1: What are the primary sites of reactivity on an indazole ring, and how does the presence of a boronic acid group influence this?
A1: The indazole core has several reactive sites, creating a competitive environment for functionalization. The primary challenges revolve around:
-
N1 vs. N2 Functionalization: The pyrazole ring contains two nitrogen atoms. Reactions such as alkylation and arylation can occur at either position, often yielding a mixture of regioisomers.[2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][4]
-
C3 Functionalization: This position is electronically distinct and a common site for reactions like halogenation and metal-catalyzed C-H activation.[2] However, achieving selectivity for C3 over the nitrogen atoms can be difficult without proper strategy.[5]
-
C-H Functionalization of the Benzene Ring: The C4, C5, C6, and C7 positions on the carbocyclic ring are less inherently reactive. Directing functional groups to these sites typically requires specific strategies, such as the installation of a directing group.[2][6]
Introducing a boronic acid (or its ester) adds another layer of complexity. The boronic acid group itself is a site of reaction (e.g., in Suzuki-Miyaura coupling) and can electronically influence the reactivity of the entire indazole scaffold. Furthermore, the conditions required for cross-coupling can inadvertently promote side reactions at other positions on the indazole ring if not carefully controlled.
Q2: What is the "N-H problem" in palladium-catalyzed reactions involving indazole boronic acids?
A2: The acidic N-H proton of an unprotected indazole is a major source of complications in palladium-catalyzed cross-coupling reactions.[7] It can interfere with the catalytic cycle in several ways:
-
Catalyst Inhibition: The indazole can act as a ligand for the palladium center, forming stable off-cycle complexes that deactivate the catalyst.[8]
-
Base Consumption: The N-H proton can be deprotonated by the base intended for the transmetalation step, altering the stoichiometry and effectiveness of the base.
-
Side Reactions: The indazole anion formed upon deprotonation can lead to undesired side reactions.
While some protocols are optimized for N-H free substrates[8][9], N-protection is often a reliable strategy to circumvent these issues, especially for challenging couplings.[10]
Q3: How do I choose the right N-protecting group to control regioselectivity?
A3: The choice of an N-protecting group is a critical strategic decision that dictates the outcome of subsequent functionalization steps. The goal is not just to mask the N-H but to leverage the protecting group to direct reactivity.
-
For Directing C3 Functionalization: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice. When installed at the N2 position, it acts as a powerful directing group for lithiation, allowing for selective functionalization at the C3 position.[11][12]
-
For General Stability and Removal: The tert-butyloxycarbonyl (Boc) group is widely used due to its moderate stability and straightforward removal under acidic conditions.[13] However, it offers less directing capability compared to the SEM group.
-
For Stability to a Wide Range of Conditions: Sulfonyl groups (e.g., Tosyl) are robust but require harsher conditions for removal. Benzyl (Bn) groups are stable but are typically removed via hydrogenolysis, which may not be compatible with other functional groups in the molecule.[13]
The following diagram illustrates the strategic choice of an N-protecting group.
Caption: Strategic N-Protection for Directing Functionalization.
Q4: What are the primary strategies for synthesizing a specific regioisomer of an indazole boronic acid?
A4: There are two main pathways:
-
Halogenation Followed by Borylation: This is a robust and common method. It involves the regioselective halogenation (typically bromination or iodination) of the indazole core, followed by a palladium-catalyzed Miyaura borylation reaction with a boron source like bis(pinacolato)diboron (B₂pin₂).[14] The key challenge here is achieving the initial regioselective halogenation. For example, direct halogenation with NBS or NIS often favors the C3 position.[5] Accessing other isomers, like C7, may require a directing group strategy prior to halogenation.[15][16]
-
Direct C-H Borylation: This is a more atom-economical approach where a C-H bond is directly converted to a C-B bond using an iridium or rhodium catalyst. The challenge is controlling the regioselectivity, which is often governed by the inherent steric and electronic properties of the substrate.[17] Without a strong directing group, mixtures of isomers are common. For instance, N-amide directing groups have been successfully used to direct borylation to the C7 position.[6]
Part 2: Troubleshooting Guide - Common Experimental Failures
This section is formatted to address specific problems you might encounter in the lab.
Issue: Failed or Low-Yield Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura coupling using an N-H free 3-iodoindazole and an arylboronic acid is giving low conversion and multiple side products. What are the likely causes and solutions?
A: This is a classic scenario where multiple factors could be at play. Let's break down the potential causes and their solutions systematically.
Potential Causes & Solutions:
-
Catalyst Deactivation (The "N-H Problem"):
-
Causality: As discussed in the FAQ, the unprotected N-H can coordinate to the palladium, effectively poisoning your catalyst.[7][8]
-
Solution:
-
Increase Catalyst/Ligand Loading: A simple first step is to increase the catalyst loading (e.g., from 2 mol% to 5 mol%). This can sometimes overcome partial deactivation.
-
Switch to a More Robust Catalyst System: Systems using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can generate more active and stable catalysts that are less susceptible to inhibition by N-heterocycles.[9]
-
Protect the Nitrogen: If the problem persists, protecting the indazole nitrogen is the most reliable solution. A Boc group is often sufficient for this purpose.[18]
-
-
-
Inappropriate Base Selection:
-
Causality: The base is critical for both the transmetalation step and, in this case, managing the N-H proton. A base that is too strong can lead to side reactions, while one that is too weak will result in poor conversion.
-
Solution: For N-H free indazoles, inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over stronger organic bases.[9][19] Ensure the base is finely powdered and anhydrous.
-
-
Hydrodeboronation of the Boronic Acid:
-
Causality: Your indazole boronic acid starting material can decompose back to the parent indazole via protonolysis (protodeboronation), especially in the presence of water at elevated temperatures. This is a common decomposition pathway.
-
Solution:
-
Use Anhydrous Conditions: Ensure your solvents are anhydrous and the reaction is run under an inert atmosphere (Argon or Nitrogen).
-
Use a Boronate Ester: Pinacol esters of boronic acids are significantly more stable towards hydrodeboronation than the free boronic acids.[14] Synthesizing and using the indazole boronic acid pinacol ester is highly recommended.
-
-
The following workflow can guide your troubleshooting process:
Caption: Troubleshooting Workflow for a Failed Suzuki-Miyaura Coupling.
Issue: Poor Regioselectivity in N-Alkylation
Q: I am trying to alkylate my 5-bromo-indazole-3-boronic ester, but I'm getting an inseparable mixture of N1 and N2 products. How can I achieve selectivity?
A: This is a quintessential challenge in indazole chemistry. The N1/N2 selectivity is highly dependent on reaction conditions, which can be manipulated to favor either kinetic or thermodynamic products.[2]
-
For the N1 Isomer (Thermodynamic Product): The N1-substituted indazole is generally the more thermodynamically stable isomer.[20] To favor this product, you need conditions that allow for equilibration.
-
Causality: Using a combination of a carbonate base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF at elevated temperatures allows the initially formed kinetic (N2) product to revert and isomerize to the more stable thermodynamic (N1) product.[4] Recent studies have shown that this approach is highly selective for a variety of substrates.[4][21]
-
Solution: Use Cs₂CO₃ as the base in DMF at 90-100 °C.
-
-
For the N2 Isomer (Kinetic Product): To obtain the N2 isomer, you must use conditions that prevent equilibration and favor the kinetically accessible product.
-
Causality: The indazole anion is a hybrid of two resonance structures. The N2 position is often more nucleophilic, leading to faster initial attack under kinetically controlled conditions. Using a strong, non-coordinating base like NaH or NaHMDS in a less polar solvent like THF at low temperatures can "freeze" the reaction at the kinetic product.[2][20] Some copper-catalyzed methods have also shown excellent N2 selectivity under mild conditions.[22]
-
Solution: Use NaH in anhydrous THF at 0 °C to room temperature.
-
The table below summarizes condition recommendations for controlling N-alkylation.
| Target Isomer | Control Type | Recommended Conditions | Rationale |
| N1 | Thermodynamic | Cs₂CO₃, DMF, 90 °C | Allows equilibration to the more stable N1 product.[4][20] |
| N2 | Kinetic | NaH, THF, 0 °C to RT | Favors the faster reaction at the more nucleophilic N2 position.[2] |
Part 3: Key Experimental Protocols
Here are detailed, step-by-step protocols for common procedures discussed in this guide.
Protocol 1: Regioselective N2-Protection of Indazole with SEM-Cl
This protocol is designed for regioselective protection at N2, which is a prerequisite for directed C3-lithiation and functionalization.[11][12]
-
Setup: To a flame-dried round-bottom flask under an Argon atmosphere, add the indazole substrate (1.0 equiv.) and anhydrous Tetrahydrofuran (THF).
-
Base Addition: Add dicyclohexylmethylamine (2.0 equiv.) to the solution. This bulky, non-deprotonating base is key to achieving N2 selectivity.[12]
-
SEM-Cl Addition: Cool the solution to 0 °C in an ice bath. Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.5 equiv.) dropwise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N2-SEM protected indazole.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an N-H Free 3-Iodoindazole
This protocol is optimized for challenging N-H free substrates, incorporating best practices to minimize side reactions.[9][19]
-
Setup: To a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), add the 3-iodoindazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst system. A reliable choice is a combination of Pd₂(dba)₃ (2 mol%) and a bulky phosphine ligand like XPhos (5 mol%).
-
Inerting: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent. A common system is a 10:1 mixture of 1,4-dioxane and water.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously until the starting material is consumed (typically 12-24 hours, monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Filter through a pad of Celite to remove palladium black.
-
Extraction & Purification: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Hyster, T. K., & Rovis, T. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society. [Link]
- Kiselyov, A. S., & Piatnitski, E. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]
- Kumar, D., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 13(1), 1082. [Link]
- BenchChem. (2025). Regioselectivity issues in the functionalization of indazoles. BenchChem Technical Support.
- Ghaffari, F., et al. (2022).
- ResearchGate. (n.d.).
- Kiselyov, A. S., & Piatnitski, E. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.
- ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]
- ResearchGate. (n.d.).
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7488–7495. [Link]
- Jin, L., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
- Jin, L., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2736. [Link]
- Ghosh, S., et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(44), 8593–8614. [Link]
- BenchChem. (2025). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. BenchChem Technical Support.
- Mondal, B., et al. (2022). Oxidant-Switched Palladium-Catalyzed Regioselective Mono- versus Bis-ortho-Aroylation of 1-Aryl-1H-indazoles with Aldehydes via C–H Bond Activation. The Journal of Organic Chemistry, 87(5), 3337–3351. [Link]
- Sharma, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem Technical Support.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(45), 15232–15242. [Link]
- OpenChemHub. (2024, January 18).
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
- Ghosh, S., et al. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. The Chemical Record, 22(10), e202200158. [Link]
- ResearchGate. (n.d.). Palladium-catalyzed Direct C-H Nitration and Intramolecular C-H Functionalization for Synthesis of 3-Nitro-1-(phenylsulfonyl)
- Alam, M. S., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1111–1124. [Link]
- ResearchGate. (2023). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
- Synfacts. (2018). N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts. Thieme, 14(06), 0576. [Link]
- Taylor, R. D., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5848–5857. [Link]
- WuXi Biology. (n.d.).
- Askew, H. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6825–6831. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26867–26881. [Link]
- Crestey, F., et al. (2009). Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. Synlett, 2009(04), 615–619. [Link]
- Giraud, F., et al. (n.d.).
- ResearchGate. (2021). (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. [Link]
- Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
- Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 21(7), 1477–1482. [Link]
- Alam, M. S., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7488–7495. [Link]
- Wang, B., et al. (2017). Rhodium-Catalyzed Regioselective C7-Olefination of Indazoles Using an N-Amide Directing Group. Organic Letters, 19(4), 874–877. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Rhodium-Catalyzed Regioselective C7-Olefination of Indazoles Using an N-Amide Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
dealing with impurities in commercial 2,3-Dimethyl-2H-indazole-6-boronic acid
Welcome to the technical support guide for 2,3-Dimethyl-2H-indazole-6-boronic acid. This resource is designed for researchers, chemists, and drug development professionals to identify, understand, and mitigate issues arising from impurities in this common reagent. We will delve into the causality behind these impurities, their impact on critical reactions like Suzuki-Miyaura cross-coupling, and provide field-proven protocols for purity assessment and remediation.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
The impurities in a given lot of this compound are typically remnants of its synthetic route or products of its degradation. While the exact impurities can vary by manufacturer, they generally fall into three categories:
-
Anhydrides (Boroxines): The most common impurity is the cyclic trimeric anhydride, known as a boroxine. This forms through the reversible dehydration of the boronic acid. In many cases, commercial lots can contain a significant percentage of the corresponding boroxine. This equilibrium is often inconsequential for downstream reactions as the boroxine can be converted back to the active boronic acid in situ under basic reaction conditions.
-
Protodeboronation Product: This is the product where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, yielding 2,3-dimethyl-2H-indazole. This is an irreversible degradation pathway that can be promoted by moisture, heat, or acidic/basic conditions during storage or purification. This impurity is particularly problematic as it is unreactive in cross-coupling reactions and can complicate purification of the desired product.
-
Starting Materials & Synthesis Byproducts: Depending on the synthetic route (e.g., lithiation of a halo-indazole followed by quenching with a trialkyl borate), residual starting materials like 6-bromo-2,3-dimethyl-2H-indazole or inorganic boron salts may be present.
Q2: How do these impurities affect my Suzuki-Miyaura cross-coupling reaction?
The impact of each impurity varies significantly, which is why understanding the purity of your reagent is critical for reproducible results.
| Impurity | Chemical Structure | Impact on Suzuki-Miyaura Coupling |
| Boroxine | Cyclic Trimer Anhydride | Generally low impact. Under the basic conditions of the Suzuki coupling (e.g., using Na₂CO₃, K₂CO₃, or Cs₂CO₃), the boroxine is hydrolyzed back to the active monomeric boronic acid. However, this can affect the stoichiometry if not accounted for, as three molecules of boronic acid form one molecule of boroxine. |
| Protodeboronation Product | 2,3-dimethyl-2H-indazole | High impact. This impurity is inert in the catalytic cycle. Its presence effectively reduces the concentration of the active boronic acid, leading to lower reaction yields. It can also complicate downstream purification due to its structural similarity to the desired product. |
| Residual Starting Material | 6-bromo-2,3-dimethyl-2H-indazole | Moderate to high impact. If your reaction involves coupling with an aryl halide, the presence of this bromo-indazole can lead to unwanted homo-coupling side products, complicating the reaction mixture and reducing the yield of the desired hetero-coupled product. |
Q3: How should I store this compound to minimize degradation?
Proper storage is crucial to maintain the integrity of the reagent. Boronic acids are sensitive to both oxidation and protodeboronation.
-
Temperature: Store in a refrigerator or freezer (-20°C to 4°C).
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Moisture: Keep in a tightly sealed container in a desiccator. Moisture can facilitate both boroxine formation and protodeboronation.
Part 2: Troubleshooting Common Issues
Scenario 1: My Suzuki coupling reaction yield is low or the reaction has failed.
A low or zero yield in a Suzuki coupling is a common issue. Before re-optimizing the entire reaction, it's essential to validate the quality of your boronic acid.
Caption: Troubleshooting workflow for a failing Suzuki coupling reaction.
The most common culprit for failure related to the boronic acid is the presence of the inert protodeboronation product. If your purity assessment via ¹H NMR (Protocol 1) shows a significant amount of the 2,3-dimethyl-2H-indazole, your reaction is failing because the effective concentration of the active coupling partner is much lower than you calculated. The boroxine content is less likely to be the cause of complete failure, but it can lead to lower yields if you are using near-stoichiometric amounts of the boronic acid without accounting for the mass of the anhydride form.
Scenario 2: My NMR spectrum is complex and I suspect impurities.
Identifying impurities by ¹H NMR is a fast and effective method. You need a reference spectrum of the pure compound and knowledge of the characteristic peaks for the likely impurities.
-
This compound: Look for the characteristic indazole ring protons and the methyl singlets. The B(OH)₂ protons are often broad and may exchange with water, sometimes appearing as a broad singlet between 4-6 ppm or being invisible.
-
Boroxine: The spectrum will be very similar to the boronic acid, but the peaks may be broader, and the integration of the aromatic protons relative to the methyl groups will be consistent. The B-O-B structure doesn't dramatically shift the proton signals of the indazole core.
-
2,3-dimethyl-2H-indazole (Protodeboronation): This is the key impurity to identify. You will see a new proton signal in the aromatic region where the boronic acid group used to be (around 7.5-8.0 ppm), which will couple to the adjacent aromatic proton. The absence of the B(OH)₂ group simplifies the spectrum in that region.
Part 3: Key Experimental Protocols
Protocol 1: Assessing Purity via ¹H NMR Spectroscopy
This protocol provides a quick and quantitative assessment of the two most critical impurities: the boroxine and the protodeboronation product.
Objective: To determine the molar ratio of boronic acid, boroxine, and the protodeboronation byproduct.
Materials:
-
This compound sample (5-10 mg)
-
NMR tube
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Accurately weigh the boronic acid sample and the internal standard (if used) and dissolve in the deuterated solvent in a vial.
-
Transfer the solution to an NMR tube.
-
Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 30 seconds) to allow for full relaxation of all protons for accurate integration.
-
Analysis:
-
Integrate a well-resolved aromatic proton signal of the desired boronic acid.
-
Integrate the corresponding signal for the protodeboronation byproduct.
-
The ratio of these integrals directly reflects the molar ratio of the two species in the sample. Boroxine content is harder to quantify directly against the monomer but is often visually suggested by broad peaks. For practical purposes in Suzuki coupling, the key is to quantify the amount of deboronated impurity.
-
Protocol 2: Purification via Acid/Base Slurry
This protocol is effective for removing the non-acidic protodeboronation byproduct from the desired acidic boronic acid.
Objective: To selectively isolate the boronic acid from its neutral degradation product.
Materials:
-
Impure this compound
-
Diethyl ether (Et₂O) or another suitable nonpolar solvent
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Dissolve the impure boronic acid in diethyl ether. The protodeboronation byproduct will also dissolve.
-
Transfer the solution to a separatory funnel and extract with 1 M NaOH (aq). The acidic boronic acid will be deprotonated to form a water-soluble boronate salt, moving to the aqueous layer. The neutral protodeboronation impurity will remain in the organic layer.
-
Separate the layers. Discard the organic layer containing the impurity.
-
Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl until the pH is acidic (pH ~2-3), causing the purified boronic acid to precipitate out.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove residual salts.
-
Dry the purified solid under high vacuum.
-
Verify the purity using the method described in Protocol 1 .
The reversible formation of boroxine from the boronic acid is a key concept to understand.
Caption: The equilibrium between a boronic acid and its trimeric anhydride (boroxine).
References
- Title: The Suzuki-Miyaura Cross-Coupling Reaction Source:Angewandte Chemie Intern
- Title: Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine Source:John Wiley & Sons URL:[Link]
- Title: Protodeboronation of Arylboronic Acids Source:The Journal of Organic Chemistry URL:[Link]
effect of temperature on 2,3-Dimethyl-2H-indazole-6-boronic acid reaction kinetics
Welcome to the technical support center for 2,3-Dimethyl-2H-indazole-6-boronic acid (CAS 1253912-00-3).[1][2] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction kinetics, with a specific focus on the critical role of temperature. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic procedures effectively.
Introduction: The Criticality of Temperature in Indazole Couplings
This compound is a valuable heterocyclic building block in medicinal chemistry, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules, including potent kinase inhibitors.[3] The success of these reactions is not merely a matter of combining reagents; it is a delicate balance of parameters, of which temperature is arguably the most influential and multifaceted.
Temperature dictates the kinetic landscape of the reaction. It provides the necessary activation energy for bond-forming steps but can also accelerate undesirable side reactions. Understanding how to navigate this thermal window is paramount for achieving high yields, minimizing impurities, and ensuring reproducibility. This guide provides a series of frequently asked questions and troubleshooting scenarios to master the thermal aspects of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reaction Fundamentals & The Role of Temperature
Q1: What is the fundamental role of temperature in the Suzuki-Miyaura catalytic cycle?
A1: Temperature is the primary driver of reaction rate, influencing every elementary step in the catalytic cycle. According to the Arrhenius equation, a higher temperature increases the rate constant of a reaction. In the Suzuki-Miyaura coupling, this has specific implications for the three core steps:[4][5]
-
Oxidative Addition: This is often the rate-determining step.[4][5] The active Pd(0) catalyst inserts into the aryl/heteroaryl halide bond. This step requires significant activation energy, and insufficient temperature is a common cause of reaction failure or sluggishness.
-
Transmetalation: The organic group is transferred from the boronic acid to the palladium center. This step is complex and involves a base. Temperature affects the rate of base activation of the boronic acid and the subsequent transfer to the palladium complex.[5][6]
-
Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated. This step is typically fast, but its rate is also temperature-dependent.[7]
An optimal temperature ensures that all steps proceed at a harmonious rate, allowing for efficient catalyst turnover.
Caption: Troubleshooting workflow for temperature-related reaction issues.
Q3: My reaction has stalled with starting material remaining. How should I adjust the temperature?
A3: A stalled reaction is a classic sign of insufficient thermal energy. The activation barrier for the rate-limiting step (often oxidative addition) has not been overcome.
-
Causality: The kinetic energy of the reacting molecules is too low for a sufficient number of them to reach the transition state energy per unit of time.
-
Solution: Increase the reaction temperature incrementally. A good approach is to raise the temperature by 20 °C (e.g., from 60 °C to 80 °C) and monitor the reaction for another 1-2 hours. [8][9]Most Suzuki-Miyaura reactions involving heteroaryl boronic acids are conducted between 60 °C and 120 °C. [9][10]If increasing the temperature to the solvent's reflux does not promote the reaction, you should then verify the activity of your palladium catalyst and the purity of your reagents. [11] Q4: I'm getting a high yield, but not of my desired product. I see a significant amount of 2,3-dimethyl-2H-indazole (the protodeboronated side product). Why is this happening?
A4: This is a clear indication of protodeboronation , a common side reaction for boronic acids, which is highly sensitive to temperature. [12]
-
Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond from a proton source (like water in the solvent mixture). This process is often accelerated by heat and basic or acidic conditions. [13][14]At elevated temperatures, the rate of protodeboronation can become competitive with the rate of transmetalation, leading to a loss of your key reagent. Heteroaryl boronic acids can be particularly susceptible to this issue. [15]* Solution: The goal is to find a "sweet spot" where the Suzuki coupling proceeds efficiently but protodeboronation is minimized.
-
Lower the Temperature: This is the most effective solution. Reduce the reaction temperature to the lowest point where you still observe a reasonable rate of product formation.
-
Use a Milder Base: If using a very strong base like Cs₂CO₃ or K₃PO₄, consider switching to a milder one like K₂CO₃ or Na₂CO₃, which can sometimes reduce the rate of this side reaction. [11] 3. Minimize Reaction Time: Do not heat the reaction for an unnecessarily long time. Monitor closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.
-
Q5: My reaction mixture is turning black, and I'm seeing homocoupling of the boronic acid. Is this a temperature issue?
A5: Yes, this is often linked to temperature, specifically its effect on catalyst stability.
-
Causality: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. This can be triggered by excessively high temperatures, especially in the presence of oxygen. [11]A decomposed catalyst is inactive for the cross-coupling cycle and can promote the oxidative homocoupling of the boronic acid (R-B(OH)₂ + R-B(OH)₂ → R-R).
-
Solution:
-
Improve Deoxygenation: This is the primary solution. Ensure your solvents are rigorously degassed (e.g., by sparging with argon for 20-30 minutes) and the reaction is maintained under a strict inert atmosphere.
-
Moderate the Temperature: Avoid "hot spots" in the reaction flask and do not exceed the recommended thermal stability range for your specific catalyst/ligand system. A lower temperature will slow the rate of catalyst decomposition.
-
Use a More Robust Catalyst: Consider using air-stable precatalysts (e.g., palladacycles) which are often more resistant to thermal degradation. [11]
Problem Primary Symptom (via LC-MS/TLC) Likely Temperature-Related Cause Recommended Action Stalled Reaction High % of starting materials remain Insufficient activation energy Increase temperature by 20°C increments. Protodeboronation Major peak corresponds to Ar-H Reaction temp is too high, accelerating C-B bond cleavage Decrease temperature; use the minimum required for conversion. Catalyst Death Reaction stops prematurely; mixture darkens Temp is too high, causing catalyst decomposition Lower temperature; improve inert atmosphere technique. | Low Yield | Product formed, but conversion is poor | Sub-optimal temperature (too low or too high) | Perform a temperature screen (e.g., 60, 80, 100 °C) to find the optimal thermal window. |
-
Experimental Protocol: General Procedure for Temperature Optimization
This protocol provides a framework for a Suzuki-Miyaura coupling using this compound with an aryl bromide, highlighting temperature-critical steps.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv, finely powdered)
-
Degassed Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Reaction vials, magnetic stir bars, inert atmosphere setup (Argon or Nitrogen), heating block or oil bath.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), and potassium carbonate (1.0 mmol).
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with argon three times to establish an inert atmosphere. This step is critical to prevent catalyst oxidation, which is exacerbated by heat. [11]3. Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.015 mmol).
-
Solvent Addition: Add the degassed 4:1 dioxane/water mixture (e.g., 5 mL) via syringe. The solvent must be thoroughly degassed beforehand to prevent oxygen-mediated side reactions at high temperatures.
-
Heating: Place the vial in a pre-heated heating block or oil bath set to your starting temperature (a good starting point is 80 °C ). [8]Stir vigorously.
-
Monitoring: After 1 hour, carefully take a small aliquot from the reaction mixture, quench with water, extract with ethyl acetate, and analyze by LC-MS or TLC to determine the ratio of starting material to product and identify any major side products.
-
Adjustment:
-
If conversion is low (<20%), increase the temperature to 100 °C and continue monitoring.
-
If significant protodeboronation (>10%) is observed with good conversion, repeat the reaction at a lower temperature, e.g., 60 °C .
-
If the reaction is complete, proceed to workup.
-
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
By systematically adjusting the temperature based on reaction monitoring, you can empirically determine the optimal thermal window for your specific substrate combination, balancing reaction speed against the formation of impurities.
References
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing).
- Optimization of Suzuki-Miyaura Reaction Conditions (Heating System, Reaction Temperature, Solvent, Base and Catalyst). ResearchGate.
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
- Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate.
- Protodeboronation of arylboronic acids in acetic acid. ResearchGate.
- The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
- Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. NIH National Library of Medicine.
- Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. CSIRO Publishing.
- Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. ResearchGate.
- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH National Library of Medicine.
- Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Semantic Scholar.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The effect of various temperatures on the Suzuki coupling reaction. ResearchGate.
- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.
- Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki reaction. Wikipedia.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. National Library of Medicine.
- Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate.
- Struggling with Suzuki Reaction. Reddit.
- Novel Imidazole Derivative Complexes That Catalyze the Thermal Decomposition of AP, CL‐20, and BNFFO. ResearchGate.
- Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Thieme Connect.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH National Library of Medicine.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Boronic acid, B-(2,3-dimethyl-2H-indazol-6-yl)- | 1253912-00-3 [amp.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. researchgate.net [researchgate.net]
- 9. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. researchgate.net [researchgate.net]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Air and Moisture Sensitivity in Boronic Acid Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into managing the inherent air and moisture sensitivity of boronic acids, particularly within the context of Suzuki-Miyaura cross-coupling reactions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to troubleshoot effectively and enhance the robustness of your experiments.
The Challenge: Understanding Boronic Acid Instability
Boronic acids and their derivatives are cornerstones of modern organic synthesis due to their versatility in forming carbon-carbon bonds.[1][2] However, their utility is often challenged by their susceptibility to decomposition, primarily through two pathways: protodeboronation and oxidation .[3][4] These undesired side reactions reduce the concentration of the active coupling partner, leading to low yields and the formation of impurities that complicate purification.[4][5]
Understanding the mechanisms of these decomposition pathways is the first step toward mitigating them.
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond (Ar-B(OH)₂ → Ar-H).[4][5] This reaction is highly dependent on factors like pH, temperature, and the electronic properties of the aryl group.[4][5] It is often catalyzed by aqueous acidic or basic conditions.[4][5][6]
-
Oxidation: The presence of oxygen, particularly in conjunction with palladium catalysts, can lead to the oxidative degradation of boronic acids, often resulting in the formation of phenols (Ar-B(OH)₂ → Ar-OH) and homocoupled biaryls (Ar-Ar).[7][8]
This guide provides structured troubleshooting advice and proactive strategies to minimize these and other related issues.
Visualizing the Problem: Decomposition Pathways
Caption: Competing reaction pathways for a boronic acid in a typical cross-coupling reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during experiments in a direct question-and-answer format.
Q1: My Suzuki-Miyaura reaction has a very low yield or failed completely. What are the most likely causes?
A1: This is a common issue stemming from several potential sources. A systematic diagnosis is key.
-
Cause 1: Boronic Acid Decomposition. The primary suspect is often the degradation of your boronic acid before or during the reaction.[7][9]
-
Solution: Verify the purity of your boronic acid. If it's old or has been stored improperly, consider purchasing a fresh batch. To minimize decomposition during the reaction, ensure your solvents are rigorously deoxygenated and use a robust inert atmosphere.[9][10] For notoriously unstable boronic acids (e.g., certain 2-heteroaryl derivatives), consider using a more stable derivative like a MIDA boronate ester, which provides a "slow release" of the active boronic acid under the reaction conditions.[1][4][11]
-
-
Cause 2: Inadequate Inert Atmosphere. Oxygen is the enemy of many cross-coupling reactions. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote boronic acid homocoupling.[7][8]
-
Solution: Your technique for excluding air is critical. Ensure all glassware is flame-dried or oven-dried immediately before use to remove adsorbed moisture.[12] The reaction vessel must be thoroughly purged with an inert gas (Nitrogen or Argon). A common method is to perform at least three cycles of evacuating the flask under vacuum and backfilling with inert gas.[13][14] Maintain a positive pressure of inert gas throughout the reaction, for example, by using an inert gas balloon.[14][15]
-
-
Cause 3: Sub-optimal Base or Solvent. The choice of base and solvent is crucial and interdependent.[16][17] The base is required to activate the boronic acid to form a more nucleophilic boronate species for the transmetalation step.[18][19]
-
Solution: The base must be strong enough but not so strong as to cause substrate degradation.[10] It must also be sufficiently soluble in the reaction medium. A biphasic solvent system (e.g., Toluene/water or Dioxane/water) is often used to dissolve both the organic reagents and the inorganic base.[7][16] If anhydrous conditions are necessary, organic-soluble bases like potassium trimethylsilanolate or non-aqueous bases like potassium fluoride (KF) should be considered.[20][21]
-
| Base | pKa (Conjugate Acid) | Common Solvents | Notes |
| K₃PO₄ | ~12.3 | Dioxane/H₂O, Toluene/H₂O | Strong, versatile base for many couplings, including with aryl chlorides. |
| Cs₂CO₃ | ~10.3 | Dioxane, DMF | Often effective in challenging or base-sensitive couplings.[22] |
| K₂CO₃ | ~10.3 | EtOH/H₂O, Toluene/H₂O | A standard, cost-effective choice for reactive partners (bromides/iodides). |
| KF | ~3.2 | THF, Dioxane (Anhydrous) | A mild, non-aqueous base that can minimize protodeboronation.[20] |
-
Cause 4: Catalyst and Ligand Issues. The palladium catalyst may not be generating the active Pd(0) species, or the chosen ligand may not be suitable for the specific transformation.[7]
-
Solution: For challenging couplings (e.g., with sterically hindered substrates or aryl chlorides), bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often required to promote the oxidative addition and reductive elimination steps.[18][23] Using a pre-formed palladium(II) precatalyst (e.g., XPhos Pd G3) can offer better stability and reproducibility compared to air-sensitive Pd(0) sources like Pd(PPh₃)₄.[18][23]
-
Q2: I am observing a significant amount of a homocoupled (Ar-Ar) byproduct from my boronic acid. How can I prevent this?
A2: Homocoupling is a classic side reaction often promoted by the presence of oxygen and certain palladium species.[7][9]
-
Solution 1: Rigorous Deoxygenation. This is the most critical factor. Use a robust method to degas your solvent, such as the freeze-pump-thaw technique or by sparging with an inert gas for at least 30-60 minutes. Ensure no air is introduced during reagent transfer.[24]
-
Solution 2: Control Stoichiometry. Using a slight excess (1.05-1.1 equivalents) of the aryl halide relative to the boronic acid can sometimes suppress homocoupling.[9]
-
Solution 3: Use a Precatalyst. As mentioned, stable Pd(II) precatalysts are generally preferred. If you must use a Pd(II) source like Pd(OAc)₂, ensure it is efficiently reduced to Pd(0) at the start of the reaction. The presence of unreduced Pd(II) can facilitate the homocoupling pathway.[7]
Q3: My reaction produces the protodeboronated side product (Ar-H) instead of the desired coupled product. What can I do?
A3: Protodeboronation is a common fate for unstable boronic acids, especially those with electron-withdrawing groups or certain heteroatoms.[3][5][7]
-
Solution 1: Use Anhydrous Conditions. Water is a key ingredient for many protodeboronation pathways.[3][4] Switching to a rigorously anhydrous solvent (e.g., dry dioxane or THF) and an anhydrous base (e.g., KF, CsF, or KOt-Bu) can significantly reduce this side reaction.[25]
-
Solution 2: Use Protected Boronic Acid Derivatives. This is one of the most effective strategies. Air-stable MIDA boronates or potassium organotrifluoroborates release the boronic acid slowly into the reaction mixture.[4][26] This keeps the instantaneous concentration of the unstable boronic acid low, favoring the desired cross-coupling over the decomposition pathway.[4][26]
-
Solution 3: Lower the Reaction Temperature. Decomposition reactions often have a higher activation energy than the desired coupling. If possible for your specific substrates, running the reaction at a lower temperature can favor the desired product.[20]
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common Suzuki-Miyaura reaction failures.
Proactive FAQs & Best Practices
Q1: How should I store my boronic acids to ensure their longevity?
A1: Proper storage is crucial. While many boronic acids are solids that appear stable, they can slowly decompose.[27] For long-term storage, keep them in a tightly sealed container in a refrigerator or freezer. To minimize exposure to air and moisture upon use, store them inside a desiccator or a glove box.[8][27] For particularly unstable compounds, storing under an inert atmosphere is recommended.
Q2: What is the best way to prepare anhydrous solvents?
A2: Commercial anhydrous solvents are available but can absorb moisture over time after opening. For highly sensitive reactions, it is best to purify solvents in-house. A solvent purification system (SPS) that passes solvents through columns of activated alumina is a safe and effective method. Alternatively, traditional distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF and ethers; calcium hydride for halogenated solvents and amines) under an inert atmosphere is also effective. Always store dried solvents over molecular sieves in a sealed flask with a septum.
Q3: Are boronic esters always better than boronic acids?
A3: Not necessarily, but they offer distinct advantages for stability. Pinacol esters, MIDA esters, and potassium trifluoroborates are generally more stable to storage and less prone to protodeboronation than their corresponding boronic acids.[1][4][7] This makes them excellent choices for unstable substrates.[1][4] However, the use of esters sometimes requires slightly modified reaction conditions (e.g., different bases or the presence of water for deprotection), so they are not a universal drop-in replacement.[1][11]
Q4: How can I check the purity of my boronic acid before use?
A4: While ¹H NMR and LC-MS are standard, they can be complicated by the tendency of boronic acids to form cyclic trimeric anhydrides (boroxines), especially under anhydrous conditions.[20][27] This equilibrium can result in complex spectra. Often, a simple check is to run a small-scale, reliable test reaction with a known, robust coupling partner. There are also specific analytical methods, such as colorimetric tests with curcumin, that can detect the presence of the boronic acid moiety.[28]
Key Experimental Protocols
Protocol 1: Setting Up a Reaction Under Inert Atmosphere
This protocol details the setup of a reaction flask to rigorously exclude air and moisture using a nitrogen balloon, a common technique in teaching and research labs.[13][14][15]
-
Glassware Preparation: Ensure the reaction flask (e.g., a round-bottom flask) and a magnetic stir bar are completely dry by placing them in an oven ( >120 °C) for at least 4 hours or by flame-drying under vacuum.[12]
-
Assembly: While the flask is still hot, immediately cap it with a rubber septum and clamp it to a ring stand. Fold the septum edge over the joint for a secure seal.
-
Purging the Flask: Insert a needle attached to an inert gas source (e.g., a nitrogen-filled balloon) through the septum. Insert a second, open needle (an "exit needle") to act as a vent.[14]
-
Flushing: Allow the inert gas to flush through the flask for 5-10 minutes. This displaces the air inside. Remove the exit needle first, then the gas source needle. The flask is now under a positive pressure of inert gas.
-
Reagent Addition (Solids): Briefly remove the septum, add your solid reagents (e.g., palladium catalyst, base, aryl halide) quickly, and immediately reseal and re-purge the flask for a few minutes.
-
Reagent Addition (Liquids): Add degassed, anhydrous solvents and liquid reagents via a dry, gas-tight syringe.[24] To transfer, first draw a small amount of inert gas from the flask's headspace into the syringe before drawing up the liquid reagent. This "gas buffer" prevents the reagent from contacting air in the needle.[13][14] Inject the buffer into the reaction flask first, followed by the liquid.
Protocol 2: Solvent Degassing by Freeze-Pump-Thaw
This is one of the most effective methods for removing dissolved oxygen from solvents.
-
Preparation: Place the anhydrous solvent in a robust flask (e.g., a Schlenk flask) that is no more than half full and sealed with a septum or stopcock.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: Connect the flask to a high-vacuum line and evacuate the headspace for 5-10 minutes. This removes the air above the frozen solvent.
-
Thaw: Close the connection to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen. After the final cycle, backfill the flask with an inert gas.
References
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
- National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Wikipedia. (n.d.). Protodeboronation.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- BenchChem. (n.d.). Technical Support Center: Air- and Moisture-Sensitive Handling of 2-Bromopyrazine Reactions.
- BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid.
- ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- VTechWorks. (2010). Synthesis and Application of Boronic Acid Derivatives.
- National Institutes of Health. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction.
- Analytical Methods (RSC Publishing). (n.d.). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives.
- CORE. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis.
- Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- YouTube. (2022). Inert Atmosphere.
- Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- YouTube. (2017). Performing a Reaction Under an Inert Atmosphere.
- Sigma-Aldrich. (n.d.). Boronic Acids & Derivatives.
- ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- National Institutes of Health. (n.d.). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.
- Journal of the American Chemical Society. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- MolecularCloud. (2025). A Comprehensive Overview of Boronic Acids & Derivatives.
- Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
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workup procedures for reactions involving 2,3-Dimethyl-2H-indazole-6-boronic acid
Technical Support Center: 2,3-Dimethyl-2H-indazole-6-boronic acid
Welcome to the technical support center for this compound (CAS: 1253912-00-3)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, field-proven protocols, and robust troubleshooting strategies for its application in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, stability, and properties of this compound.
Q1: How should I properly store and handle this boronic acid?
A: Proper storage is critical to maintain the reagent's integrity. Store this compound under the following conditions:
-
Temperature: 0-8 °C is recommended for long-term storage[3][4].
-
Atmosphere: Keep the container tightly sealed and dry. Boronic acids can react with atmospheric moisture.
-
Safety: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is classified as a skin and eye irritant and may cause respiratory irritation[3][4].
Q2: What are the main stability concerns with this reagent?
A: Like many boronic acids, especially heteroaromatic ones, there are two primary stability concerns:
-
Boroxine Formation: In anhydrous conditions or upon prolonged storage, three molecules of the boronic acid can undergo dehydration to form a stable, six-membered cyclic anhydride called a boroxine[5][6]. This process is reversible upon the addition of water[5][7]. While boroxines can sometimes be active in cross-coupling, their formation alters the reagent's molecular weight and stoichiometry, potentially leading to inconsistent results.
-
Protodeboronation: This is the most common decomposition pathway during a reaction, where the C–B bond is cleaved and replaced by a C–H bond[8]. This side reaction is often promoted by aqueous basic or acidic conditions, high temperatures, and prolonged reaction times[9][10][11]. For heteroaryl boronic acids, this can be a significant competing pathway that lowers the yield of the desired product[11][12].
Q3: The solid in the bottle doesn't look like a fine powder. Is it still usable?
A: It is likely that the material has partially converted to its boroxine trimer, which can alter its physical appearance. This does not necessarily mean the reagent is unusable. The boroxine can be converted back to the boronic acid in situ under many Suzuki-Miyaura reaction conditions that use aqueous bases. However, for reactions sensitive to precise stoichiometry or under anhydrous conditions, the presence of boroxine can be problematic. If in doubt, you can attempt to hydrolyze the boroxine back to the boronic acid by dissolving it in a suitable solvent (like THF or dioxane) with a small amount of water and stirring before use.
Q4: Can I use this reagent directly from the bottle?
A: For best results, it is advisable to assess the purity of the boronic acid before use, especially if the bottle is old or has been opened multiple times. You can check for degradation by ¹H NMR or LC-MS. If significant impurities or boroxine formation are detected, you may need to adjust the stoichiometry of your reaction or consider using a more stable derivative, such as its pinacol ester.
Section 2: Troubleshooting Guide for Suzuki-Miyaura Reactions
Low yields and complex product mixtures are common frustrations. This guide provides a systematic approach to troubleshooting reactions involving this compound.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Product Conversion | 1. Inactive Catalyst: The Pd(0) active species is sensitive to oxygen and can be easily oxidized and deactivated.[13] 2. Ineffective Base: The chosen base may not be strong enough, soluble enough, or may be of poor quality. 3. Reagent Degradation: The boronic acid may have undergone significant protodeboronation before coupling.[13] 4. Solvent Issues: Solvents were not properly degassed, or contain peroxides (especially ethereal solvents like THF/dioxane) which can oxidize both the catalyst and the boronic acid.[13][14] | 1. Catalyst: Use fresh catalyst. Ensure the reaction is set up under a robust inert atmosphere (N₂ or Ar). Degas all solvents and the final reaction mixture thoroughly by sparging with inert gas for 15-20 minutes.[10] 2. Base: Switch to a different base such as Cs₂CO₃ or K₃PO₄, which are often more effective.[10][15] Ensure the base is finely powdered and dry for better reproducibility.[13] 3. Reagent: Use fresh boronic acid. Consider converting a small amount to its more stable pinacol ester derivative for use in the reaction.[11][13] 4. Solvents: Use anhydrous, peroxide-free solvents. Degassing is non-negotiable for reproducible results. |
| Significant Protodeboronation Byproduct | 1. Reaction Conditions: High temperatures, extended reaction times, and the presence of water with a strong base accelerate the C-B bond cleavage.[10][16] 2. Electronic Nature: Heteroaryl boronic acids are particularly susceptible to this side reaction.[11][12] The Lewis basic nitrogen atoms in the indazole ring can play a role in this process. | 1. Minimize Water: If possible, switch to anhydrous conditions. Using a base like K₃PO₄ with minimal water can help. 2. Optimize Conditions: Reduce the reaction temperature and monitor the reaction closely to avoid unnecessarily long heating times. Microwave irradiation can often drive reactions to completion in minutes, minimizing the time for side reactions to occur.[10][16] 3. Use a Stable Derivative: The most robust solution is often to use a more stable boronic ester, such as an N-methyliminodiacetic acid (MIDA) boronate or a pinacol ester, which slowly releases the boronic acid under the reaction conditions (the "slow-release" strategy).[17][18] |
| Formation of Boronic Acid Homocoupling Product | 1. Presence of Oxygen: Oxygen can promote the formation of Pd(II) species that catalyze the homocoupling of two boronic acid molecules.[11] 2. Catalyst Choice: Some palladium sources or ligands may favor this pathway. | 1. Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure the reaction mixture is thoroughly purged with an inert gas before and after adding the catalyst.[11] 2. Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can be beneficial, but avoid large excesses which can favor side reactions.[10] |
| Difficult Purification / Streaking on TLC | 1. Boronic Acid Impurities: Residual boronic acid and its byproducts (like boroxine) are polar and acidic, causing them to streak on silica gel chromatography.[19] 2. Palladium Residues: The palladium catalyst can remain in the crude product, causing discoloration and complicating purification. | 1. Aqueous Workup: Perform a liquid-liquid extraction. After diluting with an organic solvent (e.g., EtOAc), wash the organic layer with 1M NaOH or Na₂CO₃ solution to remove the acidic boronic acid. Follow with a water and brine wash.[10][20] 2. Filtration: Filter the crude product through a small plug of Celite® or silica gel before concentrating to remove baseline impurities and some palladium residues.[21] 3. Chromatography: If streaking persists, try adding 1% acetic acid to the eluent system to protonate basic impurities or 1% triethylamine to deprotonate acidic impurities, though the basic wash is generally more effective for removing boronic acid. |
Section 3: Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific substrates.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for microwave-assisted couplings and is suitable for rapid reaction screening and synthesis.[10]
-
Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).
-
Solvent and Base Addition: Add 1,4-dioxane (3.5 mL) and a 2M aqueous solution of Na₂CO₃ (1.0 mL) to the vial.
-
Degassing: Seal the vial with a crimp cap. Purge the vial with argon or nitrogen for 10-15 minutes by bubbling the gas through the mixture via a needle.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at 120 °C for 30 minutes. Reaction progress can be monitored by TLC or LC-MS.
-
Workup: Proceed to Protocol 2 for workup and purification.
Protocol 2: Standard Aqueous Workup and Purification
This procedure is designed to effectively remove common impurities associated with Suzuki-Miyaura reactions.
-
Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (25 mL).
-
Extraction: Transfer the mixture to a separatory funnel.
-
Wash with 1M aqueous NaOH (2 x 15 mL) to remove unreacted boronic acid.
-
Wash with water (1 x 15 mL).
-
Wash with saturated aqueous NaCl (brine) (1 x 15 mL) to aid in breaking up emulsions and removing water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Section 4: Key Mechanistic Insights & Visualizations
Understanding the underlying chemical processes is key to troubleshooting.
Boroxine Formation Equilibrium
Boronic acids exist in equilibrium with their cyclic trimers (boroxines) in a dehydration-condensation reaction. This equilibrium can impact reaction stoichiometry if not accounted for.[5][7]
Caption: Reversible equilibrium between boronic acid and its boroxine trimer.
Note: The DOT script above is a template. A graphical representation would show three molecules of the boronic acid condensing into a six-membered B-O-B-O-B-O ring, releasing three water molecules.
Troubleshooting Workflow for Low-Yield Reactions
A logical workflow can save significant time and resources when a reaction fails. This diagram outlines a systematic approach to diagnosing issues.
Caption: A logical workflow for initial troubleshooting of a low-yield Suzuki coupling reaction.
Section 5: References
-
Al-Zoubi, R. M., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]
-
ResearchGate. (n.d.). Table showing protodeboronation of arylboronic acids. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH National Library of Medicine. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
-
Advion. (n.d.). Suzuki Reaction Monitoring. [Link]
-
ResearchGate. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Hein, J. E. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Ishihara, K. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Semantic Scholar. (n.d.). Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Oakwood Chemical. (n.d.). (2, 3-dimethyl-2H-indazol-6-yl)boronic acid, min 97%, 500 mg. [Link]
-
Ishihara, K. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Heterocycles, 87(5), 995. [Link]
-
Denmark, S. E., & Smith, R. C. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. NIH National Library of Medicine. [Link]
-
Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. NIH National Library of Medicine. [Link]
-
ResearchGate. (n.d.). The Slow-Release Strategy in Suzuki-Miyaura Coupling. [Link]
-
Fisher Scientific. (2023). Safety Data Sheet - Boric acid. [Link]
-
Knapp, D. M., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. parchem.com [parchem.com]
- 3. Boronic acid, B-(2,3-dimethyl-2H-indazol-6-yl)- | 1253912-00-3 [amp.chemicalbook.com]
- 4. 2-甲基-2H-吲唑-6-硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. reddit.com [reddit.com]
- 20. reddit.com [reddit.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Characterizing 2,3-Dimethyl-2H-indazole-6-boronic acid
Introduction
Welcome to the technical support guide for the analytical characterization of 2,3-Dimethyl-2H-indazole-6-boronic acid (Molecular Formula: C₉H₁₁BN₂O₂; Molecular Weight: 190.01 g/mol )[1][2]. This molecule is a valuable building block in medicinal chemistry and drug development, often utilized in Suzuki-Miyaura cross-coupling reactions. However, like many arylboronic acids, its characterization is not always straightforward. Researchers frequently encounter challenges related to its stability, purity assessment, and spectral interpretation.
This guide is designed for researchers, chemists, and quality control analysts. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you navigate the common analytical hurdles. Our goal is to equip you with the expertise to generate accurate, reproducible, and reliable data for this important reagent.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Issues
Question: Why do my reverse-phase HPLC results for this compound show multiple peaks, or a single broad, tailing peak, even for a sample I believe to be pure?
Answer: This is the most common analytical challenge and is almost always due to the equilibrium between the boronic acid and its anhydrous trimer, the boroxine.[3][4] In solution, and particularly in the solid state, three molecules of the boronic acid can dehydrate to form a stable six-membered ring called a boroxine.[5][6]
dot graph HPLC_Troubleshooting { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot Caption: Workflow for troubleshooting HPLC analysis of boronic acids.
Causality & Solution:
The boronic acid and boroxine have different polarities and chromatographic behaviors. What you observe as multiple or broad peaks is often the on-column interconversion between these two forms.
-
Mobile Phase Modification: The equilibrium is sensitive to pH and solvent.
-
Acidify the Mobile Phase: Adding a small amount of a weak acid like 0.1% formic acid or acetic acid to your aqueous and organic mobile phases can help suppress the ionization of the boronic acid and often pushes the equilibrium towards the monomeric acid form, resulting in a sharper, more consistent peak.
-
Use a Buffer: A mobile phase containing 10 mM ammonium acetate can be effective in stabilizing the analyte and improving peak shape.[7][8]
-
-
Stationary Phase Interaction: Standard C18 columns can have active silanol sites that interact with the boronic acid moiety, causing peak tailing.
-
Low-Activity Columns: Use end-capped C18 columns or those with low silanol activity. Waters ACQUITY Premier BEH C18 or XBridge Premier columns are designed to minimize these interactions.[9]
-
Alternative Phases: Sometimes a phenyl or C8 stationary phase can provide better results by offering different selectivity.
-
-
Temperature Control: The dehydration reaction is temperature-dependent. Maintaining a consistent and slightly elevated column temperature (e.g., 35 °C) can sometimes improve peak shape and reproducibility.
-
High-Speed Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC) methods with very short run times (< 2 minutes) can sometimes "outrun" the on-column equilibrium, providing a more accurate snapshot of the sample's state.[7][8]
Mass Spectrometry (MS) Interpretation
Question: My mass spectrum is confusing. I see multiple ions, including some at a very high m/z, that don't match the molecular weight of this compound (MW: 190.01). What am I seeing?
Answer: This is another consequence of boronic acid chemistry. The ions you are observing are likely the boroxine, along with various adducts and dehydration products. It is crucial to anticipate these species to correctly interpret the spectrum.
Expected Ions in Mass Spectrometry:
| Species | Formula | Mass (Da) | Expected m/z [M-H]⁻ | Expected m/z [M+H]⁺ | Notes |
| Monomer | C₉H₁₁BN₂O₂ | 190.01 | 189.00 | 191.02 | The target molecule. |
| Dehydrated Monomer | C₉H₉BN₂O | 172.00 | 170.99 | 173.01 | [M-H₂O+H]⁺ or [M-H₂O-H]⁻ |
| Boroxine (Trimer) | C₂₇H₂₇B₃N₆O₃ | 516.02 | 515.01 | 517.03 | [3M-3H₂O+H]⁺ or [3M-3H₂O-H]⁻ |
| Methanol Adduct | C₁₀H₁₅BN₂O₃ | 222.04 | 221.03 | 223.05 | If methanol is in the mobile phase. |
| Acetate Adduct | C₁₁H₁₄BN₂O₄ | 249.02 | 248.01 | - | Common in buffered mobile phases. |
Causality & Solution:
-
Ionization Technique: Electrospray ionization (ESI) is common. Negative ion mode (ESI-) is often preferred for boronic acids as it readily forms the [M-H]⁻ ion.[7]
-
Source Conditions: High temperatures in the MS source can promote dehydration and boroxine formation.[5] Use the lowest source temperature that still provides good sensitivity.
-
Mobile Phase Adducts: The boronic acid can form adducts with mobile phase components (acetonitrile, methanol, acetate, formate). This is normal. Look for mass differences corresponding to these common solvents and additives.
-
Derivatization (For GC-MS): If using Gas Chromatography, derivatization is necessary. Converting the boronic acid to a more volatile and stable pinacol ester is a common strategy.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: The peaks in my ¹H NMR spectrum, especially in the aromatic region, are broad. How can I obtain a sharp, high-quality spectrum for structure confirmation?
Answer: Broadening in the NMR spectrum of boronic acids is common and can be attributed to two main factors: the boronic acid/boroxine equilibrium and quadrupolar relaxation effects from the boron atom.
Causality & Solution:
-
Equilibrium Effects: If both the boronic acid and the boroxine are present in the NMR tube in significant quantities, you may be observing an exchange process that is intermediate on the NMR timescale, leading to broad peaks.
-
Choice of Solvent: Use a hydrogen-bond accepting solvent like DMSO-d₆. This solvent can effectively complex with the boronic acid, disrupting the boroxine equilibrium and favoring the monomeric form.[3]
-
Adding D₂O: Adding a single drop of D₂O to your NMR sample in DMSO-d₆ will exchange the acidic B(OH)₂ protons for deuterium. This can simplify the spectrum and sometimes sharpen neighboring signals.
-
-
Quadrupolar Boron Nucleus: Boron has two NMR-active isotopes, ¹¹B (I=3/2) and ¹⁰B (I=3), both of which are quadrupolar. The ¹¹B nucleus, being more abundant (80.1%), can cause broadening of adjacent proton signals through quadrupolar relaxation.[11]
-
Acquire a ¹¹B NMR Spectrum: The most direct way to characterize the boron environment is to acquire a ¹¹B NMR spectrum. The sp²-hybridized boronic acid will have a chemical shift around δ 28-30 ppm, while an sp³-hybridized boronate ester or adduct will appear further upfield (δ 5-15 ppm).[11][12][13] This provides definitive evidence for the presence and state of the boronic acid group.
-
Water Content and Stability
Question: My Karl Fischer titration results for water content are variable and often higher than expected. Is this compound hygroscopic?
Answer: Yes, boronic acids as a class are known to be hygroscopic and can absorb atmospheric moisture. Furthermore, the boronic acid itself can interfere with certain types of Karl Fischer reagents.
Causality & Solution:
-
Hygroscopicity: The compound readily absorbs water from the air.
-
Handling: Always handle the solid material in a glove box or a low-humidity environment. Prepare samples for titration quickly.
-
Storage: Store the compound tightly sealed in a desiccator at 2-8°C.
-
-
Karl Fischer Titration Method: Boric acid is known to interfere with standard KF titrations that use methanol, as it can form esters and release water, leading to falsely high readings.[14]
-
Use Methanol-Free Reagents: Employ commercially available methanol-free Karl Fischer reagents designed for ketones and aldehydes, as these are also suitable for avoiding esterification with boronic acids.
-
Buffering: The KF reaction is pH-sensitive. The acidic nature of the analyte requires buffering the KF solution to maintain an optimal pH range of 5-7.5 for an accurate endpoint.[15][16] Adding imidazole or a specialized buffer for acids is recommended.[15]
-
KF Oven: For solid samples, using a Karl Fischer oven is the most reliable method. The sample is heated in a sealed vial, and the evolved water is carried by a dry inert gas into the titration cell. This completely avoids side reactions between the compound and the KF reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is a boroxine and how does it form? A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, with an organic substituent on each boron atom (formula: (RBO)₃). It is the cyclic anhydride of the corresponding boronic acid, formed by the intermolecular dehydration of three boronic acid molecules. This is a reversible equilibrium process.[3][17]
dot graph Boroxine_Equilibrium { layout=dot; rankdir="LR"; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: Equilibrium between boronic acid and its boroxine trimer.
Q2: What are the ideal storage conditions for this compound? To minimize degradation (protodeboronation) and water uptake, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated at 2-8°C. A desiccator should be used to maintain a low-humidity environment.
Q3: Can I analyze this compound by Gas Chromatography (GC)? Direct analysis by GC is not feasible due to the low volatility and thermal instability of the boronic acid. It will dehydrate to the boroxine in a hot GC inlet. For GC analysis, the compound must first be derivatized to a more volatile and stable form, such as its pinacol ester.[10]
Q4: What is protodeboronation and how can I prevent it? Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[18][19] This is an undesired side reaction that can occur under acidic, basic, or even metal-catalyzed conditions, leading to the formation of 2,3-dimethyl-2H-indazole as an impurity.[20][21][22] To minimize this, avoid prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures. Use well-defined and optimized reaction conditions when using it in synthesis.
Experimental Protocols
Protocol 1: HPLC-UV/MS Analysis
This method is optimized to provide a sharp, single peak for the boronic acid.
-
Instrumentation: UPLC/HPLC system with PDA/UV detector and a single quadrupole or triple quadrupole mass spectrometer.
-
Column: Waters ACQUITY Premier BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) Flow (mL/min) %A %B 0.0 0.5 95 5 2.5 0.5 5 95 3.0 0.5 5 95 3.1 0.5 95 5 | 4.0 | 0.5 | 95 | 5 |
-
Column Temperature: 35 °C.
-
Injection Volume: 1-5 µL.
-
UV Detection: 254 nm.
-
MS Settings (ESI+):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 20 V
-
Source Temp: 120 °C
-
Desolvation Temp: 350 °C
-
Scan Range: m/z 100-600
-
Protocol 2: ¹¹B NMR Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the compound in 0.7 mL of DMSO-d₆.
-
Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Parameters:
-
Nucleus: ¹¹B
-
Frequency: ~128 MHz (for a 400 MHz ¹H instrument)
-
Acquisition Time: ~0.1 s
-
Relaxation Delay: 1 s
-
Number of Scans: 1024 (or as needed for good S/N)
-
Spectral Width: ~200 ppm (centered around 0 ppm)
-
Reference: Set external reference of BF₃•OEt₂ to 0 ppm.
-
Protocol 3: Karl Fischer Titration (Coulometric with Oven)
-
Instrumentation: Coulometric Karl Fischer titrator with a sample oven.
-
Reagents: Methanol-free Karl Fischer anolyte and catholyte suitable for ketones.
-
Sample Preparation: Accurately weigh ~20-50 mg of the sample into a clean, dry KF oven vial. Crimp the vial immediately.
-
Oven Temperature: 120 °C.
-
Carrier Gas: Dry Nitrogen or Air at a flow rate of 60-80 mL/min.
-
Procedure:
-
Allow the titration cell to drift to a stable, low background level.
-
Run a blank determination with an empty, sealed vial to determine the system's background moisture.
-
Introduce the sample vial into the oven.
-
Start the titration and allow it to run to completion until the endpoint is reached and sustained.
-
The instrument software will calculate the water content based on the integrated current and the sample weight.
-
References
- Hall, D. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Voinov, M. A., & Gracz, H. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry.
- Organic Chemistry Portal. (n.d.).
- Melvin, J. A., et al. (2022). Protodeboronation of (Hetero)
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013).
- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Waters Corporation. (n.d.). High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.
- Williams, J. P., et al. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.
- Smith, A. M., et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society.
- Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). ¹¹B NMR spectra of (a) boronic acid 1a, with TBAF, and...
- Luliński, S. (n.d.).
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- Valenzuela, S. A., et al. (2022).
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- ResearchGate. (n.d.). Equilibrium between boronic acid and its anhydride (boroxine).
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- Chromatography Forum. (2018). Analysis of Boronic Acid and Identified Boranes.
- Sigma-Aldrich. (n.d.). 2-Methyl-2H-indazole-6-boronic acid. Sigma-Aldrich.
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Marinenko, G., & Taylor, J. K. (1966). High-precision coulometric titrations of boric acid. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry.
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- Der Pharma Chemica. (2023). Synthesis, characterization and biological evaluation of Schiff's bases containing indazole moiety. Der Pharma Chemica.
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Technical Support Center: Strategies to Improve the Atom Economy of Reactions
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you enhance the atom economy of your chemical reactions. By implementing these strategies, you can contribute to more sustainable, cost-effective, and efficient chemical synthesis.[1][2]
Atom economy, a core principle of green chemistry, measures the efficiency of a reaction by quantifying the proportion of reactant atoms that are incorporated into the desired product.[1][3][4] A high atom economy signifies minimal waste generation at the molecular level.[5][6] This is distinct from reaction yield, as a reaction can have a high yield but a low atom economy if it produces a significant amount of byproducts.[5][7] In the pharmaceutical industry, where complex multi-step syntheses are common, optimizing for atom economy is crucial for reducing waste, cutting costs, and developing more sustainable manufacturing processes.[1][8][9]
Frequently Asked Questions (FAQs)
Q1: What is atom economy and why is it a critical metric in chemical synthesis?
A1: Atom economy is a concept developed by Barry Trost that assesses the efficiency of a chemical transformation by calculating the percentage of atoms from the reactants that are incorporated into the final desired product.[4][7][10] It is calculated using the following formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 [1][5]
This metric is a fundamental pillar of green chemistry.[3][11][12] Prioritizing reactions with high atom economy helps to minimize the generation of hazardous substances, conserve resources, and improve the overall sustainability of chemical manufacturing.[1] In industrial applications, especially in drug development, high atom economy translates to reduced costs for raw materials and waste management, leading to more eco-friendly and economically viable processes.[1][9]
Q2: Which types of reactions are inherently more atom-economical?
A2: Certain classes of reactions are intrinsically more atom-economical due to their mechanistic nature. These include:
-
Addition Reactions: These reactions, such as the Diels-Alder reaction, combine two or more reactants to form a single product, ideally incorporating all atoms and achieving 100% atom economy.[5][13][14]
-
Rearrangement Reactions: Intramolecular rearrangements are perfectly atom-economical as they only reconfigure the existing atoms within a molecule without the loss of any atoms.[15]
-
Catalytic Hydrogenation: This process is a highly efficient method for reduction, often approaching ideal atom economy.[7][14]
In contrast, substitution and elimination reactions tend to have lower atom economies because they inherently generate byproducts.[5][15]
Q3: How does the choice of reagents impact atom economy?
A3: The selection of reagents is a critical factor. Using stoichiometric reagents, especially those with high molecular weights that are not incorporated into the final product, significantly lowers the atom economy.[7] For example, the Wittig reaction, while high-yielding, suffers from poor atom economy due to the formation of a stoichiometric amount of triphenylphosphine oxide byproduct.[7] Whenever possible, opt for catalytic reagents over stoichiometric ones.[3][5] Catalysts are not consumed in the reaction and can be used in small amounts, thus not negatively impacting the atom economy calculation.[16]
Q4: Can improving reaction yield also improve atom economy?
A4: Not necessarily. While both are important measures of reaction efficiency, they are distinct concepts.[5] Reaction yield measures the amount of product obtained relative to the theoretical maximum, while atom economy focuses on the efficiency of atom incorporation.[1][5] A reaction can proceed with a 100% yield but still have a low atom economy if it generates a large quantity of byproducts.[7] However, optimizing a reaction to minimize side reactions can improve both yield and the overall efficiency of the process.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides actionable solutions to improve the atom economy of your reactions.
Issue 1: My reaction has a high yield but a low calculated atom economy.
Root Cause Analysis: This common scenario indicates that your synthetic route inherently produces a significant amount of byproducts, even if the main reaction is efficient. This is often the case with substitution, elimination, and condensation reactions that generate stoichiometric waste.[5][15]
Troubleshooting Steps & Solutions:
-
Re-evaluate the Reaction Type:
-
Question: Can the target molecule be synthesized via a more atom-economical pathway?
-
Solution: Explore alternative synthetic strategies that favor addition or rearrangement reactions. For instance, instead of a substitution reaction that produces a salt byproduct, consider a direct addition pathway if a suitable precursor is available.[5]
-
-
Employ Catalytic Methods:
-
Question: Am I using stoichiometric reagents where a catalytic alternative exists?
-
Solution: Replace stoichiometric reagents with catalytic ones.[3][5] For example, instead of a stoichiometric metal hydride reduction, consider catalytic hydrogenation.[7] Catalysts can enable alternative, more atom-economical reaction pathways and can often be recycled.[5][17]
Fig 1. Comparison of stoichiometric and catalytic reactions. -
-
Investigate Multi-component Reactions (MCRs):
-
Question: Can multiple starting materials be combined in a single, atom-economical step?
-
Solution: MCRs, where three or more reactants combine in a single pot to form a product that incorporates significant portions of all reactants, are inherently more atom-economical.[5] They also reduce the number of synthetic steps and associated waste.[18]
-
Issue 2: The use of protecting groups is significantly reducing my overall atom economy.
Root Cause Analysis: Protecting groups add mass to the reactants that is ultimately removed, generating waste and adding steps to the synthesis, thereby lowering the overall atom economy.[3][10]
Troubleshooting Steps & Solutions:
-
Chemoselective Reagents and Catalysts:
-
Question: Can I use a reagent or catalyst that selectively reacts with one functional group in the presence of others?
-
Solution: Employ chemoselective catalysts or reagents that obviate the need for protecting groups.[10] For example, certain enzymes can react with high specificity at a single site on a complex molecule.[10][19]
-
-
One-Pot Syntheses:
-
Question: Can I perform sequential reactions in the same vessel without isolating intermediates?
-
Solution: Designing a one-pot synthesis can minimize the need for protecting groups by carefully controlling reaction conditions and the order of reagent addition. This also reduces solvent waste and improves overall process efficiency.
Fig 2. Comparison of synthetic routes with and without protecting groups. -
Issue 3: My process generates a large amount of solvent and separation-related waste.
Root Cause Analysis: While not directly part of the atom economy calculation, the use of auxiliary substances like solvents and separation agents significantly contributes to the overall process mass intensity (PMI) and environmental impact.[3][20]
Troubleshooting Steps & Solutions:
-
Solvent Selection and Reduction:
-
Question: Can this reaction be run in a greener solvent or with a reduced solvent volume?
-
Solution: Whenever possible, use safer solvents like water or renewable-based solvents.[21] Explore running reactions at higher concentrations or in solvent-free conditions.
-
-
Process Intensification:
-
Question: Can I combine multiple steps or use flow chemistry to reduce waste?
-
Solution: Tandem or cascade reactions, where multiple transformations occur in a single pot, can significantly reduce waste from intermediate workups and purifications.[1] Flow chemistry offers precise control over reaction parameters, often leading to higher yields and selectivity, which can minimize the need for extensive purification.[21]
-
Experimental Protocols
Protocol 1: Calculating Atom Economy
This protocol outlines the steps to calculate the atom economy of a given reaction.
Materials:
-
Balanced chemical equation for the reaction.
-
Molecular weights of all reactants and the desired product.
Procedure:
-
Identify all reactants involved in the balanced chemical equation.
-
Determine the molecular weight of each reactant.
-
Sum the molecular weights of all reactants.
-
Identify the desired product(s).
-
Determine the molecular weight of the desired product.
-
Apply the atom economy formula:
-
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
-
Example: Synthesis of Ibuprofen (Hoechst Celanese Process)
The final acylation step in the more atom-economical synthesis of ibuprofen is a good example.[15]
| Reactant | Molecular Weight ( g/mol ) |
| p-isobutylacetophenone | 176.25 |
| Carbon Monoxide | 28.01 |
| Water | 18.02 |
| Total Reactants | 222.28 |
| Desired Product | |
| Ibuprofen | 206.29 |
Calculation: Atom Economy (%) = (206.29 / 222.28) x 100 = 92.8%
This demonstrates a significant improvement over older synthetic routes.[22]
Protocol 2: Aza-Michael Addition - An Atom-Economical C-N Bond Formation
This protocol describes a highly atom-economical addition reaction.
Materials:
-
Piperazine (1.0 equiv.)
-
Methyl acrylate (1.0 equiv.)
-
Methanol (as solvent)
Procedure:
-
Dissolve piperazine in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add methyl acrylate dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting materials.
-
Once the reaction is complete, remove the solvent under reduced pressure. The product is often pure enough for subsequent steps without further purification.
This reaction is highly atom-economical as all atoms of the reactants are incorporated into the product.[23]
References
- American Chemical Society. (n.d.). 12 Principles of Green Chemistry.
- Atom Economy Principles. (2025, November 27). Sustainability Directory.
- Patsnap. (2025, July 3). What Is Atom Economy? Measuring Reaction Efficiency.
- SK pharmteco. (n.d.). The Principles of Green Chemistry - Atom Economy.
- U.S. Environmental Protection Agency. (2025, February 4). Basics of Green Chemistry.
- The Essential Chemical Industry. (n.d.). Green chemistry.
- American Chemical Society. (n.d.). 12 Principles of Green Chemistry.
- MDPI. (n.d.). Green Chemistry in Pharmaceutical Drug Development: A Comprehensive Review.
- TutorChase. (n.d.). How do you design a reaction with high atom economy?.
- Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups.
- Green Chemistry. (2024, December 24). Principles of green chemistry: Advancing pharma sustainability.
- DrugPatentWatch. (2025, July 30). The Role of Green Chemistry in Generic Drug Development: A Sustainable Approach to Medicine.
- Green Chemistry Centre of Excellence. (n.d.). green chemistry – the atom economy.
- Study Mind. (n.d.). Atom Economy (GCSE Chemistry).
- Journal of Chemical and Pharmaceutical Research. (2025). Atom Economy Green Synthesis in Organic Chemistry.
- Study.com. (n.d.). Video: Atom Economy | Formula & Examples.
- ChemBAM. (n.d.). Designing Sustainable Synthesis.
- Longdom Publishing. (n.d.). An Overview on Sustainable Strategies of Green Synthesis.
- Chemistry World. (2023, June 12). A three step strategy to make your research more sustainable.
- Wikipedia. (n.d.). Atom economy.
- Education Scotland. (n.d.). Higher Chemistry Principles to Production Unit Additional notes for teachers: Percentage yield and atom economy.
- Revision Science. (n.d.). Atom Economy: Definition, Formula & Examples (GCSE).
- PubMed Central. (n.d.). Framework towards more Sustainable Chemical Synthesis Design – A Case Study of Organophosphates.
- Prime Scholars. (n.d.). Sustainable Approaches in Chemical Synthesis for Environmental Protection.
- Chemistry Stack Exchange. (2015, June 1). Does a catalyst increase atom economy?.
- YouTube. (2025, April 23). Can One Atom Outperform a Billion: The Future of Catalysis.
- Monash University. (n.d.). Efficiency of organic reaction pathways.
- American Chemical Society. (n.d.). Cleaning Up With Atom Economy.
Sources
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Validation & Comparative
Validating 2,3-Dimethyl-2H-indazole-6-boronic acid in Biological Assays: A Comparative Guide for Kinase Inhibitor Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is a critical step in the journey of discovering novel therapeutics. This guide provides an in-depth technical comparison and validation framework for 2,3-Dimethyl-2H-indazole-6-boronic acid, a versatile intermediate for the synthesis of potent kinase inhibitors. We will explore the rationale behind its use, compare its derivatized performance in a representative biological assay, and provide the experimental protocols necessary for its validation.
The Indazole Scaffold: A Privileged Structure in Kinase Inhibition
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Its bicyclic structure and hydrogen bonding capabilities allow it to effectively mimic the adenine region of ATP, enabling competitive binding to the kinase hinge region. A prime example of the successful application of the indazole scaffold is Pazopanib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[2] The core of Pazopanib features a 2,3-dimethyl-2H-indazole moiety, highlighting the significance of this specific isomeric and methylation pattern for potent kinase inhibition.[2][3]
The subject of this guide, this compound, serves as a crucial starting material for elaborating on this validated pharmacophore. The boronic acid group is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, allowing for the systematic introduction of a wide range of substituents at the 6-position to explore the structure-activity relationship (SAR) and optimize for potency and selectivity against a target kinase.[4]
Strategic Synthesis of Indazole-Based Kinase Inhibitors
The primary utility of this compound is as a precursor for generating a library of diverse compounds for biological screening. The general workflow for synthesizing and validating these derivatives is outlined below.
Synthetic Workflow for Compound C.
Step-by-Step Protocol:
-
To a microwave vial, add this compound (1.0 eq), 1-bromo-4-chlorobenzene (1.1 eq), and Pd(PPh3)4 (0.05 eq).
-
Add a 2M aqueous solution of Na2CO3 (3.0 eq).
-
Add dioxane to the vial until the reactants are fully dissolved.
-
Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Characterize the final compound by 1H NMR, 13C NMR, and LC-MS to confirm its identity and purity.
In-vitro VEGFR-2 Kinase Inhibition Assay
This protocol outlines a common method for determining the IC50 value of a test compound against a target kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Step-by-Step Protocol:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer containing the VEGFR-2 enzyme.
-
Add 1 µL of the diluted test compound or DMSO (for control wells).
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Conclusion and Future Directions
This compound is a high-value chemical intermediate for the synthesis of novel kinase inhibitors. Its utility is grounded in the proven success of the 2,3-dimethyl-2H-indazole scaffold in clinically approved drugs like Pazopanib. While direct biological data for the boronic acid itself is not the primary focus, its validation is achieved through the successful synthesis and biological evaluation of its derivatives.
The comparative data, although hypothetical, demonstrates a clear path for researchers to establish a robust SAR for their target of interest. By systematically modifying the 6-position of the indazole ring, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of their lead compounds. The provided protocols offer a solid foundation for initiating such a drug discovery program. Future work should focus on expanding the library of derivatives and screening them against a panel of kinases to assess selectivity and identify potential off-target effects.
References
- Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl) methylamino]-2-pyrimidinyl] amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry, 51(15), 4632–4640. [Link]
- Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15937-15946. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Aman, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Journal of Molecular Structure, 1239, 130519. [Link]
- Google Patents. (2014).
- Exploring 2,3-Dimethyl-6-Nitro-2H-Indazole: A Key Pharmaceutical Intermediate. (n.d.).
- Birmajer, A., et al. (2014). Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(11), 2489-2493. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2947. [Link]
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- 3. innospk.com [innospk.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling of 2,3-Dimethyl-2H-indazole-6-boronic acid
Introduction: The Significance of the Indazole Moiety and the Challenge of C-C Bond Formation
For researchers, synthetic chemists, and professionals in drug development, the indazole scaffold is a privileged structure due to its prevalence in a wide array of pharmacologically active compounds.[1] Molecules incorporating the indazole nucleus have demonstrated a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The targeted synthesis of complex indazole-containing molecules often hinges on the strategic formation of carbon-carbon bonds, for which the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[2][3] This reaction's mild conditions, broad functional group tolerance, and the stability of the requisite boronic acids have cemented its status as a cornerstone of modern organic synthesis.[2][3]
This guide provides an in-depth comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura cross-coupling of a key building block: 2,3-Dimethyl-2H-indazole-6-boronic acid. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and purity. Nitrogen-containing heterocycles, such as indazoles, can present unique challenges in palladium-catalyzed reactions, primarily through coordination to the metal center, which can lead to catalyst inhibition or deactivation.[4] Therefore, a careful selection of the palladium source and its associated ligands is critical for a successful and scalable synthesis.
This document will delve into the performance of several classes of palladium catalysts, from the classical tetrakis(triphenylphosphine)palladium(0) to more advanced systems employing bulky phosphine ligands and N-heterocyclic carbenes (NHCs). We will explore the mechanistic rationale behind catalyst selection and provide detailed, field-tested experimental protocols to empower you to select the optimal catalytic system for your synthetic campaign.
Synthesis of this compound: A Prerequisite for Cross-Coupling
The journey to the desired cross-coupled product begins with the synthesis of the boronic acid itself. A robust and scalable synthesis of this compound can be achieved in a three-step sequence starting from the commercially available 3-methyl-6-nitro-1H-indazole.
Step 1: N-methylation to 2,3-dimethyl-6-nitro-2H-indazole
The synthesis commences with the selective N-methylation of 3-methyl-6-nitro-1H-indazole. Using dimethyl carbonate as a methylating agent in the presence of a base like triethylenediamine (DABCO) in DMF provides the desired 2,3-dimethyl-6-nitro-2H-indazole in good yield.[5]
Step 2: Reduction to 2,3-Dimethyl-2H-indazol-6-amine
The nitro group is then reduced to the corresponding amine. A common and effective method involves the use of tin(II) chloride in the presence of concentrated hydrochloric acid at a controlled temperature.[6] This yields 2,3-Dimethyl-2H-indazol-6-amine, the direct precursor to the boronic acid.
Step 3: Sandmeyer-type reaction followed by Miyaura Borylation
The transformation of the amine to the boronic acid can be accomplished via a Sandmeyer-type reaction to install a halide, followed by a palladium-catalyzed Miyaura borylation. While a direct diazotization-borylation is possible, the two-step sequence often provides higher yields and purity. For the purpose of this guide, we will assume the successful synthesis of the corresponding 6-bromo-2,3-dimethyl-2H-indazole. The subsequent Miyaura borylation with bis(pinacolato)diboron in the presence of a suitable palladium catalyst and base affords the desired this compound pinacol ester, which can be hydrolyzed to the free boronic acid if required.[7]
Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling
The choice of the palladium catalyst system is critical for achieving high yields and efficient conversion in the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Below, we compare the performance of several common and advanced palladium catalyst systems.
Catalyst Performance Overview
| Catalyst System | Ligand Type | Key Advantages | Typical Conditions | Representative Yield |
| Pd(PPh₃)₄ | Monodentate Phosphine | Commercially available, cost-effective, suitable for simple couplings.[8][9] | K₂CO₃, Toluene/H₂O or DME/H₂O, 85-100 °C.[9] | Moderate to Good |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | High stability, effective for a broad range of substrates, including heteroaryl couplings.[10] | K₂CO₃, DME, 80 °C.[10][11] | Good to Excellent |
| Pd₂(dba)₃ / SPhos | Buchwald Ligand | High activity for challenging substrates, including sterically hindered and electron-rich partners, often at lower temperatures.[4][12] | K₃PO₄, Dioxane/H₂O, 60-100 °C.[4] | Excellent |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Air and moisture stable, highly reactive for a wide array of substrates, including amides and esters.[13][14] | K₂CO₃, THF, 60 °C.[13] | Excellent |
Note: The representative yields are based on literature reports for Suzuki-Miyaura couplings of structurally similar indazole and other N-heterocyclic boronic acids and may vary depending on the specific coupling partners and reaction conditions.
In-Depth Look at Catalyst Systems and Mechanistic Considerations
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: The Workhorse Catalyst
Causality of Choice: Pd(PPh₃)₄ is often the first choice for initial screening due to its commercial availability, relatively low cost, and ease of handling.[8][9] The four triphenylphosphine ligands stabilize the Pd(0) center, and in solution, ligand dissociation generates the catalytically active, coordinatively unsaturated species.
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species.[15] This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[15] For N-heterocyclic substrates, a potential side reaction is the coordination of the nitrogen lone pair to the palladium center, which can hinder the catalytic cycle. The relatively labile nature of the PPh₃ ligands can sometimes be advantageous in mitigating this inhibition.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]: The Robust and Versatile Catalyst
Causality of Choice: Pd(dppf)Cl₂ is a pre-catalyst that is readily reduced in situ to the active Pd(0) species. The dppf ligand is a chelating phosphine with a large bite angle, which promotes reductive elimination and can prevent the formation of palladium black.[10] Its robustness makes it suitable for a wide range of substrates, including those with heteroatoms.[10][11]
Mechanistic Insight: The ferrocene backbone of the dppf ligand provides a unique electronic and steric environment that enhances the stability of the palladium catalyst. This increased stability is particularly beneficial when coupling nitrogen-containing heterocycles, as it can reduce catalyst deactivation pathways.
Buchwald Ligand Systems (e.g., SPhos): For Challenging Couplings
Causality of Choice: The development of bulky, electron-rich biarylphosphine ligands, such as SPhos, by the Buchwald group revolutionized Suzuki-Miyaura couplings, especially for challenging substrates like aryl chlorides and sterically hindered partners.[4][12] These ligands accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.
Mechanistic Insight: The steric bulk of ligands like SPhos creates a coordinatively unsaturated palladium center that is highly reactive towards oxidative addition. The electron-rich nature of the ligand facilitates this step and also promotes the final reductive elimination. This high activity often allows for reactions to be performed at lower temperatures and with lower catalyst loadings.[12]
PEPPSI™ Catalysts (e.g., Pd-PEPPSI-IPr): The Next Generation of NHC Pre-catalysts
Causality of Choice: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are highly active and user-friendly pre-catalysts.[13][14] They are typically air- and moisture-stable, making them easy to handle.[13] The N-heterocyclic carbene (NHC) ligand forms a very strong bond with the palladium center, leading to highly stable and efficient catalysts.
Mechanistic Insight: The strong σ-donating ability of the NHC ligand creates a highly electron-rich palladium center, which promotes the oxidative addition step. The pyridine "throw-away" ligand is readily displaced to generate the active catalytic species. The robustness of the Pd-NHC bond often translates to higher turnover numbers and a broader substrate scope, including traditionally difficult substrates like amides and esters.[13][16]
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar is added the aryl halide (1.0 mmol, 1.0 equiv.), this compound (or its pinacol ester) (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.). The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times.
Catalyst Addition: The palladium pre-catalyst and any additional ligand are added under a positive flow of inert gas.
Solvent Addition and Reaction: The appropriate degassed solvent is added via syringe. The reaction mixture is then stirred at the specified temperature for the indicated time.
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an appropriate organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Representative Protocol using Pd(dppf)Cl₂
Following the general procedure, a mixture of 6-bromo-2,3-dimethyl-2H-indazole (1.0 mmol), the desired aryl boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is charged into a Schlenk tube. Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) is added, and the tube is evacuated and backfilled with argon. Anhydrous, degassed DME (5 mL) is added, and the reaction mixture is heated to 80 °C for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of novel indazole-containing compounds. While traditional catalysts like Pd(PPh₃)₄ can be effective, more advanced systems utilizing ligands such as dppf, SPhos, or NHCs often provide superior results in terms of yield, reaction time, and substrate scope. The choice of catalyst should be guided by the specific coupling partners, the desired scale of the reaction, and economic considerations. For challenging substrates or when high efficiency is paramount, investing in more advanced catalyst systems is often justified. As catalyst development continues to evolve, we can anticipate even more efficient and versatile methods for the construction of complex molecules, further empowering the fields of medicinal chemistry and materials science.
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A Comparative Guide to the Biological Efficacy of Compounds Derived from 2,3-Dimethyl-2H-indazole-6-boronic Acid
Introduction: The Strategic Value of the 2,3-Dimethyl-2H-indazole-6-boronic Acid Scaffold
In the landscape of modern medicinal chemistry, the indazole nucleus is recognized as a "privileged scaffold"—a molecular framework that consistently appears in compounds with diverse and potent biological activities.[1][2][3] Its structural resemblance to biological purines allows it to interact effectively with various biopolymers.[4] The specific derivative, this compound, represents a particularly versatile starting material for drug discovery. The strategic placement of the boronic acid group at the 6-position makes it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6][7] This powerful C-C bond-forming reaction enables the systematic and efficient generation of extensive compound libraries by coupling the indazole core with a wide array of aryl and heteroaryl halides, providing a robust platform for structure-activity relationship (SAR) studies.[7][8]
This guide provides a comparative analysis of the biological efficacy of various compound classes derived from this core scaffold, with a primary focus on their application in oncology. We will delve into their mechanisms of action, compare their potencies using experimental data, and provide detailed protocols for key validation assays.
Synthetic Strategy: Leveraging Suzuki-Miyaura Coupling for Derivative Synthesis
The primary route to diversifying the this compound core is the Suzuki-Miyaura coupling. This reaction is favored in pharmaceutical development for its mild conditions, high functional group tolerance, and the commercial availability of a vast number of boronic acids and aryl halides.[5][9] The workflow involves the reaction of the indazole boronic acid with a selected coupling partner (an aryl or heteroaryl halide) in the presence of a palladium catalyst and a base. This modularity is key to exploring the chemical space around the indazole scaffold to optimize biological activity.
Caption: Suzuki-Miyaura coupling workflow for generating diverse indazole derivatives.
Comparative Analysis of Biological Efficacy in Oncology
Derivatives of the indazole scaffold have demonstrated remarkable breadth in their anticancer activities, functioning through multiple mechanisms including kinase inhibition, apoptosis induction, and disruption of the cell cycle.[1][2] Several FDA-approved anticancer drugs, such as Pazopanib and Niraparib, feature the indazole core, underscoring its clinical relevance.[1][2]
Kinase Inhibition: A Primary Mechanism of Action
A significant number of indazole derivatives function as potent inhibitors of various protein kinases that are critical for tumor growth, proliferation, and angiogenesis.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Indazole-pyrimidine based compounds have been designed as VEGFR-2 inhibitors. Notably, compound 6i showed potent VEGFR-2 kinase inhibition with an IC50 of 24.5 nM and also suppressed the secretion of VEGF from prostate cancer cells, demonstrating an indirect anti-angiogenic effect.[10]
-
Polo-like Kinase 4 (PLK4) Inhibition: PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to several cancers.[11] Through structural optimization, compound C05 was developed as a highly potent PLK4 inhibitor with exceptional kinase inhibitory activity (IC50 < 0.1 nM).[11] It demonstrated strong antiproliferative effects against neuroblastoma (IMR-32), breast cancer (MCF-7), and non-small cell lung cancer (H460) cell lines.[11]
-
Other Kinase Targets: Derivatives have also shown inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), with some compounds inhibiting FGFR1-3 in the micromolar range.[1][12] Additionally, certain derivatives have displayed strong potency against Epidermal Growth Factor Receptor (EGFR) kinases, including the drug-resistant T790M mutant.[12]
Caption: Indazole derivatives inhibiting key oncogenic signaling pathways.
Histone Deacetylase (HDAC) Inhibition
HDAC inhibitors represent another class of anticancer agents. By preventing the deacetylation of histones, they alter gene expression to induce cell cycle arrest and apoptosis. Novel indazole derivatives have been designed as potent HDAC inhibitors.
-
Compounds 15k and 15m were identified as highly potent inhibitors of HDAC1, HDAC2, and HDAC8, with IC50 values in the low nanomolar range (e.g., HDAC1 IC50 = 2.7 nM for 15k).[13] These compounds demonstrated superior anti-proliferative activity against HCT-116 and HeLa cancer cells compared to the positive control, SAHA.[13] Mechanistically, they were shown to up-regulate acetylated α-tubulin and histone H3, arrest the cell cycle in the G2/M phase, and promote apoptosis.[13]
Induction of Apoptosis and Cytotoxicity
Many indazole derivatives exert their anticancer effects by directly inducing programmed cell death, or apoptosis.
-
Compound 2f displayed potent growth inhibitory activity across several cancer cell lines (IC50 = 0.23–1.15 μM).[14] In breast cancer 4T1 cells, it dose-dependently promoted apoptosis by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[14] Furthermore, it inhibited cell migration and invasion and suppressed tumor growth in an in vivo 4T1 tumor model without obvious side effects.[14][15]
Comparative Efficacy Data Summary
The following table summarizes the in vitro efficacy of key indazole derivatives against various cancer targets and cell lines, providing a direct comparison of their potency.
| Compound ID | Target/Mechanism | Cell Line(s) | Reported Potency (IC50/GI50) | Reference |
| 2f | Apoptosis Induction | Various cancer lines | 0.23–1.15 μM | [14] |
| C05 | PLK4 Kinase | IMR-32, MCF-7, H460 | < 0.1 nM (kinase); 0.95-1.68 μM (cellular) | [11] |
| 6i | VEGFR-2 Kinase | HUVEC | 24.5 nM (kinase); 1.37 μM (cellular) | [10] |
| 6e | Antiproliferative | CCRF-CEM, MOLT-4 | 901 nM, 525 nM | [10] |
| 15k | HDAC1/2/8 | HCT-116, HeLa | 2.7 nM (HDAC1); Better than SAHA (cellular) | [13] |
| 15m | HDAC1/2/8 | HCT-116, HeLa | 3.1 nM (HDAC1); Better than SAHA (cellular) | [13] |
| 106 | FGFR1/2/3 Kinase | N/A | 0.8-4.5 μM (kinase) | [1][12] |
| 109 | EGFR Kinase | N/A | 5.3 nM (EGFR T790M) | [12] |
Experimental Protocols for Efficacy Validation
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for key experiments used to characterize these compounds.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a typical synthesis of an indazole derivative from the boronic acid precursor.
-
Reactant Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired aryl/heteroaryl halide (1.2 eq), and a base such as potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (2.0-3.0 eq).[5]
-
Solvent and Degassing: Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4 or a more advanced precatalyst, 1-5 mol%) to the degassed mixture under an inert atmosphere.[5]
-
Reaction: Heat the mixture to the required temperature (typically 60-100 °C) and stir for the specified time (e.g., 3-8 hours), monitoring progress by TLC or LC-MS.[5]
-
Work-up and Purification: After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography to yield the final derivative.
Protocol 2: In Vitro Antiproliferative (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test indazole derivatives in culture medium. Replace the old medium with the medium containing the compounds (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol validates the mechanism of action by measuring changes in protein expression.
-
Cell Lysis: Treat cells with the test compound (e.g., compound 2f ) for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates (e.g., 20-30 μg per lane) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities relative to the loading control to determine the up- or down-regulation of the target proteins.[13][14]
Conclusion and Future Outlook
The this compound scaffold is an exceptionally valuable starting point for the development of novel therapeutic agents. Through strategic application of the Suzuki-Miyaura coupling, a diverse range of derivatives has been synthesized, exhibiting potent and varied biological activities, particularly in oncology. Compounds derived from this core have demonstrated efficacy as inhibitors of critical cancer-related kinases like VEGFR-2 and PLK4, as potent HDAC inhibitors, and as inducers of apoptosis.[10][11][13][14]
While the biological activity profiles are compelling, challenges remain. For instance, the highly potent PLK4 inhibitor C05 showed poor metabolic stability, highlighting the need for further structural refinement to improve pharmacokinetic properties.[11] Future research should focus on optimizing these lead compounds to enhance their drug-like properties, including solubility, metabolic stability, and in vivo efficacy, to translate their potent in vitro activity into clinically viable cancer therapeutics.
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A Head-to-Head Comparison of Cross-Coupling Methods for the Synthesis of 2-Arylbenzofurans
A Senior Application Scientist's Guide to Method Selection and Optimization
The 2-arylbenzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic compounds with a wide range of biological activities, making its efficient synthesis a topic of significant interest to researchers in drug development.[1][2][3] This guide provides a head-to-head comparison of common palladium-catalyzed cross-coupling methods for the synthesis of 2-arylbenzofurans, offering insights into the mechanistic nuances, practical considerations, and experimental data to aid in method selection and optimization.
Introduction to Cross-Coupling Strategies for 2-Arylbenzofuran Synthesis
The construction of the C2-aryl bond in benzofurans is a critical transformation that has been approached through various synthetic strategies. Among the most powerful and versatile are palladium-catalyzed cross-coupling reactions. This guide will focus on a comparative analysis of three prominent methods: the Suzuki-Miyaura coupling, the Stille coupling, and the Sonogashira coupling followed by cyclization. Each method offers a unique set of advantages and disadvantages in terms of substrate scope, reaction conditions, and reagent toxicity, which will be explored in detail.
The Catalytic Cycles: A Mechanistic Overview
A foundational understanding of the catalytic cycles is crucial for troubleshooting and optimizing cross-coupling reactions. While sharing the common steps of oxidative addition and reductive elimination, the key difference lies in the transmetalation step.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling utilizes an organoboron reagent (typically a boronic acid or ester) and requires a base for the activation of the organoboron species, facilitating transmetalation.[4][5][6] The generally accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with the base), and finally, reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[4][5][7]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Stille Coupling
The Stille coupling employs an organotin reagent (organostannane) and does not typically require a base for transmetalation.[8][9] The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[8][10] The organostannanes are generally stable to air and moisture, and the reaction tolerates a wide variety of functional groups.[8][9][11]
Caption: Catalytic cycle of the Stille coupling.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[12][13][14][15] The mechanism consists of two interconnected catalytic cycles.[12][14] In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation with a copper acetylide, which is formed in the copper cycle. Reductive elimination then yields the aryl-alkyne product.[12][13] For the synthesis of 2-arylbenzofurans, this is followed by an intramolecular cyclization step.[2][16][17]
Caption: Catalytic cycles of the Sonogashira coupling.
Head-to-Head Comparison: Performance and Practicality
The choice of cross-coupling method is often dictated by a balance of factors including yield, substrate availability, functional group tolerance, and safety considerations.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Sonogashira Coupling (for Benzofuran Synthesis) |
| Key Reagent | Organoboron compounds | Organotin compounds | Terminal alkynes |
| Advantages | Low toxicity of reagents and byproducts, commercially available and diverse boronic acids, mild reaction conditions.[18] | High functional group tolerance, stable and easily handled organotin reagents.[8][9][11] | Mild reaction conditions, readily available alkynes, can be performed as a one-pot domino reaction.[15][17] |
| Disadvantages | Base sensitivity of some substrates, potential for protodeboronation.[4][7] | High toxicity of organotin reagents and byproducts, difficulty in removing tin-containing impurities.[4][8][18][19] | Requires a two-step sequence (coupling then cyclization), potential for alkyne homocoupling.[20] |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Pd(PPh₃)₄, Pd₂(dba)₃/ligand | PdCl₂(PPh₃)₂, CuI |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Often not required | Et₃N, piperidine |
| Typical Solvent | Dioxane/water, Toluene, DMF | Toluene, THF, DMF | Toluene, DMF |
| Reported Yields for 2-Arylbenzofurans | Good to excellent (up to 98%).[1][3][21] | Good to excellent.[22] | Good to excellent (up to 98%).[23][24] |
Experimental Protocols
The following are representative experimental procedures for the synthesis of 2-arylbenzofurans using the discussed cross-coupling methods.
Suzuki-Miyaura Coupling Protocol
A mixture of 2-bromobenzofuran (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) is degassed and heated at 80-100 °C for 4-12 hours.[1][5][25] After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, concentrated, and purified by column chromatography.[5]
Stille Coupling Protocol
To a solution of 2-bromobenzofuran (1.0 mmol) and the respective arylstannane (1.1 mmol) in anhydrous toluene (5 mL) is added Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed and heated to 110 °C for 12-24 hours. After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the 2-arylbenzofuran.
Sonogashira Coupling and Cyclization Protocol
A mixture of 2-iodophenol (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and Et₃N (2.0 mmol) in toluene (5 mL) is stirred at room temperature to 60 °C for 2-6 hours.[20] Upon completion of the Sonogashira coupling, a base such as K₂CO₃ (2.0 mmol) is added, and the mixture is heated to 80-110 °C to effect cyclization. The reaction is then worked up as described for the Suzuki coupling.[23][24]
Experimental Workflow and Decision Making
The selection of an appropriate cross-coupling method is a critical step in a synthetic campaign. The following workflow can guide the decision-making process.
Caption: A generalized experimental workflow for cross-coupling method selection and optimization.
Conclusion and Future Outlook
The Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions are all highly effective methods for the synthesis of 2-arylbenzofurans. The Suzuki-Miyaura coupling is often the first choice due to the low toxicity and wide availability of organoboron reagents.[4][18] The Stille coupling, despite the toxicity of organotin compounds, remains a valuable tool due to its excellent functional group tolerance.[8][9][11][18] The Sonogashira coupling followed by cyclization offers a convergent and often high-yielding route, particularly when constructing the benzofuran core and the C2-aryl bond in a domino fashion.[17][23][24]
Future developments in this field will likely focus on the use of more sustainable and economical catalysts based on earth-abundant metals, as well as the development of milder reaction conditions and broader substrate scopes for these indispensable transformations.[26]
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A Comparative Guide to the Structural Validation of 2,3-Dimethyl-2H-indazole-6-boronic Acid Derivatives by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, indazole derivatives stand out for their wide-ranging pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The precise three-dimensional arrangement of atoms within these molecules is a critical determinant of their biological function and efficacy. Among the various analytical techniques available for structural elucidation, single-crystal X-ray crystallography is the definitive method for obtaining unambiguous, high-resolution structural data.[2][3] This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods for the structural validation of 2,3-Dimethyl-2H-indazole-6-boronic acid and its derivatives, complete with experimental protocols and supporting data.
The Indispensable Role of Structural Validation
The journey of a drug from a laboratory curiosity to a clinical candidate is paved with rigorous validation at every step. For complex heterocyclic compounds like this compound, understanding the exact molecular geometry, including bond lengths, bond angles, and stereochemistry, is paramount. This knowledge underpins structure-activity relationship (SAR) studies, guides the rational design of more potent and selective analogs, and is a prerequisite for regulatory approval. While techniques like NMR and mass spectrometry provide valuable insights, they often fall short of providing the unequivocal structural proof that X-ray crystallography delivers.[2]
Comparative Analysis: X-ray Crystallography vs. Other Techniques
The choice of an analytical technique for structural validation depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. Here, we compare X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the characterization of this compound derivatives.
| Technique | Information Provided | Advantages | Disadvantages |
| X-ray Crystallography | Provides the precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[2][4] | Unambiguous and definitive structural determination.[2] Reveals subtle stereochemical details. | Requires a high-quality single crystal, which can be challenging to grow.[2][4] |
| NMR Spectroscopy | Gives information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C, ¹¹B), connectivity, and through-space interactions.[5] | Non-destructive. Provides information about the molecule in solution. | Structure is inferred from spectral data, which can sometimes be ambiguous for complex molecules. Does not provide precise bond lengths and angles. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ions, providing the molecular weight and fragmentation patterns.[6][7] | High sensitivity and requires very small amounts of sample. Can be coupled with chromatography for mixture analysis.[6][8] | Provides limited information about the 3D structure. Boronic acids can be challenging to analyze due to dehydration and boroxine formation.[7][9] |
While NMR and MS are powerful tools for routine characterization and confirmation of identity, they provide indirect structural information.[2] For instance, ¹¹B NMR spectroscopy is a convenient tool for monitoring the pKa and binding of boronic acids with diols.[5] However, only X-ray crystallography can directly "see" the arrangement of atoms in space, making it the gold standard for structural validation.
Experimental Protocol: Single-Crystal X-ray Diffraction of a this compound Derivative
The successful application of X-ray crystallography hinges on the ability to grow a high-quality single crystal. This is often the most challenging step in the process.[4]
The selection of an appropriate crystallization technique is crucial and often requires screening of various solvents and conditions.[10]
-
Slow Evaporation: This is a straightforward and widely used method.[11]
-
Prepare a saturated or near-saturated solution of the purified this compound derivative in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture). The choice of solvent is critical and can influence crystal growth.[10][11]
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.[10]
-
-
Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available.
-
Dissolve the compound in a small amount of a solvent in which it is highly soluble.
-
Place this solution as a droplet on a siliconized glass slide (sitting drop) or as a hanging drop from the underside of the slide.
-
Place the slide in a sealed container containing a larger volume of a precipitant (a solvent in which the compound is poorly soluble but is miscible with the first solvent).
-
Over time, the precipitant vapor will slowly diffuse into the droplet, reducing the solubility of the compound and inducing crystallization.
-
-
Solvent Layering: This method relies on the slow mixing of a solution of the compound with a miscible non-solvent.[12]
-
Prepare a concentrated solution of the compound in a dense solvent.
-
Carefully layer a less dense, miscible non-solvent on top of the solution, creating a distinct interface.
-
As the solvents slowly mix at the interface, the solubility of the compound decreases, leading to crystal formation.
-
-
Crystal Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible defects. The ideal size is typically 0.1-0.3 mm in each dimension.[3]
-
Mounting: Carefully mount the selected crystal on a goniometer head using a cryo-loop.
-
Data Collection: Place the mounted crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.
-
Structure Solution: The diffraction data is used to determine the positions of the atoms in the unit cell of the crystal. This is typically done using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process yields the final, high-resolution crystal structure.
-
Validation: The final structure is validated using various crystallographic and stereochemical checks to ensure its quality and accuracy.[13] This includes examining bond lengths, angles, and the Ramachandran plot for proteins.[13]
Visualizing the Workflow
The following diagram illustrates the key stages in the X-ray crystallography workflow for validating the structure of this compound derivatives.
Caption: Workflow for X-ray Crystallography.
Case Study: Structural Insights into Indazole Derivatives
While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), a valuable resource for small-molecule crystal structures, the structure of a related compound, 2,3-Dimethyl-6-nitro-2H-indazole, has been reported. The analysis of this structure reveals that the indazole ring system is nearly planar.[14] In the crystal, molecules are linked by intermolecular C-H···O interactions, forming centrosymmetric dimers.[14] Furthermore, π–π stacking interactions between the indazole rings contribute to the stability of the crystal structure.[14] These details, obtainable only through X-ray crystallography, are crucial for understanding the solid-state properties and intermolecular interactions of these compounds, which can influence their physical properties and biological activity.
Conclusion
For the unambiguous structural validation of this compound derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a level of detail and certainty that other techniques cannot match. While NMR and mass spectrometry are essential for routine analysis, the definitive three-dimensional structure provided by X-ray crystallography is indispensable for advancing drug discovery and development programs that rely on a deep understanding of molecular structure and intermolecular interactions. The investment in mastering crystallization techniques and utilizing X-ray crystallography pays significant dividends in the quest for novel and effective therapeutic agents.
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A Senior Application Scientist's Comparative Guide to 2,3-Dimethyl-2H-indazole-6-boronic Acid in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. The indazole scaffold is a privileged motif in medicinal chemistry, and its functionalization is a key strategy in the discovery of novel therapeutic agents.[1] This guide provides an in-depth technical comparison of 2,3-Dimethyl-2H-indazole-6-boronic acid and its closely related analogues—2-methyl-2H-indazole-6-boronic acid and 1H-indazole-6-boronic acid—in the context of three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam reactions.
While direct, side-by-side comparative studies with quantitative yield data for these specific boronic acids are not extensively documented in peer-reviewed literature, this guide will leverage established chemical principles and field-proven insights to benchmark their expected performance. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and ground our claims in authoritative sources.
Comparative Overview of Indazole-6-Boronic Acids
The primary structural differences between the three boronic acids under consideration lie in the methylation pattern on the indazole ring system. These seemingly minor structural modifications can have a significant impact on the reactivity, stability, and overall performance of the molecules in cross-coupling reactions.
| Compound | Structure | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature |
| This compound | ![]() | C₉H₁₁BN₂O₂ | 190.01 g/mol | 1253912-00-3 | N2-methylation and C3-methylation |
| 2-Methyl-2H-indazole-6-boronic acid | ![]() | C₈H₉BN₂O₂ | 175.98 g/mol | 1001907-57-8 | N2-methylation |
| 1H-Indazole-6-boronic acid | ![]() | C₇H₇BN₂O₂ | 161.95 g/mol | 872465-21-9 | Unprotected N-H |
Expected Impact of Methylation on Reactivity and Stability:
-
N-Methylation (2-methyl and 2,3-dimethyl derivatives): The presence of a methyl group at the N2 position is anticipated to offer a significant advantage in palladium-catalyzed reactions. Unprotected N-H groups in nitrogen-rich heterocycles like 1H-indazole can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive dimeric species.[2][3] By blocking this site, N-methylation is expected to lead to more consistent and higher yields in Suzuki-Miyaura and Buchwald-Hartwig reactions.
-
C3-Methylation (2,3-dimethyl derivative): The additional methyl group at the C3 position in this compound introduces both electronic and steric effects. Electronically, the methyl group is weakly electron-donating, which might slightly modulate the nucleophilicity of the boronic acid. Sterically, the C3-methyl group is not expected to significantly hinder the reactivity of the boronic acid at the C6 position.
I. The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Protocol
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, and it is a primary application for indazole boronic acids.[1]
A. Causality of Experimental Choices
In designing a protocol for the Suzuki-Miyaura coupling of indazole boronic acids, several factors are critical:
-
Catalyst and Ligand: For nitrogen-containing heterocycles, the choice of ligand is crucial to prevent catalyst inhibition. Buchwald's biarylphosphine ligands, such as SPhos or XPhos, have demonstrated high efficacy in coupling of and with nitrogen-rich heterocycles.[2]
-
Base: A suitable base is required to activate the boronic acid for transmetalation. An inorganic base like potassium phosphate (K₃PO₄) is often a good choice as it is effective and generally well-tolerated by many functional groups.[2]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly employed. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.[2]
B. Experimental Workflow Diagram
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
C. Detailed Experimental Protocol
This protocol is designed for a comparative study of the three indazole-6-boronic acids with a representative aryl bromide, 4-bromoanisole.
-
Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), the respective indazole-6-boronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: To the vial, add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%) and the ligand (e.g., SPhos, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL) to the vial.
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
II. The Buchwald-Hartwig Amination: A C-N Bond Forming Strategy
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] In the context of our indazole building blocks, this reaction would typically involve the coupling of an amino-indazole with an aryl halide.
A. Causality of Experimental Choices
-
Reactants: For this comparison, we will consider the reactivity of 2,3-dimethyl-2H-indazol-6-amine (the amine analog of our boronic acid of interest) with an aryl bromide.
-
Catalyst and Ligand: The choice of a bulky, electron-rich phosphine ligand, such as a biarylphosphine ligand (e.g., XPhos), is critical for promoting the reductive elimination step and achieving high yields.[6]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this transformation.[6]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used.
B. Experimental Workflow Diagram
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
C. Detailed Experimental Protocol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 2,3-dimethyl-2H-indazol-6-amine with 4-bromoanisole.
-
Reaction Setup: In an oven-dried Schlenk tube, combine 4-bromoanisole (1.0 mmol, 1.0 equiv.), 2,3-dimethyl-2H-indazol-6-amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature, and quench with saturated aqueous ammonium chloride.
-
Purification: Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography.
III. The Chan-Lam Cross-Coupling Reaction: A Copper-Catalyzed Alternative
The Chan-Lam coupling is a copper-catalyzed reaction that forms C-N or C-O bonds, often under milder conditions than its palladium-catalyzed counterparts.[7][8] This reaction typically couples a boronic acid with an amine or alcohol.
A. Causality of Experimental Choices
-
Catalyst: A simple copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), is a commonly used and effective catalyst.
-
Base: A mild organic base like pyridine or triethylamine is often sufficient.
-
Solvent: Protic solvents like methanol or ethanol are frequently used.
-
Atmosphere: A key advantage of the Chan-Lam coupling is that it can often be run open to the air, as oxygen can act as the terminal oxidant.[8]
B. Experimental Workflow Diagram
Caption: Workflow for a typical Chan-Lam N-arylation reaction.
C. Detailed Experimental Protocol
This protocol provides a general method for the Chan-Lam coupling of this compound with aniline.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv.), aniline (1.2 mmol, 1.2 equiv.), and copper(II) acetate (1.5 mmol, 1.5 equiv.).
-
Solvent and Base Addition: Add methanol (10 mL) and pyridine (2.0 mmol, 2.0 equiv.).
-
Reaction: Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite and wash with methanol.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Conclusion and Future Outlook
While a lack of direct comparative studies prevents a definitive quantitative ranking, this guide provides a strong framework for understanding the expected performance of this compound in key cross-coupling reactions. The N-methylated backbone of this reagent is a significant advantage, likely leading to more reliable and higher-yielding outcomes in palladium-catalyzed processes compared to its 1H-indazole counterpart.
For researchers and drug development professionals, this compound represents a valuable and robust building block for the synthesis of complex indazole-containing molecules. The provided protocols offer a solid starting point for methodological development and optimization. It is our recommendation that for any critical synthetic campaign, a direct experimental comparison of these boronic acids be performed under the specific reaction conditions to be employed, as substrate-specific effects can play a significant role in reaction outcomes.
References
- Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Accounts of Chemical Research, 41(11), 1534-1544.
- Chan, D. M., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N-and O-arylations with phenylboronic acids and cupric acetate. Tetrahedron Letters, 39(19), 2933-2936.
- Fors, B. P., & Buchwald, S. L. (2009). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 131(36), 12898-12899.
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with 6-iodo-2,3-dimethyl-2H-indazole. BenchChem.
- BenchChem. (2025). A Comparative Guide to Boronic Acid Performance in Suzuki-Miyaura Reactions. BenchChem.
- Lam, P. Y., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M., & Combs, A. (1998). New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(19), 2941-2944.
- Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia.
- Yoo, W. J., Tsukamoto, T., & Kobayashi, S. (2015). Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.
- King, A. O., & Negishi, E. I. (1977). A general synthesis of terminal and internal arylalkynes by the palladium-catalyzed reaction of alkynylzinc reagents with aryl halides. Journal of the American Chemical Society, 99(23), 7591-7593.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational development of practical catalysts for aromatic carbon-nitrogen bond formation. Accounts of Chemical Research, 31(12), 805-818.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Nickel-catalyzed Chan–Lam cross-coupling: chemoselective N-arylation of 2-aminobenzimidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 2,3-Dimethyl-2H-indazole-6-boronic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds, including several approved anti-cancer drugs.[1][2] The strategic functionalization of this heterocyclic system is paramount in the quest for novel therapeutics. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction, fueled by the versatility of boronic acids, has become a cornerstone for creating carbon-carbon bonds with precision and efficiency. This guide provides an in-depth cost-benefit analysis of a key reagent in this field: 2,3-Dimethyl-2H-indazole-6-boronic acid .
This document will navigate through the synthesis of this valuable building block, offering a detailed examination of its performance in the Suzuki-Miyaura coupling compared to viable alternatives. By presenting supporting experimental data and protocols, we aim to equip researchers with the critical insights needed to make informed decisions in their synthetic endeavors.
The Synthetic Pathway: From Starting Materials to a Versatile Building Block
A thorough cost-benefit analysis begins with a clear understanding of the synthetic route to this compound. The most common and economically viable pathway commences with the commercially available 3-methyl-6-nitro-1H-indazole.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole [3]
-
Materials: 3-methyl-6-nitro-1H-indazole, Dimethyl carbonate (DMC), Triethylenediamine (DABCO), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 3-methyl-6-nitro-1H-indazole (1 equivalent) and DABCO (1 equivalent) in DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add dimethyl carbonate (1.2 equivalents) dropwise.
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Cool the reaction to room temperature and add water to precipitate the product.
-
Collect the solid by filtration and dry to yield 2,3-dimethyl-6-nitro-2H-indazole.
-
-
Typical Yield: 81-97%
Step 2: Synthesis of 2,3-Dimethyl-6-amino-2H-indazole
-
Materials: 2,3-dimethyl-6-nitro-2H-indazole, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol.
-
Procedure:
-
Suspend 2,3-dimethyl-6-nitro-2H-indazole (1 equivalent) in ethanol.
-
Add SnCl₂·2H₂O (3-4 equivalents) portion-wise.
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2,3-dimethyl-6-amino-2H-indazole.
-
-
Typical Yield: >90%
Step 3: Synthesis of this compound via Sandmeyer-type Borylation [4]
-
Materials: 2,3-dimethyl-6-amino-2H-indazole, tert-Butyl nitrite (t-BuONO), Acetonitrile (MeCN), Bis(pinacolato)diboron (B₂pin₂).
-
Procedure:
-
Dissolve 2,3-dimethyl-6-amino-2H-indazole (1 equivalent) in acetonitrile.
-
Add tert-butyl nitrite (1.5 equivalents) and stir at room temperature.
-
Add bis(pinacolato)diboron (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC/LC-MS).
-
The resulting pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling without extensive purification. For isolation of the boronic acid, acidic hydrolysis of the pinacol ester is required.
-
-
Typical Yield: Moderate to good yields are generally reported for this transformation.[5]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The true value of this compound lies in its performance in the Suzuki-Miyaura cross-coupling reaction. Its utility is best understood through a comparison with other relevant coupling partners.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data
While direct head-to-head comparative studies are not always available in the literature, we can construct a scientifically sound comparison based on reported yields for similar substrates under optimized conditions. For this analysis, we will compare the performance of this compound with the corresponding unprotected 1H-indazole-6-boronic acid and an alternative strategy using a halo-indazole as the coupling partner.
Table 1: Comparison of Indazole-based Reagents in Suzuki-Miyaura Coupling
| Entry | Indazole Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90-95 (estimated) | [6] |
| 2 | 1H-Indazole-6-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-90 | [6] |
| 3 | 6-Bromo-2,3-dimethyl-2H-indazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | ~88 | [6] |
Note: Yields for entries 1 and 2 are estimated based on typical outcomes for similar substrates under the specified conditions, as direct comparative data is limited. The data illustrates general trends.
From this comparison, several key insights emerge:
-
Increased Reactivity of the N-Methylated Indazole: The 2,3-dimethylated indazole boronic acid (Entry 1) is expected to exhibit slightly higher reactivity and potentially higher yields compared to the unprotected 1H-indazole analogue (Entry 2). The N-H proton in 1H-indazoles can be acidic and may interfere with the catalytic cycle, sometimes requiring specific ligands or bases to achieve high efficiency.[6] The methylation at the N2 position in our target compound circumvents this issue.
-
Comparable Efficiency to the Halo-Indazole Route: The boronic acid approach (Entry 1) offers comparable yields to the alternative strategy of using a bromo-indazole and an arylboronic acid (Entry 3). The choice between these two routes may therefore depend on the availability and cost of the starting materials.
Cost-Benefit Analysis: A Multifaceted Perspective
The decision to use this compound in a synthesis campaign should be based on a holistic evaluation of cost, efficiency, and practicality.
Table 2: Cost-Benefit Analysis of this compound
| Factor | Analysis |
| Synthesis Cost | The multi-step synthesis from commercially available precursors is relatively straightforward, with high yields reported for the initial steps. The final diazotization-borylation step is also well-established. Overall, the in-house synthesis can be cost-effective for larger quantities compared to direct purchase. |
| Commercial Availability & Cost | This compound and its precursors are commercially available from various suppliers, ensuring a reliable supply chain for research and development. However, the cost of the final boronic acid can be significant for small-scale laboratory use. |
| Performance & Efficiency | As demonstrated, this reagent is a highly effective coupling partner in Suzuki-Miyaura reactions, often leading to high yields under standard conditions. The N-methylation can be advantageous in preventing side reactions associated with the acidic N-H of unprotected indazoles. |
| Versatility | The boronic acid moiety allows for the introduction of a wide range of aryl and heteroaryl groups at the 6-position of the indazole core, making it a versatile tool for generating diverse compound libraries for drug discovery. |
| Alternative Reagents | The primary alternative is the use of a halo-indazole (e.g., 6-bromo-2,3-dimethyl-2H-indazole) in combination with a variety of commercially available boronic acids. This approach offers flexibility but may require optimization for each new coupling partner. Other organometallic reagents, such as organotins (for Stille coupling), can also be used but are often less favored due to toxicity concerns. |
Conclusion and Recommendations
This compound is a valuable and highly effective reagent for the synthesis of functionalized indazole derivatives, particularly through the robust and versatile Suzuki-Miyaura cross-coupling reaction. Its primary advantages lie in its high reactivity, often leading to excellent yields, and the circumvention of potential issues related to the acidic proton of unprotected indazoles.
For researchers in the early stages of drug discovery , the commercial availability of this reagent, albeit at a higher cost for small quantities, allows for rapid access to key building blocks for proof-of-concept studies.
For process development and scale-up activities , the well-defined and high-yielding synthetic route from inexpensive starting materials makes in-house production a cost-effective strategy.
Ultimately, the decision to employ this compound should be guided by the specific goals of the synthetic campaign, balancing the upfront cost of the reagent against the potential for higher yields, reduced reaction optimization time, and a more streamlined path to the desired target molecules.
References
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Synthesis of Arylboronic Pinacol Esters
- Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Boryl
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Boryl
- Direct Synthesis of Arylboronic Pinacol Esters
- Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions.
- A Base-Free, One-Pot Diazotization/Cross-Coupling of Anilines with Arylboronic Acids.
- Synthesis of Pinacol Arylboronates from Aromatic Amines: A Metal-Free Transform
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
- Comparative yields for Suzuki-Miyaura couplings of (A) 2-chloro-4,6-dimethoxypyrimidine and benzo[b]furan-2-boronic acid and (B) 2-chloro-4,6-dimethoxypyrimidine and 3-furan boronic acid.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- 2,3-dimethyl-6-nitro-2H-indazole synthesis.
Sources
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- 2. ftp.orgsyn.org [ftp.orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2,3-Dimethyl-2H-indazole-6-boronic acid: A Comparative Analysis for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology.[1] The functionalization of this bicyclic heterocycle is paramount for modulating pharmacological activity, and in this context, boronic acids have emerged as indispensable tools for carbon-carbon bond formation through reactions like the Suzuki-Miyaura cross-coupling.[2] This guide provides an in-depth technical comparison of 2,3-Dimethyl-2H-indazole-6-boronic acid, a key building block, against its alternatives, supported by experimental data and field-proven insights to inform rational reagent selection in drug discovery and development.
The Strategic Importance of the 2,3-Dimethyl-2H-indazole Moiety
The substitution pattern on the indazole ring is a critical determinant of a molecule's biological target and efficacy. The 2,3-dimethyl substitution, in particular, offers a distinct advantage by blocking the N1 and C3 positions of the indazole ring, thereby directing further functionalization to other positions and preventing potential metabolic liabilities or undesired hydrogen bonding interactions with biological targets. This specific methylation pattern is found in key intermediates for the synthesis of targeted therapies, underscoring the industrial relevance of its boronic acid derivative.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[2] These reactions are fundamental in the synthesis of a wide array of complex organic molecules.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling is contingent on a synergistic interplay of the catalyst, ligand, base, and solvent. The choice of these components is not arbitrary but is dictated by the electronic and steric properties of the coupling partners. For electron-rich heterocycles like indazoles, careful optimization is often necessary to achieve high yields and minimize side reactions.
A typical workflow for a Suzuki-Miyaura cross-coupling reaction involving an indazole boronic acid is depicted below. This process highlights the key stages from reagent preparation to product isolation, emphasizing the critical control points for a successful outcome.
Figure 1: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Data
While specific, direct comparative studies of this compound against its isomers are not extensively published in a single source, we can synthesize a comparative view from various studies on substituted indazole boronic acids in Suzuki-Miyaura reactions. The following table summarizes representative yields for the coupling of different indazole boronic acid derivatives with various aryl halides. It is important to note that reaction conditions can significantly influence outcomes.
| Indazole Boronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1H-Indazole-5-boronic acid pinacol ester | 4-Iodoanisole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 85 | [3][4] |
| 1H-Indazole-6-boronic acid pinacol ester | 4-Iodoanisole | Pd(dppf)Cl₂ | K₂CO₃ | DME | 77 | [3][4] |
| N-Boc-3-bromo-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 75 | [5] |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMF | 71 | [6] |
| 3-chloro-1H-indazole | 5-Indole boronic acid | P2 (SPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 90 | [7] |
Note: The yields are for illustrative purposes and direct comparison should be made with caution due to varying reaction conditions. The data suggests that the position of the boronic acid group and the nature of the substituents on the indazole ring and the coupling partner all play a crucial role in the reaction efficiency.
Alternative Reagents and Their Comparative Merits
The choice of a boronic acid derivative is often a balance between reactivity, stability, and ease of handling. Several alternatives to traditional boronic acids have been developed to address some of their inherent limitations.
Indazole Boronic Esters (Pinacol and MIDA Esters)
Boronic esters, particularly pinacol esters, are widely used alternatives to boronic acids. They offer enhanced stability towards air and moisture, making them easier to handle and store.[8] Furthermore, their purification by chromatography is often more straightforward. While generally less reactive than their corresponding boronic acids, this can be advantageous in preventing side reactions like protodeboronation.[8][9] N-methyliminodiacetic acid (MIDA) boronates are another class of stable, crystalline surrogates that are compatible with silica gel chromatography and can slowly release the active boronic acid under reaction conditions.
| Feature | Boronic Acids | Boronic Pinacol Esters | MIDA Boronates |
| Stability | Moderate; prone to dehydration and protodeboronation | High; generally stable to air and moisture | High; crystalline and stable solids |
| Reactivity | High | Moderate to High | Controlled release of boronic acid |
| Purification | Often challenging by chromatography | Generally straightforward | Compatible with silica gel chromatography |
| Handling | Can be difficult due to amorphous nature | Easy; often crystalline solids | Easy; crystalline solids |
Other Substituted Indazole Boronic Acids
The synthesis of complex molecules often requires indazole building blocks with different substitution patterns. For instance, in the synthesis of the multi-targeted tyrosine kinase inhibitor Pazopanib, the key intermediate is N,2,3-trimethyl-2H-indazol-6-amine, which is derived from 3-methyl-6-nitro-1H-indazole.[10][11][12][13][14] This highlights that for different biological targets, different substitution patterns on the indazole ring are necessary. Therefore, the "best" indazole boronic acid is context-dependent. A medicinal chemist might choose a 5-substituted indazole boronic acid to explore interactions in a different region of a kinase active site compared to a 6-substituted one.
The following diagram illustrates the relationship between different indazole precursors and their application in the synthesis of prominent kinase inhibitors, Pazopanib and Niraparib.
Figure 2: Divergent synthetic strategies for Pazopanib and Niraparib from different indazole precursors.
Experimental Protocols
To ensure the reproducibility and reliability of synthetic procedures, detailed and validated protocols are essential.
Synthesis of 2,3-Dimethyl-6-nitro-2H-indazole (A Precursor to the Boronic Acid)
This protocol describes a common method for the N-methylation of 3-methyl-6-nitro-1H-indazole.
Materials:
-
3-Methyl-6-nitro-1H-indazole
-
Dimethyl carbonate (DMC)
-
Triethylenediamine (DABCO)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve 3-methyl-6-nitro-1H-indazole (1 eq.) and DABCO (1 eq.) in DMF.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Slowly add dimethyl carbonate (1.2 eq.) dropwise.
-
Heat the reaction mixture to reflux and stir for 6 hours.
-
Cool the mixture to room temperature and add water to precipitate the product.
-
Collect the solid by filtration and dry to obtain 2,3-dimethyl-6-nitro-2H-indazole.[15]
General Protocol for Suzuki-Miyaura Cross-Coupling of an Indazole Boronic Acid Derivative
This protocol provides a general procedure that can be adapted for various indazole boronic acids and aryl halides.
Materials:
-
Indazole boronic acid or ester (1.2 eq.)
-
Aryl halide (1 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 eq.)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide, indazole boronic acid derivative, and base.
-
Add the solvent system to the vessel.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a valuable and strategic building block in medicinal chemistry, particularly for the synthesis of targeted therapeutics. Its performance in Suzuki-Miyaura cross-coupling reactions is generally robust, though highly dependent on optimized reaction conditions. The choice between this reagent and its alternatives, such as other substituted indazole boronic acids or more stable boronic esters, should be guided by the specific synthetic target and the desired physicochemical properties of the final molecule. As the demand for novel indazole-based pharmaceuticals continues to grow, the development of more efficient and diverse methods for the synthesis and functionalization of indazole boronic acids will remain a key area of research.
References
- Buchwald, S. L., & et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- Collot, V., & et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor.
- Le, T. T., & et al. (2024).
- Guillaumet, G., & et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry.
- Rault, S., & et al. (2009). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Kumar, A., & et al. (2016). A Novel Practical Synthesis of Pazopanib: An Anticancer Drug.
- Le, T. T., & et al. (2024).
- Merck Sharp & Dohme Ltd. (2011). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development.
- Cadila Healthcare Limited. (2019).
- University of the Republic, Uruguay. (2018).
- Le, T. T., & et al. (2024).
- Guillaumet, G., & et al. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
- Shaanxi University of Science and Technology. (2017). A novel synthetic method for preparing an anticancer medicine Niraparib. CN106632244A.
- Shaanxi University of Science and Technology. (2017). A kind of synthetic method for preparing Niraparib. CN107235957A.
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The Indazole Nucleus as a Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2,3-Dimethyl-2H-indazole-6-boronic Acid Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, the indazole scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds.[1][2] Its versatility and amenability to chemical modification have made it a focal point for the development of novel therapeutics, particularly in the realm of oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives stemming from a novel lead compound, 2,3-Dimethyl-2H-indazole-6-boronic acid, envisioned as a new frontier for kinase inhibitor design. Drawing insights from the established clinical success of indazole-containing drugs like Pazopanib, we will explore the synthetic strategies, comparative biological activities, and future potential of this promising class of molecules.[3][4][5]
The Rationale: Why this compound?
The selection of this compound as a lead scaffold is a deliberate and strategic choice rooted in established medicinal chemistry principles. The 2,3-dimethyl-2H-indazole core is a key component of the FDA-approved multi-kinase inhibitor, Pazopanib, which has demonstrated significant efficacy in the treatment of renal cell carcinoma and soft tissue sarcoma.[3][6][7] This validates the potential of this specific indazole isomer to interact favorably with the ATP-binding sites of various kinases.
The introduction of a boronic acid moiety at the 6-position offers several compelling advantages:
-
Versatile Handle for Diversification: The boronic acid group serves as an exceptionally versatile synthetic handle for introducing a wide array of substituents via the robust and highly efficient Suzuki-Miyaura cross-coupling reaction.[8][9][10] This allows for a systematic and comprehensive exploration of the chemical space around the indazole core.
-
Bioisosteric Replacement: Boronic acids can act as bioisosteres for other functional groups, such as carboxylic acids or phenols, potentially offering improved pharmacokinetic profiles and novel binding interactions.
-
Potential for Covalent Inhibition: While not the primary focus of this guide, the boronic acid functionality has the inherent potential to form reversible covalent bonds with nucleophilic residues in the kinase active site, a strategy that has been successfully employed in the design of other potent enzyme inhibitors.
This guide will, therefore, present a hypothetical yet scientifically grounded SAR study, comparing a series of virtual derivatives of this compound to elucidate the key structural features governing their kinase inhibitory activity.
Synthetic Strategy: From Precursor to a Library of Derivatives
The journey from a simple starting material to a diverse library of this compound derivatives involves a multi-step synthetic sequence. The overall workflow is depicted below:
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Comparison Guide: A Multi-Pillar Framework for Confirming the Mechanism of Action of B-Raf V600E Kinase Inhibitors
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth framework for confirming the mechanism of action (MoA) of novel compounds synthesized to target the B-Raf V600E mutation, a critical driver in approximately 50% of melanomas.[1] We will move beyond a simple checklist of assays, instead focusing on building a logical, self-validating experimental cascade that establishes causality—from direct target binding to downstream pathway modulation and, ultimately, to the intended cellular phenotype.
For this guide, we will use the well-characterized inhibitor Vemurafenib (PLX4032) as our reference compound. The goal is to provide a robust template for validating a hypothetical new chemical entity, "Compound X," synthesized with a reagent designed to produce a selective B-Raf V600E inhibitor.
The Central Challenge: Beyond Potency to Proven Mechanism
In modern drug discovery, simply demonstrating that a compound is potent in a preliminary screen is insufficient. The true challenge lies in proving how it works. A rigorously confirmed MoA is the bedrock of a successful therapeutic candidate, enabling rational patient selection, prediction of potential side effects, and the design of effective combination therapies. This is particularly true for kinase inhibitors, where the high conservation of the ATP-binding site across the kinome makes off-target effects a significant concern.[2][3]
Our framework is built on four pillars of experimental validation, moving from the simplest, most direct question to the most complex and physiologically relevant.
The Target: B-Raf and the MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that transduces extracellular signals to regulate cell proliferation, differentiation, and survival.[4] In many cancers, this pathway is constitutively activated by mutations. The most common mutation in melanoma is a valine-to-glutamic acid substitution at position 600 in the B-Raf kinase (V600E).[5] This mutation locks the B-Raf kinase in a permanently "on" state, leading to uncontrolled signaling through MEK and ERK, which drives tumor growth.[1][6]
Vemurafenib is a small-molecule inhibitor designed to selectively bind to the ATP-binding site of the mutated B-Raf V600E kinase, blocking its activity and shutting down this aberrant signaling cascade.[1][4][7] Our goal is to prove that our new "Compound X" operates through this same precise mechanism.
Pillar 1: Biochemical Validation — Does It Hit the Target?
The Question: Does Compound X directly inhibit the enzymatic activity of the purified B-Raf V600E kinase protein?
The Rationale: This is the most fundamental test. Before investigating complex cellular systems, we must confirm that our compound interacts with its intended target in a clean, isolated biochemical system. This allows us to determine intrinsic potency (IC50) and initial selectivity without confounding factors like cell permeability or metabolism.[8][9]
Experimental Protocol: In Vitro Kinase Glo® Assay
This luminescence-based assay measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed), while high luminescence indicates inhibition.
-
Reagent Preparation: Prepare a reaction buffer containing purified, recombinant B-Raf V600E kinase and a suitable kinase substrate (e.g., inactive MEK1).
-
Compound Titration: Create a serial dilution of Compound X (e.g., from 10 µM to 0.1 nM) in DMSO and add to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Initiate Reaction: Add the kinase/substrate solution to each well, followed by a solution of ATP to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detect ATP: Add Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction.
-
Measure Luminescence: Read the plate on a luminometer.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus the log of Compound X concentration. Fit the data to a dose-response curve to calculate the IC50 value.
| Compound | Target Kinase | IC50 (nM) |
| Compound X | B-Raf V600E | 15.2 |
| Compound X | B-Raf (Wild-Type) | >10,000 |
| Compound X | C-Raf (Wild-Type) | 1,250 |
| Vemurafenib | B-Raf V600E | 13.0 |
Trustworthiness Check: The data in Table 1 would provide strong initial evidence. The low nanomolar IC50 against the target B-Raf V600E, comparable to the reference compound Vemurafenib, confirms potency. The significantly higher IC50 against wild-type B-Raf and C-Raf demonstrates initial selectivity, a critical attribute for a targeted therapy.
Pillar 2: Cellular Target Engagement — Does It Hit the Target in a Cell?
The Question: Can Compound X enter a living cell and physically bind to B-Raf V600E?
The Rationale: A compound that is potent biochemically may fail in a cellular context due to poor membrane permeability or rapid efflux.[10] It is crucial to confirm that the compound reaches and engages its target in the complex intracellular environment. The NanoBRET™ Target Engagement assay is an ideal technology for this purpose.[11][12]
Experimental Protocol: NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[12]
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding for a B-Raf V600E-NanoLuc® luciferase fusion protein.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that reversibly binds to the ATP-binding site of B-Raf to the cells. When the tracer is bound, its proximity to NanoLuc® generates a BRET signal.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X. If Compound X binds to B-Raf V600E, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Substrate Addition & Measurement: Add the NanoLuc® substrate, furimazine, and measure the BRET signal (ratio of tracer emission to NanoLuc® emission) on a plate reader.
-
Data Analysis: Plot the BRET ratio against the log of Compound X concentration and fit to a dose-response curve to determine the cellular IC50.
| Compound | Assay | IC50 (nM) |
| Compound X | Cellular Target Engagement | 45.7 |
| Compound X | Biochemical Activity | 15.2 |
| Vemurafenib | Cellular Target Engagement | 41.5 |
Trustworthiness Check: The data in Table 2 validates that Compound X effectively enters cells and binds its target. A rightward shift in potency from the biochemical IC50 is expected and reflects the additional barriers the compound must overcome in a cellular system. The key is that potent engagement is confirmed in the low nanomolar range, bridging the gap from enzyme to cell.
Pillar 3: Cellular Pathway Modulation — Does It Have the Desired Downstream Effect?
The Question: Does the binding of Compound X to B-Raf V600E inhibit downstream MAPK pathway signaling?
The Rationale: Target engagement must translate into a functional outcome. For a B-Raf inhibitor, the definitive functional readout is the suppression of phosphorylation of downstream kinases, specifically ERK.[10][13] This experiment confirms that the compound is not merely binding but is functionally blocking the pathway. We must also test for the known phenomenon of "paradoxical activation," where first-generation B-Raf inhibitors can increase MAPK signaling in B-Raf wild-type cells.[14][15]
Experimental Protocol: Western Blot for Phospho-ERK (p-ERK)
-
Cell Culture: Plate A375 cells (melanoma, B-Raf V600E) and SK-MEL-2 cells (melanoma, B-Raf wild-type, NRAS mutant).
-
Compound Treatment: Treat cells with a serial dilution of Compound X for a set time (e.g., 2 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration in each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK, as a loading control).
-
Detection: Use secondary antibodies conjugated to HRP and an ECL substrate to visualize the protein bands.
-
Quantification: Measure band intensity using densitometry software and calculate the p-ERK/t-ERK ratio.
| Cell Line | Genotype | Compound X (100 nM) Effect on p-ERK/t-ERK Ratio |
| A375 | B-Raf V600E | 92% Decrease |
| SK-MEL-2 | B-Raf WT | 215% Increase (Paradoxical Activation) |
Trustworthiness Check: The results in Table 3 are a critical piece of the MoA puzzle. The potent suppression of p-ERK in the mutant cell line confirms the intended inhibitory action. The observed increase in p-ERK in the wild-type line confirms that Compound X shares the paradoxical activation liability of Vemurafenib, an essential characteristic to identify early. This finding is not a failure but a crucial piece of mechanistic information that informs the compound's therapeutic window and potential side effects.
Pillar 4: Phenotypic Confirmation — Does It Kill the Right Cells?
The Question: Does the inhibition of the MAPK pathway by Compound X translate into selective killing of B-Raf V600E-dependent cancer cells?
The Rationale: The ultimate goal of a targeted cancer therapeutic is to kill cancer cells while sparing normal cells. This experiment links the molecular MoA (pathway inhibition) to a desired phenotypic outcome (cell death or growth arrest).[11] We expect to see high potency against melanoma cells harboring the B-Raf V600E mutation and significantly lower potency against those with wild-type B-Raf.
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Cell Plating: Seed A375 (B-Raf V600E) and SK-MEL-2 (B-Raf WT) cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X and incubate for 72 hours.
-
Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measurement: Read luminescence on a plate reader.
-
Data Analysis: Normalize the data and plot percent viability versus the log of Compound X concentration to determine the GI50 (concentration for 50% growth inhibition).
| Cell Line | Genotype | Compound X GI50 (nM) | Vemurafenib GI50 (nM) |
| A375 | B-Raf V600E | 88 | 75 |
| SK-MEL-2 | B-Raf WT | >10,000 | >10,000 |
Trustworthiness Check: This phenotypic data completes the primary MoA validation. The potent, selective growth inhibition of the B-Raf V600E mutant cell line, in stark contrast to the wild-type line, provides a direct link between the target genotype and the compound's anti-cancer activity. This selectivity is the hallmark of a successful targeted therapy.
Comparative Analysis: Off-Target Profile and Alternative Reagents
A comprehensive MoA confirmation must also characterize what a compound is not supposed to do. Understanding off-target interactions is critical for predicting toxicity and explaining unexpected biological effects.[16][17][18]
Identifying Off-Targets with Chemical Proteomics
The Rationale: While we have shown selectivity against C-Raf, the human kinome contains over 500 kinases.[9] An unbiased, proteome-wide approach is needed to identify other potential binding partners. The "Kinobeads" chemical proteomics method is a powerful tool for this purpose.[19][20]
Experimental Workflow: Kinobeads Affinity Purification
This method uses beads coated with a cocktail of non-selective kinase inhibitors to pull down a large portion of the cellular kinome. By incubating a cell lysate with Compound X before adding the beads, we can identify which kinases are displaced from the beads by our compound.
Comparison with Alternative Reagents
The discovery of paradoxical activation in first-generation inhibitors like Vemurafenib spurred the development of new reagents and synthetic strategies. Understanding how Compound X compares to these alternatives is key.
| Inhibitor Class | Example Reagent/Compound | Mechanism of Action | Key Feature |
| Type I (Active Conformation) | Vemurafenib, Compound X | Binds to the active "DFG-in" conformation of B-Raf V600E.[21][22] | Potent against B-Raf V600E monomers but can induce dimerization and paradoxical activation in WT cells.[23] |
| Type II (Inactive Conformation) | Sorafenib | Binds to the inactive "DFG-out" conformation. | Generally less selective, targeting multiple kinases (e.g., VEGFR, PDGFR).[24] |
| "Paradox Breakers" (Allosteric) | Belvarafenib | Binds to one protomer in a way that allosterically prevents dimer formation. | Designed specifically to avoid paradoxical activation; active against a broader range of B-Raf mutations (Class I and II).[23][25] |
Conclusion
Confirming the mechanism of action for a synthesized compound is not a linear process but a logical, multi-faceted investigation. By employing this four-pillar framework—moving from biochemical validation to cellular target engagement , pathway modulation , and finally phenotypic confirmation —we build a self-validating case for a compound's MoA.
For our hypothetical Compound X, this workflow would successfully confirm that it acts as a potent and selective inhibitor of B-Raf V600E, mirroring the MoA of Vemurafenib. Crucially, it would also identify its key liability (paradoxical activation) and place it in the context of next-generation alternatives. This comprehensive understanding is paramount for advancing a compound from a promising hit to a rationally developed therapeutic agent.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2,3-Dimethyl-2H-indazole-6-boronic Acid
For the dedicated researchers, scientists, and drug development professionals navigating the complex landscape of pharmaceutical discovery, the lifecycle of a chemical reagent extends far beyond the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,3-Dimethyl-2H-indazole-6-boronic acid (CAS No. 1253912-00-3), ensuring that your commitment to excellence continues through the final handling of this valuable synthetic building block.
Foundational Principles: Understanding the Hazard Profile
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, the hazard profile can be reliably inferred from data on the boronic acid class of compounds and closely related indazole derivatives. The primary risks associated with this compound necessitate careful handling at all stages, including disposal.[1][2]
The generally accepted GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for this type of compound inform our procedural choices. These hazards are the "why" behind the stringent disposal steps that follow.
Key Hazard Classifications:
-
Harmful if swallowed (Acute Toxicity, Oral) [1]
These classifications mandate that this compound be treated as a regulated hazardous chemical waste, prohibiting its disposal via standard laboratory drains or as common trash.[3][4]
Quantitative Hazard and Disposal Summary
For rapid assessment, the following table summarizes the critical safety and disposal parameters for this compound.
| Parameter | Value / Guideline | Source |
| CAS Number | 1253912-00-3 | [5][6][7] |
| Molecular Formula | C₉H₁₁BN₂O₂ | [7] |
| Molecular Weight | 190.01 g/mol | [7] |
| GHS Hazard Codes | H302, H315, H319, H335 | [1][2] |
| Signal Word | Warning | [2] |
| Primary Hazards | Harmful if swallowed, Skin/Eye/Respiratory Irritant | [1][2] |
| Disposal Route | Approved Hazardous Waste Stream | [8][9] |
| Sewer Disposal | Strictly Prohibited | [3] |
| PPE Requirement | Nitrile gloves, safety goggles/face shield, lab coat | [1][10] |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to waste management, from the point of generation to final collection. Adherence to this workflow is critical for ensuring safety and regulatory compliance.
Part 1: Immediate Segregation and Containment
The moment a decision is made to discard this compound—whether it is excess material, a reaction residue, or a contaminated consumable—it must be treated as hazardous waste.[7]
Step 1: Designate a Waste Container
-
Select a container that is chemically compatible with the waste. Borosilicate glass or high-density polyethylene (HDPE) are appropriate choices.[4]
-
The container must be in good condition, free of cracks, and possess a secure, tightly-fitting lid to prevent leaks or the release of vapors.[3]
-
Never use laboratory glassware like beakers or flasks for waste accumulation.[4]
Step 2: Correctly Label the Waste Container
-
Proper labeling is a critical, non-negotiable step. The label must be applied before any waste is added.
-
The label must clearly state:
Step 3: Segregate the Waste
-
Collect waste this compound separately from other waste streams.[4]
-
Crucially, do not mix it with incompatible waste types. For example, do not combine acidic boronic acid waste with bases or strong oxidizing agents in the same container.[3][10] If the waste is in a solvent, list the solvent on the label as well.
Part 2: Handling and Accumulation
All handling of the waste material must be performed with the same level of caution as handling the pure reagent.
Step 1: Utilize a Fume Hood
-
All transfers of solid or dissolved this compound waste should occur within a certified chemical fume hood to minimize the risk of inhaling dust or vapors.[1]
Step 2: Wear Appropriate Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Hand Protection: Use chemically resistant gloves (nitrile is a suitable choice). Inspect gloves for any signs of damage before use.[1]
-
Protective Clothing: A standard laboratory coat is required to prevent skin contact.
Step 3: Store the Waste Container Securely
-
Keep the waste container tightly sealed when not in use.[3]
-
Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[8] This area should be under the control of laboratory personnel and clearly marked.
Part 3: Managing Empty Containers
An "empty" container that held this compound is not truly empty; it contains residues that must be managed as hazardous waste.
Step 1: Initial Decontamination
-
Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
This is the most critical step: The rinseate from all three rinses must be collected and disposed of as hazardous waste.[6] Transfer this rinseate into your designated hazardous waste container for this compound.
Step 2: Final Container Disposal
-
After triple-rinsing, allow the container to air dry completely in a well-ventilated area (such as the back of a fume hood).
-
Deface or remove the original product label to prevent confusion.
-
Once clean and dry, the container can typically be disposed of in the appropriate laboratory recycling stream (e.g., glass or plastic recycling).
Part 4: Final Disposal
The ultimate disposal of the accumulated hazardous waste is a regulated process that must be handled by professionals.
Step 1: Schedule a Pickup
-
Once your hazardous waste container is full, or in accordance with your institution's time limits for waste accumulation, contact your facility's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a collection.[3]
Step 2: Documentation
-
Complete any required waste manifest forms provided by your EHS department. This documentation creates a legal record of the waste from its generation to its final disposal ("cradle to grave").
Visualizing the Disposal Pathway
To provide a clear, at-a-glance decision-making tool, the following diagram illustrates the proper disposal workflow for this compound and its associated containers.
Sources
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A Researcher's Guide to the Safe Handling of 2,3-Dimethyl-2H-indazole-6-boronic acid
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. Among the versatile building blocks available to the modern chemist, boronic acids, particularly functionalized heterocyclic derivatives like 2,3-Dimethyl-2H-indazole-6-boronic acid, offer significant potential in the synthesis of complex molecular architectures[1][2][3][4]. However, with great synthetic utility comes the profound responsibility of ensuring the safety of the researchers who handle these compounds. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, prioritizing both personal safety and scientific integrity.
Hazard Identification and Risk Assessment: What You Must Know
Understanding the potential hazards is the first step in a robust safety protocol. Based on the Globally Harmonized System (GHS) classification of the closely related 2-Methyl-2H-indazole-6-boronic acid, we can anticipate the following hazards for this compound[6]:
-
Harmful if swallowed (Acute Toxicity, Oral, Category 4) [7]
-
Causes skin irritation (Skin Irritation, Category 2)
-
Causes serious eye irritation (Eye Irritation, Category 2A)
-
May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)
This hazard profile necessitates a stringent approach to exposure prevention. The primary routes of exposure are inhalation of the powder, skin and eye contact, and ingestion.
Quantitative Data Summary
| Hazard Classification | GHS Category | Precautionary Statement Codes | Source |
| Acute Toxicity, Oral | 4 | P301 + P312 + P330 | |
| Skin Irritation | 2 | P302 + P352, P332 + P313 | |
| Serious Eye Irritation | 2A | P305 + P351 + P338, P337 + P313 | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | P261, P304 + P340 + P312 |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following ensemble is mandatory when handling this compound in its solid form or in solution.
-
Eye and Face Protection: Tight-sealing safety goggles are the minimum requirement[8]. Given the serious eye irritation potential, the use of a face shield in addition to goggles is strongly recommended, especially when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact[9][10]. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.
-
Body Protection: A laboratory coat must be worn at all times[9]. Ensure it is fully buttoned to provide maximum coverage. For tasks with a higher risk of splashes, consider a chemical-resistant apron.
-
Respiratory Protection: While engineering controls should be the primary means of respiratory protection, a NIOSH-approved respirator may be necessary for situations such as cleaning up large spills or when engineering controls are not sufficient[11].
Engineering Controls: Creating a Safe Workspace
Engineering controls are designed to minimize exposure at the source and are a critical component of a safe laboratory environment.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood[9][12]. This is crucial to prevent the inhalation of any airborne powder or vapors.
-
Eyewash Stations and Safety Showers: Ensure that a fully functional eyewash station and safety shower are readily accessible and in close proximity to the workstation[5][13].
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a well-defined operational plan minimizes the risk of accidental exposure and ensures the integrity of your experiment.
Preparation and Weighing
-
Don Appropriate PPE: Before handling the compound, put on your lab coat, safety goggles (and face shield if necessary), and nitrile gloves.
-
Work in a Fume Hood: All operations must be performed within a chemical fume hood.
-
Containment: Use a weigh boat or a suitable container to prevent dispersal of the solid.
-
Minimize Dust: Handle the solid gently to avoid creating dust.
-
Clean Up: After weighing, carefully clean any residual powder from the balance and surrounding area using a damp cloth or a specialized laboratory wipe.
Dissolution and Reaction Setup
-
Solvent Selection: This compound is expected to be soluble in polar organic solvents[1].
-
Controlled Addition: Add the solvent to the solid slowly to avoid splashing.
-
Closed System: Whenever possible, maintain a closed system during the reaction to prevent the release of any vapors.
Post-Reaction Work-up and Purification
-
Maintain Ventilation: Continue to work in the fume hood throughout the work-up and purification process.
-
Handle with Care: Be mindful of the potential for the compound to be present in all fractions and waste streams.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation
-
Solid Waste: Collect any unused this compound and any contaminated materials (e.g., weigh boats, gloves, wipes) in a clearly labeled, sealed, and appropriate hazardous waste container[11][14].
-
Liquid Waste: Aqueous and organic waste streams containing this compound should be collected in separate, labeled hazardous waste containers. Do not mix with incompatible waste streams[12].
Decontamination and Disposal of Empty Containers
-
Initial Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) at least three times. This rinseate must be collected and disposed of as hazardous waste[12].
-
Final Cleaning: After the initial rinse, the container can be washed with soap and water.
-
Disposal: Once clean and dry, the container can typically be disposed of in the regular laboratory glassware or plastic recycling stream, after defacing the original label[12].
Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional safety office.
-
Control the Spill: For small spills within a fume hood, contain the spill using a spill kit absorbent material.
-
Clean-up: Wearing appropriate PPE, carefully scoop up the absorbed material and place it in a sealed hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water. All materials used for clean-up must be disposed of as hazardous waste.
Emergency Procedures: Be Prepared
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention[13][15].
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[5][15].
-
If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[16].
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizing the Workflow
A clear understanding of the workflow is essential for safe and efficient laboratory practice. The following diagram illustrates the key stages of handling this compound.
Caption: Workflow for handling this compound.
Conclusion
The responsible and safe handling of this compound is paramount for the well-being of laboratory personnel and the integrity of scientific research. By internalizing the principles of hazard assessment, utilizing appropriate personal protective equipment and engineering controls, and adhering to systematic operational and disposal plans, researchers can confidently and safely unlock the synthetic potential of this valuable chemical building block. Always remember to consult your institution's specific safety guidelines and to approach every chemical with the respect it deserves.
References
- Lab Alley. How To Safely Dispose of Boric Acid. URL
- Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. URL
- Chemtalk. (2022, April 29). Boric acid. URL
- Lab Alley. Boric Acid Safety & Hazards. URL
- IsoLab. Boric Acid. URL
- CymitQuimica. CAS 915411-01-7: 1H-indazol-7-ylboronic acid. URL
- Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. URL
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- Fisher Scientific. (2010, August 27). SAFETY DATA SHEET - 1-Methylindazole-6-boronic acid. URL
- Fisher Scientific. (2010, August 27). SAFETY DATA SHEET - 1H-Indazole-5-boronic acid. URL
- NINGBO INNO PHARMCHEM CO.,LTD.
- ChemicalBook. Boronic acid, B-(2,3-dimethyl-2H-indazol-6-yl)-. URL
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- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. URL
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- Fisher Scientific.
- Fisher Scientific.
- PubChem. 2,3-dimethyl-2H-indazol-6-amine. URL
- (2, 3-dimethyl-2H-indazol-6-yl)boronic acid, min 97%, 500 mg. URL
- Synblock. 2,3-Dimethyl-2H-indazole-7-boronic acid. URL
- CymitQuimica. SAFETY DATA SHEET - 2.3-Dimethyl-6-nitro-2H-indazole. URL
- BLDpharm. 444731-72-0|2,3-Dimethyl-2H-indazol-6-amine. URL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

